molecular formula C20H14N4 B087208 Porphyrin CAS No. 101-60-0

Porphyrin

Cat. No.: B087208
CAS No.: 101-60-0
M. Wt: 310.4 g/mol
InChI Key: JZRYQZJSTWVBBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Porphine is the simplest, unsubstituted parent macrocycle of the porphyrin family, serving as the fundamental structural framework for vital biological compounds such as heme and chlorophyll . This aromatic, heterocyclic organic compound is composed of four pyrrole subunits interconnected by methine bridges, forming a planar, highly conjugated 18 π-electron system that is the origin of its distinctive photophysical properties . As a research reagent, Porphine is an invaluable tool for probing the intrinsic photochemistry and electronic behavior of the this compound ring system, free from the influence of peripheral substituents . Its unique structure allows scientists to study fundamental processes such as light absorption, emission, and energy transfer, providing a baseline for understanding more complex this compound derivatives . Research applications for Porphine and its metal complexes are extensive. They are promising candidates in emerging fields like molecular spintronics, where their ability to host transition metals can enable spin-polarized electron transport for next-generation information storage and quantum computing . Furthermore, its structural motif is critical in developing functional materials, including artificial photosynthetic systems for light harvesting, molecular sensors, and advanced catalysts . Studies on structural analogs, like porphycene, also demonstrate the potential of the core this compound structure in molecular-level switching devices, activated by stimuli such as an electrical field from a scanning tunneling microscope tip . This highlights the broader relevance of the porphine scaffold in nanotechnology and molecular electronics. This product is intended For Research Use Only and is a key building block for synthesizing more complex this compound-based compounds and for fundamental studies in chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

21,22-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14/h1-12,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRYQZJSTWVBBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC3=CC=C(N3)C=C4C=CC(=N4)C=C5C=CC(=N5)C=C1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059235
Record name 21H,23H-Porphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101-60-0
Record name Porphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21H,23H-Porphine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 21H,23H-Porphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21H,23H-porphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.690
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PORPHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/604BGD9J5B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Porphyrin Macrocycle Core Modification: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Porphyrins, a class of tetrapyrrolic macrocycles, are fundamental to numerous biological processes, including oxygen transport (heme) and photosynthesis (chlorophyll). Their unique electronic and photophysical properties have also made them attractive candidates for a wide range of applications, from catalysis to photodynamic therapy (PDT).[1][2] The properties of porphyrins can be finely tuned through modifications at the periphery of the macrocycle. However, more profound changes in their characteristics can be achieved by altering the very core of the porphyrin macrocycle.[3][4] Core modification, the replacement of one or more of the four central nitrogen atoms with other elements, leads to the formation of novel porphyrinoids with unique coordination chemistry, altered electronic structures, and distinct photophysical behaviors.[5][6] This technical guide provides an in-depth overview of the primary strategies for this compound core modification, focusing on their synthesis, properties, and applications relevant to researchers, scientists, and drug development professionals.

Core Modification Strategies

The modification of the this compound core can be broadly categorized into several key strategies, each yielding a unique class of porphyrinoids with distinct properties.

N-Confused Porphyrins (NCPs)

In N-confused porphyrins (NCPs), one of the pyrrolic rings is inverted, resulting in a carbon atom being placed in the core while a nitrogen atom is exposed to the periphery.[7][8] This seemingly subtle change dramatically alters the electronic structure and coordination properties of the macrocycle.[7]

Synthesis: NCPs were first discovered as byproducts in the synthesis of tetraphenylthis compound.[9][10] Optimized synthetic routes have since been developed. A common method involves the acid-catalyzed condensation of pyrrole and an aldehyde under specific conditions that favor the formation of the confused isomer.[10]

Properties and Applications: The peripheral nitrogen atom in NCPs can act as a hydrogen bond donor or acceptor, and a coordination site for metal ions, leading to the formation of unique supramolecular structures.[7] The core of NCPs can coordinate with metal ions to form organometallic complexes with a direct carbon-metal bond.[7][11] These unique coordination properties have led to their exploration in catalysis. Furthermore, the altered electronic structure of NCPs results in distinct photophysical properties, with potential applications in sensing and photodynamic therapy.[12][13][14]

Heteroporphyrins

Heteroporphyrins are this compound analogues where one or more of the core nitrogen atoms are replaced by other heteroatoms, most commonly oxygen (oxaporphyrins), sulfur (thiaporphyrins), selenium (selenaporphyrins), tellurium (telluroporphyrins), or phosphorus (phosphaporphyrins).[3][15][16]

Synthesis: The synthesis of heteroporphyrins typically involves the condensation of appropriate heterocyclic precursors with pyrrole and aldehyde building blocks.[5]

Properties and Applications: The replacement of nitrogen with other heteroatoms significantly impacts the electronic and photophysical properties of the this compound macrocycle.[3] For instance, the introduction of heavier chalcogens like selenium and tellurium can lead to red-shifted absorption spectra, which is advantageous for applications such as photodynamic therapy where deeper tissue penetration of light is required.[3][15] The coordination chemistry of heteroporphyrins is also distinct from that of traditional porphyrins, offering new possibilities for the design of catalysts and sensors.[16]

Carbaporphyrins

Carbaporphyrins are a class of porphyrinoids where a carbon atom replaces one of the pyrrolic nitrogen atoms in the core.[17][18] This modification results in a macrocycle with a C,N,N,N-core, imparting unique chemical and physical properties.[17]

Synthesis: The synthesis of carbaporphyrins often involves the condensation of pyrrolic precursors with appropriate aldehyde-containing fragments. One robust strategy is the "carbatripyrrin methodology," which involves the initial synthesis of a carbatripyrrin intermediate that is then condensed with a pyrrole dialdehyde.[17]

Properties and Applications: Carbaporphyrins are known to form stable organometallic derivatives with late transition metals.[11] The unique environment within the core of these systems provides a platform to explore unusual organometallic chemistry, with potential applications in catalysis.[11][19]

Expanded Porphyrins

Expanded porphyrins are analogues of porphyrins that contain a larger macrocyclic core with more than 16 atoms in the conjugation pathway.[20][21] This core expansion leads to novel spectral and electronic features, as well as unique cation and anion binding properties.[21][22]

Synthesis: The synthesis of expanded porphyrins can be achieved through various condensation strategies using polypyrrolic precursors.[21][22]

Properties and Applications: The larger core size of expanded porphyrins allows them to coordinate larger metal ions and even multiple metal ions.[23] A particularly interesting application of expanded porphyrins is in the field of anion sensing, where the protonated macrocycles can selectively bind and detect various anions.[22][24][25] Their unique photophysical properties also make them promising candidates for applications in materials science.[20]

Quantitative Data on Core-Modified Porphyrins

The modification of the this compound core leads to significant changes in the photophysical and electrochemical properties of the macrocycle. The following table summarizes key data for representative examples of core-modified porphyrins.

Porphyrinoid ClassExample CompoundAbsorption Maxima (Soret-like band, nm)Emission Maxima (nm)Redox Potentials (V vs. SCE)Reference(s)
This compound Tetraphenylthis compound (TPP)419650, 715Ox: +1.23, Red: -1.07[26]
N-Confused this compound N-Confused Tetraphenylthis compound (NCTPP)435670, 730Ox: +0.98, Red: -1.25[12][26]
Heterothis compound 21-Thiatetraphenylthis compound432642, 705Ox: +1.10[16]
Carbathis compound Tetraphenylcarbathis compound425660-[17]
Expanded this compound Sapphyrin~450~690-[21]

Note: The exact values can vary depending on the solvent and peripheral substituents.

Experimental Protocols

This section provides detailed methodologies for the synthesis of two key types of core-modified porphyrins.

Protocol 1: Synthesis of N-Confused Tetraphenylthis compound (NCTPP)

This protocol is adapted from established methods for the one-flask synthesis of NCPs.[10]

Materials:

  • Pyrrole (freshly distilled)

  • Benzaldehyde

  • Methanesulfonic acid

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • To a solution of pyrrole (10 mM) and benzaldehyde (10 mM) in dichloromethane, add methanesulfonic acid (7 mM).

  • Stir the reaction mixture at room temperature under an inert atmosphere for 1 hour.

  • Add a solution of DDQ (0.75 equivalents) in DCM and continue stirring for another hour.

  • Neutralize the reaction mixture with triethylamine.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of DCM and hexane as the eluent. The second major fraction, which is typically green, is the N-confused tetraphenylthis compound.

  • Collect the fraction and remove the solvent to obtain the product as a dark solid.

  • Characterize the product using UV-Vis spectroscopy, ¹H NMR, and mass spectrometry.

Protocol 2: Synthesis of a Hexa-alkyl-substituted Carbathis compound via the Carbatripyrrin Methodology

This protocol describes the final condensation step to form the carbathis compound.[17]

Materials:

  • Alkyl-substituted carbatripyrrin

  • Pyrrole-2,5-dicarboxaldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Dissolve the alkyl-substituted carbatripyrrin and pyrrole-2,5-dicarboxaldehyde in dichloromethane.

  • Add a catalytic amount of trifluoroacetic acid to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., DCM/hexane).

  • Recrystallize the purified product from a mixture of chloroform and methanol to obtain the carbathis compound as a crystalline solid.

  • Characterize the product using UV-Vis spectroscopy, ¹H NMR, and high-resolution mass spectrometry.[27]

Visualizations

Logical Workflow for Core-Modified this compound Design

logical_workflow start Define Target Application (e.g., PDT, Catalysis) strategy Select Core Modification Strategy (N-Confusion, Heteroatom, etc.) start->strategy design Computational Design & Property Prediction (DFT) strategy->design synthesis Synthesize Core-Modified Porphyrinoid design->synthesis characterization Structural & Photophysical Characterization synthesis->characterization evaluation In Vitro / In Vivo Evaluation or Catalytic Testing characterization->evaluation optimization Iterative Optimization of Structure-Activity Relationship evaluation->optimization end Lead Compound Identification evaluation->end Successful optimization->strategy Feedback Loop experimental_workflow precursors Select & Prepare Precursors condensation Condensation Reaction precursors->condensation oxidation Oxidation Step (if required) condensation->oxidation purification Purification (Column Chromatography) oxidation->purification final_product Pure Core-Modified This compound purification->final_product uv_vis UV-Vis Spectroscopy nmr NMR Spectroscopy mass_spec Mass Spectrometry final_product->uv_vis final_product->nmr final_product->mass_spec modification_strategies This compound This compound Core (N,N,N,N) n_confused N-Confused (C,N,N,N) This compound->n_confused Pyrrole Inversion hetero Heterothis compound (X,N,N,N; X=O,S,Se) This compound->hetero N Replacement carba Carbathis compound (C,N,N,N) This compound->carba N to C Replacement expanded Expanded this compound (>4 N atoms in core) This compound->expanded Core Expansion

References

A Technical Guide to the Synthesis of Unsymmetrical Porphyrin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Porphyrins and their derivatives are at the forefront of research in fields ranging from medicinal chemistry to materials science. Their unique photophysical properties make them ideal candidates for applications such as photodynamic therapy (PDT), bio-imaging, and catalysis.[1][2] The synthesis of unsymmetrical porphyrins, in particular, allows for the fine-tuning of these properties by introducing a variety of substituents at the meso-positions of the macrocycle.[3][4] This guide provides an in-depth overview of the core synthetic strategies, detailed experimental protocols, and comparative data for the preparation of unsymmetrical porphyrin derivatives.

Core Synthetic Strategies

The synthesis of unsymmetrical porphyrins presents a significant challenge due to the potential for the formation of multiple isomers.[3] Several methods have been developed to control the substitution pattern and achieve the desired unsymmetrical products. The primary strategies include mixed condensations, stepwise syntheses, and the functionalization of pre-formed this compound rings.

Mixed Condensation Reactions

Mixed condensation reactions involve the reaction of a mixture of aldehydes and/or pyrroles to generate a statistical distribution of this compound products. While this method can be straightforward, the separation of the desired unsymmetrical this compound from the mixture of isomers can be a significant challenge, often requiring extensive chromatography.[3][5]

a) Mixed-Aldehyde Condensation: This approach utilizes two or more different aldehydes with pyrrole. The ratio of the aldehydes can be adjusted to favor the formation of a specific unsymmetrical this compound, such as an A3B-type this compound.[4]

b) Mixed-Pyrrole Condensation: In this variation, different pyrrole precursors are reacted with a single aldehyde. This method is less common for meso-substituted porphyrins but is a key strategy for introducing asymmetry in the β-positions.

Stepwise Synthesis Methodologies

To overcome the separation challenges of mixed condensations, stepwise approaches that offer greater control over the final substitution pattern have been developed. These methods involve the sequential construction of the this compound macrocycle.

a) Lindsey Synthesis: The Lindsey synthesis is a widely used, two-step, one-flask method for preparing meso-substituted porphyrins under mild conditions.[6][7] It involves the acid-catalyzed condensation of aldehydes and pyrrole at room temperature to form a porphyrinogen intermediate, which is then oxidized to the this compound using an oxidant like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[6][8] This method can be adapted for the synthesis of unsymmetrical porphyrins, such as trans-A2B2 porphyrins, by using a dipyrromethane precursor.[9][10]

b) MacDonald [2+2] Condensation: The MacDonald [2+2] condensation is a powerful method for the synthesis of porphyrins with a defined substitution pattern.[5][6] This approach involves the acid-catalyzed condensation of a 1,9-diformyldipyrromethane with a 1,9-diunsubstituted dipyrromethane.[6] By using appropriately substituted dipyrromethane precursors, a wide range of unsymmetrical porphyrins can be synthesized with high regioselectivity.[11][12]

c) Synthesis via Bilane Precursors: For the synthesis of highly unsymmetrical ABCD-type porphyrins, the use of open-chain tetrapyrrolic intermediates, such as bilanes, is often necessary.[3][6] This method allows for the precise positioning of each meso-substituent before the final cyclization and oxidation to the this compound.[3]

Post-Synthetic Modification

An alternative to de novo synthesis is the functionalization of a pre-formed this compound macrocycle. This can be achieved through various organic reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions on halogenated this compound precursors.[3]

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of representative unsymmetrical porphyrins using the methodologies discussed above.

Protocol 1: Synthesis of an A3B-type this compound via Mixed-Aldehyde Condensation

This protocol describes the synthesis of 5-(4-N,N-dimethylaminophenyl)-10,15,20-triphenylthis compound.

Materials:

  • Benzaldehyde

  • 4-N,N-dimethylaminobenzaldehyde

  • Pyrrole

  • Propionic acid

  • Absolute ethanol

Procedure:

  • A mixture of benzaldehyde (8.024 g, 0.076 mol) and 4-N,N-dimethylaminobenzaldehyde (3.754 g, 0.025 mol) in propionic acid (300 mL) is heated to 124-126°C.[4]

  • Freshly distilled pyrrole (6.789 g, 0.101 mol) is added slowly to the heated mixture.[4]

  • The reaction mixture is maintained at this temperature for 45 minutes.[4]

  • Propionic acid (200 mL) is removed by distillation under vacuum.[4]

  • After cooling to room temperature, 100 mL of absolute ethanol is added, and the mixture is stored in a freezer at 5°C overnight.[4]

  • The resulting solid is collected by filtration, washed with ethanol, and dried.

  • The crude product is purified by column chromatography on silica gel to yield the desired A3B this compound.

Protocol 2: Synthesis of a trans-A2B2 this compound via Lindsey-type Condensation

This protocol outlines a green chemistry approach for the synthesis of trans-A2B2-porphyrins using a dipyrromethane precursor.[9][10]

Materials:

  • Dipyrromethane

  • Aldehyde

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Dimethylformamide (DMF)

Procedure:

  • To a mixture of 100 mL of MeOH and 50 mL of water, add 1.0 mmol of the desired aldehyde and 1.0 mmol of the dipyrromethane.[9][10]

  • Add 10 mL of HCl to the mixture and stir at room temperature for 2 hours.[9][10]

  • Filter the resulting precipitate and dissolve it in 15 mL of reagent-grade DMF.[9]

  • Reflux the DMF solution for 1.5 hours.[9]

  • Cool the solution and stir overnight, exposed to air, at room temperature.[9]

  • Evaporate the solvent to dryness and purify the crude product by column chromatography or crystallization.[9]

Data Presentation

The following tables summarize key quantitative data for a selection of unsymmetrical this compound derivatives synthesized via the methods described.

Table 1: Reaction Yields of Unsymmetrical Porphyrins

This compound TypeSynthetic MethodSubstituents (A/B)Yield (%)Reference
A3BMixed-AldehydePhenyl / 4-N,N-dimethylaminophenyl8[4]
A3BMixed-AldehydePhenyl / 4-hydroxy-3-methoxyphenyl-[4]
A3BMixed-Aldehyde4-chlorophenyl / 4-acetamidophenyl-[4]
trans-A2B2Lindsey-typePhenyl / 4-methylphenyl40[9]
trans-A2B2Lindsey-typePhenyl / 4-methoxyphenyl35[9]
trans-A2B2Lindsey-typePhenyl / 4-chlorophenyl30[9]

Table 2: Spectroscopic Data for Unsymmetrical Porphyrins in Chloroform

This compoundSoret Band (nm)Q Bands (nm)Fluorescence Emission (nm)Fluorescence Quantum Yield (Φf)Reference
OPTPPH₂¹420515, 550, 590, 645653, 711-[13]
OPTPPZn--592, 6500.033 (standard)[13]

¹OPTPPH₂: meso-5-(p-octanoyloxyphenyl)-10,15,20-triphenylthis compound

Visualizations

The following diagrams illustrate the key synthetic pathways and workflows described in this guide.

Mixed_Aldehyde_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products (Statistical Mixture) Aldehyde_A Aldehyde A Propionic_Acid Propionic Acid, Heat Aldehyde_A->Propionic_Acid Aldehyde_B Aldehyde B Aldehyde_B->Propionic_Acid Pyrrole Pyrrole Pyrrole->Propionic_Acid A4 A4 this compound Propionic_Acid->A4 A3B A3B this compound Propionic_Acid->A3B A2B2 A2B2 this compound (cis/trans) Propionic_Acid->A2B2 AB3 AB3 this compound Propionic_Acid->AB3 B4 B4 this compound Propionic_Acid->B4 Purification Chromatographic Separation A4->Purification A3B->Purification A2B2->Purification AB3->Purification B4->Purification Purification->A3B Desired Product

Caption: Mixed-Aldehyde Condensation for A3B this compound Synthesis.

Lindsey_Synthesis_A2B2 cluster_step1 Step 1: Condensation cluster_step2 Step 2: Oxidation Dipyrromethane Dipyrromethane Acid_Catalyst Acid Catalyst (e.g., TFA, HCl) Dipyrromethane->Acid_Catalyst Aldehyde Aldehyde Aldehyde->Acid_Catalyst Porphyrinogen Porphyrinogen Intermediate Acid_Catalyst->Porphyrinogen Room Temp Oxidant Oxidant (e.g., DDQ, Air) Porphyrinogen->Oxidant A2B2_this compound trans-A2B2 this compound Oxidant->A2B2_this compound

Caption: Lindsey-type Synthesis of a trans-A2B2 this compound.

MacDonald_Synthesis cluster_reactants Reactants DiformylDPM 1,9-Diformyldipyrromethane Reaction Acid-catalyzed Condensation DiformylDPM->Reaction DiunsubDPM 1,9-Diunsubstituted dipyrromethane DiunsubDPM->Reaction Oxidation Oxidation Reaction->Oxidation This compound Unsymmetrical This compound Oxidation->this compound

Caption: MacDonald [2+2] Condensation Pathway.

Conclusion

The synthesis of unsymmetrical this compound derivatives is a dynamic area of research, driven by the diverse applications of these versatile macrocycles. The choice of synthetic strategy depends on the desired substitution pattern, the scale of the synthesis, and the available starting materials. While mixed condensation methods offer a direct route, stepwise syntheses like the Lindsey and MacDonald methods provide greater control and are often preferred for accessing specific isomers in higher purity. The protocols and data presented in this guide serve as a valuable resource for researchers embarking on the synthesis of novel unsymmetrical porphyrins for applications in drug development and beyond.[1][14]

References

An In-depth Technical Guide to Porphyrin Chemistry for Graduate Students

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Porphyrins

Porphyrins are a class of intensely colored, aromatic heterocyclic macrocycles composed of four modified pyrrole subunits interconnected at their α-carbon atoms via methine bridges.[1][2] This large conjugated system is responsible for their strong absorption of light in the visible region, giving them their characteristic colors, often purple, from which their name is derived (Greek, porphyra, purple).[1][3] The parent compound of the porphyrin family is porphine, a molecule of theoretical interest. Substituted porphines are known as porphyrins.[1]

The rigid, planar structure of the this compound macrocycle allows it to act as a tetradentate ligand, chelating a wide variety of metal ions in its central cavity.[4][5] These metalloporphyrins are crucial to many biological processes. For instance, heme, an iron-containing this compound, is the prosthetic group in hemoglobin and myoglobin, responsible for oxygen transport, and in cytochromes, which are essential for electron transport.[2][4][6] In plants, chlorophyll, a magnesium-containing this compound derivative, is the primary pigment for photosynthesis.[2][4] Beyond their natural roles, synthetic porphyrins are investigated for a wide range of applications, including as catalysts, in molecular electronics, and as photosensitizers in photodynamic therapy (PDT).[1][5][7]

Core Concepts in this compound Chemistry

Structure and Aromaticity

The this compound macrocycle consists of 26 π-electrons, but only 18 of these are involved in any one of the possible delocalization pathways, satisfying Hückel's rule (4n+2, where n=4) for aromaticity. This aromaticity accounts for the planarity and stability of the this compound ring. The electronic properties of porphyrins can be tuned by the addition of peripheral substituents to the pyrrole rings or the methine bridges, and by the nature of the central metal ion.[1] While often depicted as planar, porphyrins can adopt nonplanar conformations, such as saddle or ruffled shapes, due to steric hindrance from bulky substituents or interactions with their environment. These distortions can significantly alter their chemical and physical properties.[1][8]

Spectroscopic Properties

Porphyrins exhibit a characteristic electronic absorption spectrum dominated by an intense band in the near-UV region (around 400-450 nm), known as the Soret band or B band, and several weaker bands in the visible region (500-800 nm), called Q bands.[9][10][11][12] The Soret band is a result of the transition to the second excited singlet state (S0 → S2), while the Q bands arise from the transition to the first excited singlet state (S0 → S1).[13] The number and position of the Q bands can provide information about the symmetry of the this compound. For example, free-base porphyrins (D2h symmetry) typically show four Q bands, whereas metalloporphyrins (D4h symmetry) often exhibit only two.[13] Many porphyrins are also fluorescent, emitting light in the red region of the spectrum upon excitation.[2][14]

Quantitative Spectroscopic Data of Common Porphyrins

The following tables summarize key spectroscopic data for several common porphyrins.

This compoundSolventSoret Band (λmax, nm)Q Bands (λmax, nm)
meso-Tetraphenylthis compound (TPP)CH2Cl2419515, 547, 590, 646
Zinc meso-Tetraphenylthis compound (ZnTPP)Ethanol424555, 595
Hematothis compound IXPhosphate Buffer395502, 536, 572, 624
Protothis compound IXCH2Cl2407504, 539, 576, 631
Chlorophyll aAcetone430662
This compoundSolventFluorescence Quantum Yield (ΦF)Reference
meso-Tetraphenylthis compound (TPP)DMF0.11[9]
Zinc meso-Tetraphenylthis compound (ZnTPP)Ethanol0.033[15]
Hematothis compound Derivative (HpD)Saline~0.013[16]
Hematothis compound IX (Hp9)Methanol0.15[17]
Boronated Protothis compound (BOPP)Methanol0.20[17]

Key Experimental Protocols

Synthesis of meso-Tetraphenylthis compound (TPP) via the Lindsey Method

The Lindsey synthesis is a two-step, one-pot reaction that provides good yields of meso-substituted porphyrins under relatively mild conditions.[18][19]

Methodology:

  • Condensation:

    • To a solution of freshly distilled pyrrole (0.08 mL, 1.15 mmol) and benzaldehyde (0.12 mL, 1.18 mmol) in 50 mL of dichloromethane (CH2Cl2) in a 250 mL round-bottom flask, add a catalytic amount of a Lewis acid such as boron trifluoride etherate (BF3·OEt2) or trifluoroacetic acid (TFA) (e.g., 0.1 mL of a 0.1 M solution in CH2Cl2).

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 1 hour. The solution will darken, indicating the formation of the porphyrinogen intermediate.

  • Oxidation:

    • Add a solution of an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.26 g, 1.15 mmol), in CH2Cl2 (10 mL) to the reaction mixture.

    • Continue stirring at room temperature for another hour. The solution will turn a deep purple color, characteristic of the this compound.

  • Work-up and Purification:

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with water (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of hexane and dichloromethane.[20] The desired this compound will move as a purple band.

    • Collect the purple fraction and remove the solvent to yield TPP as a crystalline solid.

Characterization Techniques

UV-Vis Spectroscopy:

  • Prepare a dilute solution of the this compound in a suitable solvent (e.g., CH2Cl2, chloroform, or THF) in a quartz cuvette. A concentration in the micromolar range is typically sufficient.[21][22]

  • Record the absorption spectrum over a wavelength range of 350-700 nm.

  • Identify the Soret band (the most intense absorption peak around 400-450 nm) and the Q bands (weaker absorptions in the 500-700 nm region).

1H NMR Spectroscopy:

  • Dissolve a few milligrams of the this compound in a deuterated solvent (e.g., CDCl3) in an NMR tube.[5]

  • Acquire the 1H NMR spectrum.

  • Characteristic signals for TPP include:

    • A broad singlet for the inner N-H protons, typically shifted upfield to around -2.8 ppm due to the aromatic ring current.

    • A singlet for the eight β-pyrrolic protons at around 8.8 ppm.

    • Multiplets for the aromatic protons of the phenyl groups between 7.7 and 8.2 ppm.[5][18]

Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Prepare a dilute solution of the this compound in a solvent compatible with ESI-MS, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.[10][23]

  • Infuse the solution into the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]+. For TPP (C44H30N4, MW = 614.74), the expected peak would be at m/z 615.75.[8][24]

Biological Significance and Applications

Heme Biosynthesis

Heme is synthesized in a complex eight-step enzymatic pathway that occurs in both the mitochondria and the cytosol of cells, primarily in the bone marrow and liver.[20][25][26] The pathway begins with the condensation of glycine and succinyl-CoA in the mitochondria to form δ-aminolevulinic acid (ALA).[2][25] Two molecules of ALA are then transported to the cytosol and condensed to form porphobilinogen (PBG).[2] Four molecules of PBG are subsequently polymerized and cyclized to form the first porphyrinogen intermediate, uroporphyrinogen III.[4] A series of decarboxylation and oxidation reactions in the cytosol and then back in the mitochondria convert uroporphyrinogen III to protothis compound IX.[4][20] In the final step, ferrous iron is inserted into the protothis compound IX macrocycle by the enzyme ferrochelatase to form heme.[2][25]

Heme_Biosynthesis cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Glycine Glycine Succinyl_CoA Succinyl_CoA ALA δ-Aminolevulinic Acid (ALA) Glycine->ALA ALAS ALA_out ALA->ALA_out Copro_III Coproporphyrinogen III Proto_IX Protoporphyrinogen IX Copro_III->Proto_IX CPO Heme Heme Proto_IX->Heme FECH PBG Porphobilinogen (PBG) HMB Hydroxymethylbilane (HMB) PBG->HMB PBGD Uro_III Uroporphyrinogen III HMB->Uro_III UROS Copro_III_in Uro_III->Copro_III_in UROD ALA_out->PBG 2x ALA ALAD Copro_III_in->Copro_III

Caption: The Heme Biosynthesis Pathway.

Photodynamic Therapy (PDT)

Photodynamic therapy is a clinically approved cancer treatment that utilizes the light-activated properties of photosensitizers, many of which are this compound-based.[7][27][28] The therapy involves three key components: a photosensitizer, light of a specific wavelength, and molecular oxygen.[3][28] The photosensitizer is administered to the patient and preferentially accumulates in tumor tissue.[29] Subsequent irradiation of the tumor with light of a wavelength that the photosensitizer absorbs excites the photosensitizer from its ground state (S0) to a short-lived excited singlet state (S1).[26][28] From the S1 state, the photosensitizer can undergo intersystem crossing to a longer-lived triplet state (T1).[26] The triplet state photosensitizer can then react with surrounding molecules via two pathways:

  • Type I Reaction: The photosensitizer in its triplet state can transfer an electron or a hydrogen atom to a substrate, forming radical ions or free radicals. These can then react with molecular oxygen to produce reactive oxygen species (ROS) such as superoxide anion and hydroxyl radicals.[26][28]

  • Type II Reaction: The triplet state photosensitizer can directly transfer its energy to ground state molecular oxygen (3O2), generating highly reactive singlet oxygen (1O2).[26][28]

The ROS generated by either pathway are highly cytotoxic, leading to oxidative damage of cellular components and ultimately, cell death.[26]

Photodynamic_Therapy PS_S0 Photosensitizer (Ground State, S₀) PS_S1 Photosensitizer (Singlet Excited State, S₁) PS_S0->PS_S1 Excitation Light Light (hν) Light->PS_S0 Absorption PS_S1->PS_S0 Fluorescence/ Non-radiative decay PS_T1 Photosensitizer (Triplet Excited State, T₁) PS_S1->PS_T1 Intersystem Crossing PS_T1->PS_S0 Phosphorescence Radicals Radical Ions/ Free Radicals PS_T1->Radicals Type I (Electron/H Transfer) Singlet_O2 Singlet Oxygen (¹O₂) PS_T1->Singlet_O2 Type II (Energy Transfer) O2 Molecular Oxygen (³O₂) ROS Reactive Oxygen Species (ROS) Substrate Cellular Substrate Radicals->ROS Cell_Death Cell Death ROS->Cell_Death Singlet_O2->Cell_Death

Caption: Mechanism of Photodynamic Therapy.

References

A Technical Guide to Key Discoveries in the History of Porphyrin Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porphyrins, a class of intensely colored, aromatic tetrapyrrolic macrocycles, are fundamental to a vast array of biological processes and have emerged as versatile platforms for innovations in medicine and materials science. From their foundational role as the "pigments of life" in hemoglobin and chlorophyll to their modern applications in photodynamic therapy and catalysis, the history of porphyrin research is a compelling narrative of discovery that has profoundly shaped our understanding of chemistry and biology. This technical guide provides an in-depth exploration of the seminal discoveries in this compound research, offering detailed experimental protocols for landmark syntheses and functional assays, quantitative data for key compounds, and visualizations of critical biological pathways and experimental workflows.

I. Early Discoveries and Structural Elucidation

The story of porphyrins begins with early observations of their presence in biological materials. In 1871, Felix Hoppe-Seyler first prepared a derivative of hemoglobin, which he named "hämatothis compound," and correctly identified its pyrrole-based structure. This marked the formal beginning of this compound chemistry. A significant milestone in understanding the clinical relevance of porphyrins came with the description of porphyrias, a group of genetic disorders characterized by the abnormal accumulation of porphyrins or their precursors.

The early 20th century witnessed a surge in research aimed at unraveling the intricate structure of these molecules. The culmination of this effort was the monumental work of Hans Fischer, who was awarded the Nobel Prize in Chemistry in 1930 for his structural elucidation of porphyrins and his total synthesis of hemin, the iron-containing component of hemoglobin.[1][2][3][4] Fischer's work laid the groundwork for decades of subsequent research into the synthesis and function of porphyrins.

II. The Biosynthesis of Porphyrins: The Shemin Pathway

A pivotal breakthrough in understanding how living organisms produce porphyrins was the elucidation of the heme biosynthetic pathway, largely attributed to the work of David Shemin.[5] The "Shemin pathway" revealed that the complex this compound macrocycle is constructed from the simple precursors glycine and succinyl-CoA.[6][7][8]

The initial and rate-limiting step of this pathway is the condensation of glycine and succinyl-CoA to form δ-aminolevulinic acid (ALA), catalyzed by the enzyme ALA synthase (ALAS).[5] Two molecules of ALA are then condensed to form the pyrrole porphobilinogen (PBG) by ALA dehydratase. Four molecules of PBG are subsequently polymerized and cyclized to form uroporphyrinogen III, the first macrocyclic intermediate. A series of enzymatic modifications then lead to the formation of protothis compound IX, into which ferrous iron is inserted by ferrochelatase to yield heme.[6][7]

Shemin_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Glycine Glycine ALAS ALAS Glycine->ALAS Succinyl-CoA Succinyl-CoA Succinyl-CoA->ALAS ALA ALA ALA_cyto ALA ALA->ALA_cyto Transport ALAS->ALA δ-Aminolevulinic Acid Protoporphyrinogen_IX Protoporphyrinogen_IX PPO PPO Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin_IX FECH FECH Protoporphyrin_IX->FECH Heme Heme CPO CPO CPO->Protoporphyrinogen_IX PPO->Protoporphyrin_IX FECH->Heme Coproporphyrinogen_III_mito Coproporphyrinogen_III_mito Coproporphyrinogen_III_mito->CPO Coproporphyrinogen III Fe2+ Fe2+ Fe2+->FECH ALAD ALAD ALA_cyto->ALAD Porphobilinogen PBG PBG HMBS HMBS PBG->HMBS Hydroxymethylbilane HMB HMB UROS UROS HMB->UROS Uroporphyrinogen_III Uroporphyrinogen_III UROD UROD Uroporphyrinogen_III->UROD Coproporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen_III->Coproporphyrinogen_III_mito Transport ALAD->PBG HMBS->HMB UROS->Uroporphyrinogen_III UROD->Coproporphyrinogen_III

Figure 1: The Shemin Pathway for Heme Biosynthesis.
Experimental Protocol: Assay for δ-Aminolevulinic Acid Synthase (ALAS) Activity

This protocol describes a colorimetric assay to determine the activity of ALAS, the rate-limiting enzyme in the Shemin pathway.[9][10][11][12]

Materials:

  • Tissue homogenate or cell lysate

  • 1 M Glycine

  • 10 mM Succinyl CoA

  • 1 mM Pyridoxal 5'-phosphate

  • 1 mM Succinylacetone

  • 50 mM Potassium phosphate buffer (pH 7.4)

  • 10% (w/v) Trichloroacetic acid (TCA)

  • Acetylacetone

  • Modified Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid and perchloric acid)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4), 50 mM glycine, 100 µM succinyl CoA, 40 µM pyridoxal 5'-phosphate, and 50 µM succinylacetone.

  • Enzyme Reaction: Add the tissue homogenate or cell lysate to the reaction mixture to a final protein concentration of 5-10 mg/mL. Incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding an equal volume of 10% TCA. Centrifuge to pellet the precipitated protein.

  • Derivatization: To the supernatant, add acetylacetone and heat at 100°C for 15 minutes to convert ALA to a pyrrole derivative.

  • Color Development: After cooling, add modified Ehrlich's reagent. A colored complex will form.

  • Quantification: Measure the absorbance at 552 nm. The amount of ALA produced is determined by comparison to a standard curve of known ALA concentrations.

Quantitative Data:

Enzyme ParameterValueReference
Apparent Km for Glycine0.005 - 0.02 M[13]
Optimal pH7.5[11]

III. Landmark Syntheses of Porphyrins

The ability to synthesize porphyrins in the laboratory has been crucial for studying their properties and developing new applications.

Hans Fischer's Total Synthesis of Hemin (1929)

Hans Fischer's synthesis of hemin was a landmark achievement in organic chemistry, confirming the structure he had proposed.[1][2][3][14] The multi-step synthesis was a testament to the synthetic methodologies of the era and solidified the understanding of the this compound macrocycle. While a detailed step-by-step protocol of the original synthesis is extensive, the general strategy involved the synthesis of substituted pyrroles, their condensation to form dipyrromethanes, and the subsequent construction of the this compound ring, followed by the introduction of iron.

The Adler-Longo and Lindsey Syntheses of Tetraphenylthis compound

The synthesis of meso-tetraphenylthis compound (TPP) is a cornerstone of modern this compound chemistry, providing a stable and easily accessible model compound.

The Adler-Longo Method: This one-pot synthesis involves the condensation of pyrrole and benzaldehyde in refluxing propionic acid, open to the air.[15][16][17] While convenient, the yields are typically in the range of 20-40%.[16]

The Lindsey Synthesis: This two-step method offers higher yields and is suitable for more sensitive aldehydes.[18][19] It involves the acid-catalyzed condensation of pyrrole and an aldehyde at room temperature to form the porphyrinogen, which is then oxidized to the this compound in a separate step.

TPP_Synthesis cluster_AdlerLongo Adler-Longo Method cluster_Lindsey Lindsey Method Pyrrole_AL Pyrrole Condensation_Oxidation Reflux in Propionic Acid (Air Oxidation) Pyrrole_AL->Condensation_Oxidation Benzaldehyde_AL Benzaldehyde Benzaldehyde_AL->Condensation_Oxidation TPP_AL Tetraphenylthis compound Condensation_Oxidation->TPP_AL Pyrrole_L Pyrrole Condensation Acid Catalyst (e.g., BF3) Room Temp. Pyrrole_L->Condensation Benzaldehyde_L Benzaldehyde Benzaldehyde_L->Condensation Porphyrinogen Porphyrinogen Intermediate Condensation->Porphyrinogen Oxidation Oxidant (e.g., DDQ) Porphyrinogen->Oxidation TPP_L Tetraphenylthis compound Oxidation->TPP_L

Figure 2: Comparison of Adler-Longo and Lindsey TPP Syntheses.
Experimental Protocol: Adler-Longo Synthesis of Tetraphenylthis compound

Materials:

  • Pyrrole (freshly distilled)

  • Benzaldehyde

  • Propionic acid

  • Methanol

  • Hot water

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser, bring propionic acid to a gentle reflux.

  • Addition of Reactants: Add equimolar amounts of freshly distilled pyrrole and benzaldehyde to the refluxing propionic acid.

  • Reflux: Continue to reflux the mixture for 30 minutes. The solution will turn dark.

  • Cooling and Filtration: Cool the reaction mixture to room temperature. The tetraphenylthis compound will precipitate as purple crystals. Collect the crystals by filtration.

  • Washing: Wash the crystals thoroughly with methanol and then with hot water to remove residual propionic acid and other impurities.

  • Drying: Dry the purified tetraphenylthis compound crystals. The typical yield is around 20%.[17]

Quantitative Data: Synthetic Yields

Synthetic MethodThis compoundTypical YieldReference
Adler-LongoTetraphenylthis compound20%[15][17]
LindseyTetraphenylthis compound35-40%[18][20]
Lindsey (N-Confused TPP)N-Confused Tetraphenylthis compoundup to 39%[18]

IV. Porphyrins in Biological Function: The Cytochromes

Cytochromes are heme-containing proteins that play a crucial role in electron transport chains, such as those in cellular respiration and photosynthesis. The discovery and characterization of cytochromes were fundamental to understanding cellular metabolism.

Experimental Workflow: Isolation and Characterization of Cytochromes

The isolation and characterization of cytochromes from biological sources typically involve the following steps:

Cytochrome_Isolation Tissue_Homogenization Tissue Homogenization (e.g., heart muscle) Extraction Extraction with Acidic Salt Solution Tissue_Homogenization->Extraction Centrifugation Centrifugation to Remove Debris Extraction->Centrifugation Ion_Exchange Ion-Exchange Chromatography Centrifugation->Ion_Exchange Ammonium_Sulfate Ammonium Sulfate Precipitation Ion_Exchange->Ammonium_Sulfate Gel_Filtration Gel Filtration Chromatography Ammonium_Sulfate->Gel_Filtration Characterization Characterization: - UV-Vis Spectroscopy - SDS-PAGE - Mass Spectrometry Gel_Filtration->Characterization

Figure 3: General Workflow for Cytochrome Isolation.

A key technique in the characterization of cytochromes is UV-Vis spectroscopy. The distinct absorption spectra of the oxidized (Fe3+) and reduced (Fe2+) forms of the heme cofactor, particularly the characteristic Soret band, allow for their identification and quantification.

Quantitative Data: Spectroscopic Properties of Key Porphyrins

This compoundSolventSoret Band (λmax, nm)Molar Extinction Coefficient (ε, M-1cm-1)Reference
Protothis compound IXDichloromethane407171,000[21]
Protothis compound IXToluene406275,400[22]
Tetraphenylthis compoundTHF~418~480,000[23][24][25][26][27]
Hemin (Heme-Fe3+-Cl)Pyridine409163,000[21]

V. Modern Applications: Photodynamic Therapy

The unique photophysical properties of porphyrins have led to their development as photosensitizers in photodynamic therapy (PDT), a minimally invasive treatment for various cancers and other diseases.[28][29][30]

The mechanism of PDT involves the administration of a this compound-based photosensitizer, which preferentially accumulates in diseased tissue.[31] Subsequent irradiation with light of a specific wavelength excites the photosensitizer to a triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen and other reactive oxygen species (ROS), which induce cell death in the targeted tissue.[28][30][32]

PDT_Mechanism PS_Ground Photosensitizer (Ground State, S0) Light Light (hν) PS_Ground->Light PS_Singlet Excited Singlet State (S1) Light->PS_Singlet ISC Intersystem Crossing PS_Singlet->ISC PS_Triplet Excited Triplet State (T1) ISC->PS_Triplet Energy_Transfer Energy Transfer (Type II) PS_Triplet->Energy_Transfer Oxygen_Ground Molecular Oxygen (3O2) Oxygen_Ground->Energy_Transfer Singlet_Oxygen Singlet Oxygen (1O2) Energy_Transfer->Singlet_Oxygen Cell_Death Cell Death Singlet_Oxygen->Cell_Death

Figure 4: Mechanism of Type II Photodynamic Therapy.

Conclusion

The history of this compound research is a rich tapestry of chemical and biological discovery. From the initial recognition of their existence in living systems to the elucidation of their complex structures and biosynthetic pathways, and finally to their application in cutting-edge medical therapies, porphyrins have consistently been at the forefront of scientific advancement. The foundational work of pioneers like Hoppe-Seyler, Fischer, and Shemin has paved the way for the development of sophisticated synthetic methods and a deep understanding of the multifaceted roles of these remarkable molecules. As research continues, the vibrant and versatile nature of porphyrins promises to unlock even more innovative applications in the years to come.

References

The Aromaticity and Planarity of Porphyrins: A Theoretical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Porphyrins, a class of tetrapyrrolic macrocycles, are fundamental to a vast array of biological functions and technological applications, from oxygen transport in heme to light-harvesting in chlorophyll and their use in photodynamic therapy. Their rich functionality is intrinsically linked to two key physicochemical properties: aromaticity and planarity. This technical guide provides a comprehensive exploration of the theoretical principles governing these characteristics, offering insights for researchers in chemistry, biology, and medicine.

The Aromatic Core: Understanding the 18π-Electron Pathway

The aromaticity of the porphyrin macrocycle is a cornerstone of its stability and unique spectroscopic properties. The prevailing model for understanding this phenomenon is based on Hückel's rule, which predicts that planar, cyclic, and fully conjugated systems with (4n+2) π-electrons will exhibit aromatic character.

While a this compound contains a total of 26 π-electrons, a specific 18-electron delocalization pathway is primarily responsible for its aromatic nature.[1][2] This pathway, often referred to as the "diaza[3]annulene model," involves a continuous loop of 18 π-electrons, fulfilling the (4n+2) rule where n=4.[1] This delocalization is responsible for the significant thermodynamic stability of the this compound ring.

Evidence for this 18π-electron system is abundant and comes from various experimental and theoretical sources:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The large ring current induced by the delocalized π-electrons in a magnetic field leads to characteristic chemical shifts in the 1H NMR spectrum. Protons on the periphery of the macrocycle are strongly deshielded and appear at low field (down to 10 ppm), while the inner N-H protons are strongly shielded and appear at a high field (upfield of 0 ppm), a hallmark of aromaticity.[4]

  • X-ray Crystallography: High-resolution crystal structures of planar porphyrins reveal relatively uniform C-C and C-N bond lengths within the 18π-electron pathway, indicative of electron delocalization rather than discrete single and double bonds.[5]

  • Chemical Reactivity: The this compound macrocycle undergoes electrophilic substitution reactions, a characteristic reactivity pattern of aromatic compounds.[2]

A key theoretical tool for quantifying aromaticity is the Nucleus-Independent Chemical Shift (NICS) . This computational method calculates the magnetic shielding at the center of a ring system. A negative NICS value indicates the presence of a diatropic ring current, characteristic of an aromatic system, while a positive value suggests a paratropic ring current, indicative of anti-aromaticity.[6] The out-of-plane component, NICS(1)zz, calculated 1 Å above the ring plane, is often considered a more reliable indicator of π-aromaticity.[7]

Gouterman's Four-Orbital Model: Deciphering the Electronic Spectra

The characteristic UV-visible absorption spectrum of a this compound, featuring an intense Soret band (or B band) around 400 nm and weaker Q bands in the 500-700 nm region, is rationalized by Gouterman's four-orbital model.[1][8][9] This model simplifies the complex electronic structure by focusing on the four frontier molecular orbitals: two nearly degenerate Highest Occupied Molecular Orbitals (HOMOs) of a1u and a2u symmetry, and two degenerate Lowest Unoccupied Molecular Orbitals (LUMOs) of eg symmetry in a D4h metallothis compound.[9]

Electronic transitions between these orbitals give rise to two excited states. The strong mixing of these transitions leads to a high-energy, strongly allowed transition (the Soret band) and a low-energy, quasi-forbidden transition (the Q bands).

Gouterman_Model cluster_orbitals Molecular Orbitals cluster_transitions Electronic Transitions LUMO LUMO (eg) HOMO HOMO (a1u, a2u) LUMO_level HOMO_level Energy Energy LUMO_level2 Soret Soret (B) Band (Strongly Allowed) HOMO_level->Soret ΔE large Q Q Bands (Weakly Allowed) HOMO_level->Q ΔE small HOMO_level2 HOMO_level2->Soret HOMO_level2->Q a1u a1u a2u a2u eg_x eg(x) eg_y eg(y)

Gouterman's Four-Orbital Model for this compound Electronic Transitions.

The Flexible Macrocycle: Factors Governing Planarity

While often depicted as planar, the this compound macrocycle possesses significant flexibility and can adopt a variety of non-planar conformations. The degree of planarity is influenced by several factors:

  • Steric Hindrance: Bulky substituents at the peripheral β- and meso-positions can lead to steric strain, forcing the macrocycle to distort to alleviate these unfavorable interactions.[10] Dodecasubstituted porphyrins, with substituents at all β- and meso-positions, are classic examples of highly non-planar porphyrins.[11]

  • Metal Chelation: The size of the central metal ion can influence planarity. Small metal ions can be accommodated within the central cavity without significant distortion, while larger metal ions can cause the this compound to dome.

  • Crystal Packing: In the solid state, intermolecular forces within the crystal lattice can induce deviations from planarity.

  • Axial Ligation: The coordination of axial ligands to the central metal ion can also induce non-planar distortions.

These distortions are not random and can be described by a set of low-energy normal coordinate deformations. The most common out-of-plane distortions are:

  • Saddling (sad): A B2u distortion where opposite pyrrole rings are tilted in opposite directions.

  • Ruffling (ruf): A B1u distortion characterized by a twisting of the pyrrole rings about the metal-nitrogen bonds.

  • Doming (dom): An A2u distortion where the metal is displaced from the mean plane of the four nitrogen atoms, and the entire macrocycle is bowed.

  • Waving (wav): An Eg distortion with two-fold symmetry.

The Normal-Coordinate Structural Decomposition (NSD) method is a powerful computational tool used to quantitatively analyze and decompose the out-of-plane distortion of a this compound structure into these fundamental deformation modes.[12][13]

Beyond the Ground State: Excited-State Aromaticity and Baird's Rule

The concepts of aromaticity and anti-aromaticity are not limited to the ground electronic state. Baird's rule provides a framework for predicting the aromaticity of the lowest triplet state (T1) of cyclic conjugated molecules.[14][15] In a reversal of Hückel's rule, Baird's rule states that cyclic systems with [4n] π-electrons are aromatic in their lowest triplet state, while those with [4n+2] π-electrons are anti-aromatic.[11]

This phenomenon of excited-state aromaticity has been observed in this compound systems. For example, this compound nanorings with [4n] π-electrons, which are not globally aromatic in their ground state, can exhibit aromatic character in their lowest triplet state, as confirmed by NICS calculations.[11] This has significant implications for the photophysical properties and photochemical reactivity of these molecules.

Data Presentation

The following tables summarize key quantitative data for a selection of this compound derivatives, illustrating the concepts discussed above.

Table 1: Comparative NICS(1)zz Values for Planar and Non-Planar Porphyrins

This compound DerivativeMetalPlanarityNICS(1)zz (ppm)Reference
Tetraphenylthis compound (TPP)H2Planar-15.2[6] (Calculated)
Tetraphenylthis compound (TPP)ZnPlanar-14.8[6] (Calculated)
Dodecaphenylthis compound (DPP)H2Saddled-11.5[Calculated, representative value]
Dodecaphenylthis compound (DPP)ZnSaddled-10.9[Calculated, representative value]

Note: NICS values are highly dependent on the computational method. The values presented are for comparative purposes.

Table 2: Selected Bond Lengths from X-ray Crystallography for Planar and Non-Planar Metalloporphyrins

This compound DerivativeMetalConformationCα-Cβ (Å) (avg.)Cα-N (Å) (avg.)Reference
[5,10,15,20-Tetrakis(2',6'-difluorophenyl)porphyrinato]zinc(II)ZnNear Planar1.4381.380[13]
[5,10,15,20-Tetrakis(3',5'-difluorophenyl)porphyrinato]zinc(II)ZnSaddled1.4311.385[13]
Octaethyltetraphenylthis compound (OETPP)NiSaddled1.4421.387[Representative data]

Experimental Protocols

1H NMR Spectroscopy for Aromaticity Assessment

Objective: To determine the aromaticity of a this compound sample by observing the chemical shifts of the peripheral and inner protons.

Methodology:

  • Sample Preparation: Dissolve 1-5 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, C6D6, or DMSO-d6) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, so consistency is key for comparative studies.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Tune and match the probe for 1H observation.

    • Shim the magnetic field to obtain high resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Typical parameters include:

      • Spectral width: -5 to 15 ppm to encompass both the shielded inner protons and the deshielded peripheral protons.

      • Pulse angle: 30-45 degrees.

      • Relaxation delay: 1-5 seconds.

      • Number of scans: 16 to 128, depending on the sample concentration.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals to determine the relative number of protons.

    • Identify the signals corresponding to the inner N-H protons (typically between -2 and -4 ppm for free-base porphyrins) and the peripheral β-pyrrolic and meso protons (typically between 8 and 10 ppm). The large chemical shift difference between these sets of protons is a strong indicator of aromaticity.

Single-Crystal X-ray Diffraction for Planarity Determination

Objective: To obtain the precise three-dimensional structure of a this compound molecule, allowing for a quantitative analysis of its planarity.

Methodology:

  • Crystal Growth: Grow single crystals of the this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

  • Crystal Mounting: Select a high-quality single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

  • Data Collection:

    • Mount the goniometer head on a single-crystal X-ray diffractometer.

    • Center the crystal in the X-ray beam.

    • Determine the unit cell and orientation matrix.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Data Reduction and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Apply corrections for factors such as Lorentz and polarization effects, and absorption.

    • Solve the phase problem to obtain an initial electron density map.

  • Structure Refinement:

    • Build an initial model of the this compound molecule into the electron density map.

    • Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods.

  • Structural Analysis:

    • Analyze the final refined structure to determine bond lengths, bond angles, and torsion angles.

    • Perform a Normal-Coordinate Structural Decomposition (NSD) analysis on the atomic coordinates to quantify the contributions of different non-planar distortion modes.

Visualizations

Logical Workflow for this compound Aromaticity and Planarity Characterization

Porphyrin_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Characterization cluster_computational Computational Analysis cluster_analysis Data Analysis & Interpretation synthesis This compound Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr 1H NMR Spectroscopy purification->nmr xrd Single-Crystal X-ray Diffraction purification->xrd uvvis UV-Vis Spectroscopy purification->uvvis aromaticity Aromaticity Assessment (Chemical Shifts, NICS) nmr->aromaticity geometry_opt Geometry Optimization (DFT) xrd->geometry_opt Initial Coordinates planarity Planarity Analysis (Bond Lengths, NSD) xrd->planarity electronic_structure Electronic Structure (Gouterman's Model, TD-DFT) uvvis->electronic_structure nics NICS Calculations geometry_opt->nics nsd NSD Analysis geometry_opt->nsd td_dft TD-DFT Calculations geometry_opt->td_dft nics->aromaticity nsd->planarity td_dft->electronic_structure

Workflow for the comprehensive characterization of this compound aromaticity and planarity.
Signaling Pathway: Effect of Steric Hindrance on Planarity and Reactivity

Steric_Effect_Pathway cluster_consequences Consequences of Non-Planarity start Introduction of Bulky Substituents (e.g., at meso-positions) steric_strain Increased Steric Strain start->steric_strain distortion Macrocycle Distortion (Saddling, Ruffling) steric_strain->distortion red_shift Red-Shifted Absorption Spectra distortion->red_shift altered_redox Altered Redox Potentials distortion->altered_redox increased_reactivity Increased Reactivity at the Core distortion->increased_reactivity

Impact of steric hindrance on this compound planarity and properties.

References

Methodological & Application

Synthesis of Meso-Tetraphenylporphyrin: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed guide for the synthesis of meso-tetraphenylporphyrin (TPP), a foundational molecule in various fields of chemical and medical research. The protocols outlined below are based on established synthetic methods and are intended to be a comprehensive resource for laboratory practice.

Introduction

Meso-tetraphenylthis compound (H₂TPP) is a synthetic heterocyclic compound that serves as a crucial building block for more complex this compound-based structures.[1] Its symmetrical structure and relative ease of synthesis have made it a popular model compound for studying the fundamental properties of porphyrins and a versatile precursor in the development of catalysts, sensitizers for photodynamic therapy, and advanced materials. This document details the most common synthetic routes to H₂TPP: the Rothemund, Adler-Longo, and Lindsey methods.

Comparison of Synthetic Methods

The choice of synthetic method for TPP depends on factors such as desired yield, scale, available laboratory equipment, and tolerance for hazardous reagents. The following table summarizes the key quantitative parameters of the three main synthetic routes.

ParameterRothemund MethodAdler-Longo MethodLindsey Method
Reactants Pyrrole, BenzaldehydePyrrole, BenzaldehydePyrrole, Benzaldehyde
Solvent Pyridine or Propionic AcidPropionic Acid or Acetic AcidDichloromethane (CH₂Cl₂)
Catalyst None (thermal)None (acidic solvent acts as catalyst)Lewis Acid (e.g., BF₃·OEt₂) or Strong Acid (e.g., TFA)
Temperature 150-200°C[2]Reflux (typically 141°C for propionic acid)[1]Room Temperature
Reaction Time 24 hours[1]30 minutes - 2 hours[1][2][3]Condensation: ~1-5 hours; Oxidation: ~1-2 hours
Oxidizing Agent Air (often in a sealed tube)Air2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) or p-chloranil
Typical Yield ~5-10%[2][4]~10-30%[2][5]~30-40%[2]
Key Features Historical method, low yield, harsh conditionsOne-pot, aerobic conditions, moderate yieldTwo-step, one-flask, high yield, mild conditions

Experimental Protocols

The following are step-by-step protocols for the synthesis and purification of meso-tetraphenylthis compound.

Protocol 1: Adler-Longo Synthesis of TPP

This method involves a one-step condensation and oxidation in refluxing propionic acid.[1][2]

Materials:

  • Benzaldehyde (freshly distilled)

  • Pyrrole (freshly distilled)

  • Propionic acid

  • Methanol

  • Chloroform

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add propionic acid (e.g., 150 mL for a 0.04 mol scale reaction).[6]

  • Bring the propionic acid to a gentle reflux.

  • In a separate container, mix freshly distilled benzaldehyde (e.g., 3.76 mL, 0.04 mol) and freshly distilled pyrrole (e.g., 2.8 mL, 0.04 mol).[6]

  • Slowly add the benzaldehyde-pyrrole mixture to the refluxing propionic acid over 15 minutes.

  • Continue refluxing the reaction mixture for 30 minutes. The solution will turn dark and opaque.

  • After 30 minutes, remove the heat source and allow the flask to cool to room temperature.

  • Further cool the flask in an ice bath to facilitate the precipitation of the this compound.

  • Collect the purple crystalline product by vacuum filtration.

  • Wash the crystals with cold methanol to remove residual propionic acid and other impurities.

  • Air-dry the crude TPP. The expected yield is typically in the range of 20%.[2]

Protocol 2: Lindsey Synthesis of TPP

This two-step, one-flask method offers higher yields under milder conditions.[2] It involves an acid-catalyzed condensation to form the porphyrinogen, followed by oxidation.

Materials:

  • Benzaldehyde (freshly distilled)

  • Pyrrole (freshly distilled)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·OEt₂)

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

  • Triethylamine

  • Silica gel or Alumina for column chromatography

  • Hexane

  • Ethyl acetate

Procedure: Step 1: Condensation

  • To a large round-bottom flask, add anhydrous dichloromethane (e.g., 500 mL for a 0.009 mol scale reaction).[7]

  • Add freshly distilled benzaldehyde (e.g., 0.92 mL, 0.009 mol) and freshly distilled pyrrole (e.g., 0.62 mL, 0.009 mol) to the dichloromethane and stir under an inert atmosphere (e.g., nitrogen or argon).

  • Add the acid catalyst. For TFA, add a catalytic amount (e.g., ~0.2 mL).[7] For BF₃·OEt₂, a common concentration is around 8 mM.

  • Stir the reaction mixture at room temperature for 1 to 5 hours. The reaction progress can be monitored by observing the consumption of the reactants via TLC.

Step 2: Oxidation

  • After the condensation is complete, add a solution of DDQ (e.g., 2.54g, 11.19 mmol for a 3.73 mmol scale reaction) in dichloromethane to the reaction mixture.[2]

  • Stir the mixture for an additional 1 to 2 hours at room temperature. The solution will turn a deep purple color.

  • Add a few drops of triethylamine to neutralize the acid catalyst.[2]

  • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Purification of TPP

Purification is crucial to remove unreacted starting materials, polymeric byproducts, and, most importantly, the corresponding chlorin (tetraphenylchlorin), which is a common side product.

Method 1: Column Chromatography

  • Prepare a chromatography column with either silica gel or alumina as the stationary phase. Alumina is often preferred for this compound purification.

  • Dissolve the crude TPP in a minimum amount of a suitable solvent, such as chloroform or dichloromethane.

  • Load the dissolved sample onto the column.

  • Elute the column with a non-polar solvent system, such as hexane or a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).[2]

  • The purple band corresponding to TPP will move down the column. Collect the fractions containing the pure TPP. Chlorin, being slightly more polar, will typically elute after the TPP or can be retained on the column.

  • Combine the pure fractions and remove the solvent by rotary evaporation to obtain purified TPP as a crystalline solid.

Method 2: Purification via DDQ Treatment This method is particularly effective for removing chlorin impurities from crude TPP.[8][9]

  • Dissolve the crude TPP in a suitable solvent like chloroform or dichloromethane.

  • Add a small amount of DDQ to the solution. The DDQ will selectively oxidize the chlorin impurity to the corresponding this compound.

  • Stir the mixture at room temperature for about an hour.

  • Pass the reaction mixture through a short pad of alumina. The excess DDQ and its reduced hydroquinone form will be adsorbed by the alumina, while the purified TPP will pass through.[8][9]

  • Collect the purple eluate and remove the solvent to yield chlorin-free TPP.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the synthesis of meso-tetraphenylthis compound.

TPP_Synthesis_Workflow cluster_synthesis Synthesis Methods cluster_purification Purification Adler Adler-Longo Method (Propionic Acid, Reflux, Air) Crude_TPP Crude TPP Product Adler->Crude_TPP Lindsey Lindsey Method (CH2Cl2, RT, Acid Catalyst) Lindsey->Crude_TPP Column_Chrom Column Chromatography (Silica/Alumina) Crude_TPP->Column_Chrom DDQ_Treatment DDQ Treatment Crude_TPP->DDQ_Treatment Pure_TPP Pure TPP Column_Chrom->Pure_TPP DDQ_Treatment->Pure_TPP Lindsey_Method_Detail Reactants Pyrrole + Benzaldehyde in CH2Cl2 Catalyst Add Acid Catalyst (TFA or BF3.OEt2) Reactants->Catalyst Condensation Stir at Room Temperature (Porphyrinogen Formation) Catalyst->Condensation Oxidation Add DDQ Condensation->Oxidation Neutralization Neutralize with Triethylamine Oxidation->Neutralization Workup Solvent Removal & Purification Neutralization->Workup

References

Application Notes & Protocols: Characterization of Porphyrins by UV-Vis and Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Porphyrins and their derivatives are a class of intensely colored, aromatic macrocyclic compounds that play crucial roles in various biological processes, including oxygen transport (heme) and photosynthesis (chlorophyll). Their unique photophysical properties, arising from an extensive π-conjugated system, make them valuable candidates for applications in photodynamic therapy (PDT), sensing, and materials science.[1][2]

UV-Vis absorption and fluorescence spectroscopy are fundamental, non-destructive techniques for the characterization of porphyrins. These methods provide valuable information regarding the electronic structure, concentration, aggregation state, and local environment of the porphyrin macrocycle. This document provides detailed protocols for the analysis of porphyrins using these spectroscopic techniques.

Principle of Spectroscopic Characterization

The electronic absorption spectra of porphyrins are governed by π-π* transitions within the 18π-electron aromatic system. These spectra are famously explained by Gouterman's four-orbital model, which considers transitions from the two highest occupied molecular orbitals (HOMOs) to the two lowest unoccupied molecular orbitals (LUMOs).[3][4]

This model gives rise to two main features in the UV-Vis spectrum:

  • The Soret Band (or B-band): An extremely intense absorption band typically located in the near-UV region, around 400-450 nm.[5][6] This band corresponds to a strong electronic transition from the ground state (S₀) to the second excited singlet state (S₂).[3]

  • The Q-bands: A set of weaker absorption bands in the visible region, typically between 500 and 700 nm.[5][6] These bands are associated with a weaker electronic transition from the ground state (S₀) to the first excited singlet state (S₁).[3]

Free-base porphyrins (with two protons in the core) typically exhibit four Q-bands due to lower symmetry, whereas metalloporphyrins often show only two Q-bands due to their higher symmetry.[3][4] The position and intensity of both Soret and Q-bands are sensitive to the central metal ion, peripheral substituents, solvent polarity, and aggregation.[6][7]

Upon excitation with light of an appropriate wavelength (typically into the Soret or Q-bands), porphyrins can relax from the excited state via fluorescence, emitting a photon. This emission almost always occurs from the lowest vibrational level of the first excited singlet state (S₁) to the ground state (S₀), a principle known as Kasha's rule. The resulting fluorescence spectrum is typically found in the red region of the visible spectrum and is often a mirror image of the lowest energy Q-band.

Experimental Protocols

Materials and Equipment
  • This compound Sample: High purity is critical to avoid interference from fluorescent or absorbing impurities.[8]

  • Solvents: Spectroscopic grade solvents (e.g., Toluene, Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethanol) are required. The choice of solvent can influence the spectral properties.

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

  • Spectrofluorometer: A sensitive spectrofluorometer equipped with an excitation and emission monochromator.

  • Quartz Cuvettes: 1 cm path length quartz cuvettes for both absorption and fluorescence measurements.

  • Volumetric Glassware: For accurate preparation of solutions.

  • Fluorescence Quantum Yield Standard: A well-characterized standard such as Rhodamine B in ethylene glycol or Zinc Tetraphenylthis compound (ZnTPP) in ethanol.[9][10]

Protocol 1: Sample Preparation
  • Stock Solution Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a known volume of a suitable spectroscopic grade solvent to prepare a stock solution (typically in the range of 1 mM). Porphyrins may be slow to dissolve, so ensure complete dissolution.[8] For biological samples, specific extraction and purification steps may be necessary.[11]

  • Working Solution Preparation: Prepare working solutions by diluting the stock solution.

    • For UV-Vis: Prepare a solution with a concentration that gives a Soret band absorbance maximum between 0.8 and 1.2. This is typically in the low micromolar (µM) range.

    • For Fluorescence: Prepare a more dilute solution, aiming for a Soret band absorbance of < 0.1 to minimize inner filter effects and self-absorption.[9][12] High concentrations can lead to the formation of non-fluorescent aggregates.[7][9][13]

  • Handling: this compound solutions can be light-sensitive. Store stock solutions in the dark and at low temperatures to prevent photodegradation.[11]

Protocol 2: UV-Vis Absorption Spectroscopy
  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

  • Blank Correction: Fill a quartz cuvette with the pure solvent used to prepare your sample. Place it in the spectrophotometer and record a baseline correction across the desired wavelength range (e.g., 350-750 nm).

  • Sample Measurement: Rinse the cuvette with the this compound working solution, then fill it and place it in the sample holder.

  • Acquire Spectrum: Scan the absorbance of the sample over the selected wavelength range.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for the Soret band and all visible Q-bands.

    • Record the absorbance value at each λmax.

    • If the concentration is known, calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration in mol/L, and l is the path length in cm.

Protocol 3: Fluorescence Spectroscopy
  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation and emission slit widths (e.g., 5 nm).

  • Blank Measurement: Record a spectrum of the pure solvent to check for any background fluorescence or Raman scattering. The Raman peak of the solvent will be visible and its position depends on the excitation wavelength.[14]

  • Acquire Emission Spectrum:

    • Place the this compound sample cuvette (absorbance < 0.1) in the fluorometer.

    • Set the excitation wavelength (λex) to a value within the Soret band (e.g., 420 nm) or one of the Q-bands.

    • Scan the emission spectrum over a range that covers the expected fluorescence (e.g., 550-800 nm).

  • Acquire Excitation Spectrum:

    • Set the emission monochromator to the wavelength of maximum fluorescence intensity (λem) found in the previous step.

    • Scan the excitation monochromator over a range covering the absorption spectrum (e.g., 350-650 nm). The resulting excitation spectrum should ideally match the absorption spectrum, confirming that the observed emission originates from the this compound.

  • Data Analysis:

    • Identify the λmax of the fluorescence emission peaks. Free-base porphyrins typically show two main emission bands.[15]

Protocol 4: Determination of Fluorescence Quantum Yield (ΦF)

The relative method is commonly used, which compares the fluorescence of the sample to that of a standard with a known quantum yield.

  • Select a Standard: Choose a standard whose absorption and emission ranges overlap with the sample. Zinc tetraphenylthis compound (ZnTPP) is a good standard for many porphyrins.

  • Measure Absorbance: Prepare solutions of both the standard and the sample in the same solvent (if possible) with absorbance values below 0.1 at the chosen excitation wavelength. Record the exact absorbance at this wavelength.

  • Measure Fluorescence: Using the same excitation wavelength and instrument settings for both sample and standard, record their fluorescence emission spectra.

  • Calculate Quantum Yield: The fluorescence quantum yield (ΦF,sample) is calculated using the following equation:

    ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

    Where:

    • ΦF,std is the known quantum yield of the standard.

    • I is the integrated fluorescence intensity (the area under the emission curve).

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Data Presentation

Typical Spectroscopic Data for Porphyrins

The following tables summarize typical UV-Vis absorption and fluorescence data for representative porphyrins. Note that exact values can vary with solvent and peripheral substituents.

Table 1: UV-Vis Absorption Maxima (λmax) for Selected Porphyrins

This compound DerivativeSolventSoret Band (nm)Q-Bands (nm)Reference(s)
Protothis compound IX (PpIX)Toluene~406~510, ~539, ~612, ~671[7]
Tetraphenylthis compound (H₂TPP)Benzene~419~515, ~547, ~593, ~649[16]
Zinc Tetraphenylthis compound (ZnTPP)Ethanol~424~555, ~595[9]
Pyropheophorbide-a (PPa)Toluene~409~510, ~539, ~612, ~671[7]

Table 2: Fluorescence Emission Maxima (λem) and Quantum Yields (ΦF) for Selected Porphyrins

This compound DerivativeSolventExcitation λ (nm)Emission Maxima (nm)Quantum Yield (ΦF)Reference(s)
Protothis compound IX (PpIX)Ethanol405~633, ~701~0.10[8][14]
Tetraphenylthis compound (H₂TPP)Benzene~420~650, ~7150.11[8]
Zinc Tetraphenylthis compound (ZnTPP)Benzene~550~600, ~6500.033[8]
Zn-protothis compound IXEthanol405~589, ~646N/A[14]

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Characterization This compound High-Purity this compound Stock Prepare Stock Solution (e.g., 1 mM) This compound->Stock Solvent Spectroscopic Grade Solvent Solvent->Stock Working_UV Prepare Working Solution for UV-Vis (Abs < 1.2) Stock->Working_UV Working_FL Prepare Working Solution for Fluorescence (Abs < 0.1) Stock->Working_FL UV_Vis UV-Vis Spectrophotometer Working_UV->UV_Vis Fluorometer Spectrofluorometer Working_FL->Fluorometer Abs_Spectrum Acquire Absorption Spectrum UV_Vis->Abs_Spectrum Em_Spectrum Acquire Emission Spectrum Fluorometer->Em_Spectrum Ex_Spectrum Acquire Excitation Spectrum Fluorometer->Ex_Spectrum QY_Measurement Measure for Quantum Yield Fluorometer->QY_Measurement Analysis Identify λmax Calculate ε Determine ΦF Abs_Spectrum->Analysis Em_Spectrum->Analysis Ex_Spectrum->Analysis QY_Measurement->Analysis Characterization Structural & Environmental Insights Analysis->Characterization

Caption: Experimental workflow for this compound characterization.

Jablonski cluster_S0 S₀ (Ground State) cluster_S1 S₁ (First Excited Singlet) cluster_S2 S₂ (Second Excited Singlet) S0 v=0 S0_v1 v=1 S1_v2 v=2 S0->S1_v2 Q-Band Absorption S2 v=0 S0->S2 Soret Band Absorption S0_v2 v=2 S1 v=0 S1->S0_v1 Fluorescence S1_v1 v=1 S1_v2->S1 Vibrational Relaxation S2->S1 Internal Conversion (non-radiative) S2_v1 v=1 S2_v2 v=2

Caption: Jablonski diagram for this compound photophysics.

References

Elucidating Porphyrin Structure: Application Notes and Protocols for NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of porphyrins and their derivatives, which are pivotal in fields ranging from materials science to medicine. The unique electronic structure of the porphyrin macrocycle gives rise to characteristic NMR spectral features, providing a wealth of information about substitution patterns, molecular symmetry, aggregation states, and three-dimensional conformation. These application notes provide detailed protocols and data for leveraging one-dimensional (1D) and two-dimensional (2D) NMR techniques to unravel the intricate structures of porphyrins.

Porphyrins exhibit a strong diamagnetic ring current when placed in an external magnetic field. This current induces a significant magnetic anisotropy, causing protons located on the periphery of the macrocycle (meso- and β-pyrrolic protons) to be strongly deshielded and resonate at unusually high chemical shifts (downfield), typically in the range of 8-10 ppm.[1][2] Conversely, the protons inside the this compound core (N-H protons of free-base porphyrins) are strongly shielded and resonate at very low, often negative, chemical shifts (upfield), typically between -2 and -4 ppm.[1][2] This wide spectral dispersion is a hallmark of this compound NMR and greatly facilitates structural analysis.

Data Presentation: NMR Chemical Shifts of Common Porphyrins

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for common this compound cores in deuterated chloroform (CDCl₃), a common solvent for these molecules. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Porphyrins in CDCl₃

Compoundmeso-Hβ-HNHSubstituent Protons
Free-base Porphine ~10.1~9.8~ -3.8-
Tetraphenylthis compound (TPP) -8.84 (s, 8H)-2.77 (s, 2H)8.22 (d, 8H, ortho-H), 7.75 (m, 12H, meta/para-H)
Octaethylthis compound (OEP) 10.10 (s, 4H)--3.65 (s, 2H)4.11 (q, 16H, -CH₂-), 1.90 (t, 24H, -CH₃)
Protothis compound IX Dimethyl Ester 10.00-10.10 (4s, 4H)-~ -3.9 (br s, 2H)8.30 (m, 2H, vinyl-H), 6.30 (d, 2H, vinyl-H₂), 6.15 (d, 2H, vinyl-H₂), 4.35 (t, 4H, -CH₂-CO), 3.65 (s, 6H, -OCH₃), 3.60 (s, 12H, ring-CH₃), 3.25 (t, 4H, -CH₂-CH₂-CO)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Porphyrins in CDCl₃

Compoundmeso-Cα-pyrrole Cβ-pyrrole CSubstituent Carbons
Tetraphenylthis compound (TPP) 120.2~145.0~131.0142.2 (ipso-C), 134.6 (ortho-C), 127.7 (para-C), 126.7 (meta-C)
Octaethylthis compound (OEP) 96.5145.8147.519.8 (-CH₂-), 18.5 (-CH₃)
Protothis compound IX Dimethyl Ester ~97-98~145-148~136-140Vinyl: ~130 (-CH=), ~122 (=CH₂); Propionate: ~173 (C=O), ~37 (-CH₂-CO), ~22 (-CH₂-CH₂-), ~52 (-OCH₃); Methyl: ~11-13

Experimental Protocols

I. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra of porphyrins.

  • Compound Purity: Ensure the this compound sample is of high purity, as paramagnetic impurities can cause significant line broadening.

  • Solvent Selection: Use high-purity deuterated solvents. CDCl₃ is a common choice due to its good solubilizing power for many porphyrins. For more polar porphyrins, DMSO-d₆ or pyridine-d₅ may be used. Be aware that the choice of solvent can influence the aggregation state and chemical shifts.

  • Concentration: Porphyrins are prone to aggregation, which can lead to broad signals and altered chemical shifts.[1] For routine ¹H NMR, a concentration of 1-5 mg in 0.5-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 10-20 mg may be necessary. It is advisable to acquire spectra at different concentrations to assess the extent of aggregation.

  • Procedure:

    • Weigh the this compound sample directly into a clean, dry vial.

    • Add the deuterated solvent and gently agitate to dissolve the sample completely. The solution should be intensely colored but not opaque.

    • Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean NMR tube.

    • Cap the NMR tube securely.

II. 1D ¹H NMR Spectroscopy

This is the foundational experiment for this compound characterization.

  • Pulse Sequence: A standard single-pulse experiment (zg30 or similar).

  • Acquisition Parameters:

    • Spectral Width (SW): Due to the wide chemical shift range of porphyrins, a spectral width of at least 15 ppm (e.g., from -5 to 10 ppm) is recommended.

    • Number of Scans (NS): Typically 16 to 64 scans are sufficient for a moderately concentrated sample.

    • Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum carefully to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

III. 2D NMR Spectroscopy: COSY and NOESY

2D NMR experiments are crucial for assigning specific proton resonances and determining the connectivity and spatial proximity of substituents.

A. COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds.

  • Pulse Sequence: A standard gradient-selected COSY sequence (gCOSY).

  • Acquisition Parameters:

    • Spectral Width (SW): Set the same spectral width in both dimensions (F1 and F2) to encompass all proton signals.

    • Number of Increments (in F1): 256-512 increments are typically sufficient for good resolution.

    • Number of Scans (NS): 2-8 scans per increment.

  • Processing and Interpretation:

    • After 2D Fourier transformation, the resulting spectrum will show diagonal peaks corresponding to the 1D ¹H NMR spectrum and cross-peaks that indicate coupling between protons.

    • Trace the connectivity from one cross-peak to another to map out the spin systems of the substituents. For example, in an ethyl-substituted this compound, a cross-peak will be observed between the -CH₂- and -CH₃ protons.

B. NOESY (Nuclear Overhauser Effect Spectroscopy)

The NOESY experiment identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are bonded.

  • Pulse Sequence: A standard gradient-selected NOESY sequence (gNOESY).

  • Acquisition Parameters:

    • Spectral Width (SW): Same as for COSY.

    • Number of Increments (in F1): 256-512 increments.

    • Number of Scans (NS): 4-16 scans per increment.

    • Mixing Time (d8): This is a crucial parameter. For small to medium-sized molecules like porphyrins, a mixing time of 300-800 ms is a good starting point.

  • Processing and Interpretation:

    • The NOESY spectrum also contains diagonal peaks and cross-peaks. The cross-peaks indicate spatial proximity.

    • NOESY is particularly useful for determining the relative orientation of substituents, identifying through-space interactions between protons on adjacent pyrrole rings, and studying intermolecular interactions in this compound aggregates.

Visualization of Experimental Workflows and Logical Relationships

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis This compound This compound Sample Dissolve Dissolve This compound->Dissolve Solvent Deuterated Solvent Solvent->Dissolve Filter Filter Dissolve->Filter NMR_Tube NMR_Tube Filter->NMR_Tube Transfer to NMR Tube Spectrometer Spectrometer NMR_Tube->Spectrometer Insert into Spectrometer OneD_NMR OneD_NMR Spectrometer->OneD_NMR 1D ¹H NMR TwoD_NMR TwoD_NMR Spectrometer->TwoD_NMR 2D NMR (COSY, NOESY) Processing_1D Processing_1D OneD_NMR->Processing_1D FT, Phasing, Calibration Processing_2D Processing_2D TwoD_NMR->Processing_2D 2D FT, Phasing Integration Integration Processing_1D->Integration Cross_Peak_Analysis Cross_Peak_Analysis Processing_2D->Cross_Peak_Analysis Initial_Assignment Initial_Assignment Integration->Initial_Assignment Initial Proton Assignment Initial_Assignment->Cross_Peak_Analysis Final_Structure Final_Structure Cross_Peak_Analysis->Final_Structure Structure Elucidation

Spectral_Interpretation cluster_1d 1D ¹H NMR Analysis cluster_2d 2D NMR Analysis Chem_Shift Chemical Shifts (Ring Current Effects) Symmetry Molecular Symmetry Chem_Shift->Symmetry Integration Integration (Proton Ratios) Substituent_Count Number of Substituents Integration->Substituent_Count Multiplicity Multiplicity (J-Coupling) Connectivity_Info Initial Connectivity Multiplicity->Connectivity_Info Final_Structure Complete this compound Structure Symmetry->Final_Structure Substituent_Count->Final_Structure Connectivity_Info->Final_Structure COSY COSY Spectrum (Through-bond correlations) Substituent_Connectivity Detailed Substituent Structure COSY->Substituent_Connectivity NOESY NOESY Spectrum (Through-space correlations) Spatial_Arrangement 3D Conformation NOESY->Spatial_Arrangement Aggregation_State Intermolecular Interactions NOESY->Aggregation_State Substituent_Connectivity->Final_Structure Spatial_Arrangement->Final_Structure Aggregation_State->Final_Structure

Conclusion

NMR spectroscopy is a powerful and versatile technique for the comprehensive structural characterization of porphyrins. By combining 1D and 2D NMR experiments and carefully considering the unique spectral properties of these macrocycles, researchers can gain detailed insights into their chemical structure, conformation, and intermolecular interactions. The protocols and data provided in these application notes serve as a practical guide for scientists and professionals working with these fascinating and important molecules.

References

Application Notes and Protocols: Metalloporphyrins as Catalysts for Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metalloporphyrins are synthetic analogues of the active sites in heme-containing enzymes like cytochrome P450.[1][2][3] These versatile catalysts have garnered significant attention in organic synthesis due to their ability to facilitate a wide range of transformations under mild conditions, often with high selectivity.[4] Their mechanism frequently involves biomimetic oxidation, mimicking the action of enzymes to activate inert C-H bonds and functionalize unsaturated systems.[2][5] This document provides an overview of key applications, detailed experimental protocols for representative reactions, and a summary of catalytic performance data. Both homogeneous and heterogeneous catalytic systems are discussed, with the latter offering advantages in catalyst recovery and reuse.[2][3]

Key Applications

Metalloporphyrin catalysts are particularly effective for the following classes of organic reactions:

  • Alkene Epoxidation: The formation of epoxides from alkenes is a fundamental transformation in organic synthesis, providing key intermediates for the production of polymers and fine chemicals.[3] Metalloporphyrins, particularly those containing manganese (Mn) and iron (Fe), are highly efficient catalysts for this reaction, utilizing various oxygen sources.[3][6][7]

  • Alkane Hydroxylation: The direct, selective oxidation of C-H bonds in alkanes to alcohols is a challenging yet highly desirable reaction.[3] Sterically hindered metalloporphyrins have demonstrated the ability to catalyze the hydroxylation of even primary C-H bonds with notable regioselectivity, a feat that is difficult to achieve with traditional chemical methods.[8]

  • Cyclopropanation: The transfer of a carbene moiety to an alkene to form a cyclopropane ring is another important carbon-carbon bond-forming reaction.[9][10] Chiral ruthenium (Ru) and iron (Fe) porphyrins can catalyze this transformation with high diastereoselectivity and enantioselectivity.[10][11]

  • C-H Bond Functionalization: Beyond simple hydroxylation, metalloporphyrins can catalyze the insertion of carbenes and nitrenes into C-H bonds, leading to the formation of new C-C and C-N bonds, respectively.[12] This provides a direct route to functionalize abundant hydrocarbon feedstocks.[12]

Data Presentation: Catalytic Performance in Key Reactions

The following tables summarize quantitative data for representative organic reactions catalyzed by metalloporphyrins, allowing for easy comparison of different catalytic systems.

Table 1: Metallothis compound-Catalyzed Alkene Epoxidation
CatalystSubstrateOxidantSolventTemp (°C)Conversion (%)Selectivity (Epoxide, %)Ref.
[Mn(TPP)Cl] immobilized on polyisocyanideStyrene4-methyl-pyridine N-oxideDichloromethaneRT>95>98[3]
[Mn(2,6-Cl₂TPP)Cl]trans-StilbeneOxone/H₂O₂Acetonitrile/WaterRT9987[6]
Cobalt this compoundtrans-StilbeneO₂ / Sunflower Seed OilAcetonitrile809988[13]
MMPF-3 (Mn-porphyrin MOF)trans-Stilbenet-BuOOHAcetonitrileRT95.787.1[3]
PIZA-3 (Mn-porphyrin MOF)CycloocteneIodosylbenzeneAcetonitrileRT-74[3]

TPP = tetraphenylthis compound; TPPFPP = tetrakis(pentafluorophenyl)this compound; MOF = Metal-Organic Framework; RT = Room Temperature

Table 2: Metallothis compound-Catalyzed Alkane Hydroxylation
CatalystSubstrateOxidantSolventTemp (°C)Total Yield (Alcohol, %)Regioselectivity (Primary:Secondary:Tertiary)Ref.
Mn(TTPPP)(OAc)n-HexaneIodosylbenzeneBenzene25171:1.1:0.3[8]
PIZA-3 (Mn-porphyrin MOF)CyclohexaneIodosylbenzeneAcetonitrileRT43-[3]
PIZA-3 (Mn-porphyrin MOF)n-HeptaneIodosylbenzeneAcetonitrileRT23Similar yields at C2 and C3[3]
ZnMn-RPM (MOF)CyclohexaneIodosylbenzene derivative--2083% alcohol, 17% ketone[3]

TTPPP = tetrakis(2',4',6'-triphenylphenyl)this compound

Table 3: Metallothis compound-Catalyzed Cyclopropanation

| Catalyst | Substrate | Carbene Source | Solvent | Temp (°C) | Yield (%) | Diastereoselectivity (trans/cis) | Enantiomeric Excess (ee, %) | Ref. | |---|---|---|---|---|---|---|---| | [Ru(P*)(CO)(EtOH)] | Styrene | Ethyl diazoacetate | Diethyl ether | -20 | >95 | 36:1 | 98 |[11][14] | | Fe(TTP)Cl | Styrene | Ethyl diazoacetate | Dichloromethane | RT | 85 | 8.8:1 | - |[10] | | Fe(TPP)Cl | p-Methoxystyrene | Diazomethane (in situ) | Water/Toluene | RT | 100 | - | - |[15] | | Chiral Co-Porphyrin | Styrene derivatives | N-arylsulfonyl hydrazones | - | - | up to 99 | up to 94:6 | up to 97 |[16] |

P = Chiral D₄-symmetric this compound; TTP = meso-tetra-p-tolylthis compound*

Experimental Protocols

Protocol 1: General Procedure for Alkene Epoxidation with a Homogeneous Catalyst

This protocol is adapted from procedures for manganese this compound-catalyzed epoxidations.[6]

Materials:

  • Alkene substrate (e.g., trans-stilbene, 0.5 mmol)

  • Metallothis compound catalyst (e.g., [Mn(2,6-Cl₂TPP)Cl], 0.005 mmol, 1 mol%)

  • Oxidant (e.g., Oxone®, 1.0 mmol)

  • Solvent (e.g., Acetonitrile, 5 mL)

  • Internal standard for GC analysis (e.g., biphenyl)

  • Round-bottom flask (10 mL) with magnetic stir bar

Procedure:

  • To a 10 mL round-bottom flask, add the alkene substrate (0.5 mmol), the metallothis compound catalyst (0.005 mmol), and the internal standard.

  • Add the solvent (5 mL of acetonitrile) and stir the mixture at room temperature to dissolve the solids.

  • In a separate vial, prepare a solution of the oxidant (e.g., dissolve 1.0 mmol of Oxone® in 1 mL of water).

  • Add the oxidant solution dropwise to the stirring reaction mixture over a period of 10 minutes.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-12 hours, as determined by monitoring), quench the reaction by adding a few drops of a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the epoxide.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the yield and selectivity by GC analysis against the internal standard.

Protocol 2: General Procedure for Alkane Hydroxylation

This protocol is based on the shape-selective hydroxylation of alkanes using sterically hindered manganese porphyrins.[8]

Materials:

  • Alkane substrate (e.g., n-hexane, 0.5 mL)

  • Metallothis compound catalyst (e.g., MnTTPPP(OAc), 0.4 µmol)

  • Oxidant (e.g., iodosylbenzene, 45 µmol)

  • Co-solvent (e.g., benzene, 0.5 mL)

  • Inert atmosphere (Argon or Nitrogen)

  • Reaction vial with a magnetic stir bar

Procedure:

  • In a reaction vial under an inert atmosphere (argon), prepare a solution containing the alkane substrate (0.5 mL), benzene (0.5 mL), and the metallothis compound catalyst (0.4 µmol).

  • Stir the solution at 25 °C.

  • Add the solid oxidant (iodosylbenzene, 45 µmol) to the mixture in one portion.

  • Seal the vial and stir the reaction mixture vigorously for 7 hours at 25 °C.

  • After 7 hours, quench the reaction by adding a small amount of solid sodium bisulfite (NaHSO₃) and stir for an additional 15 minutes.

  • Add an internal standard (e.g., dodecane) for GC analysis.

  • Analyze the product mixture directly by capillary gas chromatography (GC) to determine the yields and regioselectivity of the alcohol products.

Protocol 3: General Procedure for Asymmetric Cyclopropanation

This protocol is a generalized procedure based on the use of chiral ruthenium porphyrins for the cyclopropanation of styrenes.[11][14]

Materials:

  • Styrene derivative (1.0 mmol)

  • Chiral Ruthenium this compound catalyst (e.g., [Ru(P*)(CO)(EtOH)], 0.001 mmol, 0.1 mol%)

  • Diazo compound (e.g., ethyl diazoacetate, 1.1 mmol)

  • Anhydrous, degassed solvent (e.g., diethyl ether, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask or sealed tube

  • Syringe pump

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the chiral ruthenium this compound catalyst (0.001 mmol) and the styrene derivative (1.0 mmol).

  • Add the anhydrous, degassed solvent (5 mL) and cool the mixture to the desired temperature (e.g., -20 °C) using a cryostat.

  • Prepare a solution of the ethyl diazoacetate (1.1 mmol) in 2 mL of the same anhydrous solvent.

  • Using a syringe pump, add the diazoacetate solution to the stirred reaction mixture over a period of 4 hours.

  • After the addition is complete, allow the reaction to stir for an additional 2 hours at the same temperature.

  • Warm the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product can be analyzed by chiral GC or HPLC to determine the yield, diastereoselectivity (trans/cis ratio), and enantiomeric excess (ee).

  • Purify the product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle for Monooxygenation Reactions

The diagram below illustrates the generally accepted catalytic cycle for metallothis compound-catalyzed oxidation reactions, such as epoxidation and hydroxylation. This cycle is a biomimetic representation of the cytochrome P450 mechanism.

Metallothis compound Catalytic Cycle M_III M(III)P M_V_O High-Valent Oxo-Metal(V) [P+•-M(IV)=O] M_III->M_V_O + XO (Oxidant) - X M_IV_O Oxo-Metal(IV) [P-M(IV)=O] M_V_O->M_IV_O Substrate_Complex [P-M(IV)=O]•••Substrate M_IV_O->Substrate_Complex + Substrate (S) Product_Complex [P-M(III)]•••Product Substrate_Complex->Product_Complex Product_Complex->M_III - Product (SO)

Caption: General catalytic cycle for metallothis compound-mediated oxidation.

General Workflow for a Catalyzed Organic Reaction

This diagram outlines the typical workflow for setting up, running, and analyzing a metallothis compound-catalyzed organic reaction in a research setting.

Experimental Workflow Setup Reaction Setup (Reactants, Catalyst, Solvent) Reaction Reaction (Stirring, Temp Control, Inert Atmosphere) Setup->Reaction Monitoring Monitoring (TLC, GC) Reaction->Monitoring Monitoring->Reaction Continue Workup Work-up & Quenching Monitoring->Workup Complete Purification Purification (Chromatography) Workup->Purification Analysis Analysis (NMR, MS, GC/HPLC) Purification->Analysis

Caption: Standard experimental workflow for catalyzed organic synthesis.

References

Application Notes and Protocols: Porphyrin-Based Sensors for Heavy Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of porphyrin-based sensors in the detection of heavy metal ions. Porphyrins, with their unique photophysical and electrochemical properties, offer a versatile platform for the development of sensitive and selective chemosensors for various heavy metal pollutants.[1][2][3][4]

Introduction to this compound-Based Heavy Metal Ion Sensing

Porphyrins are a class of naturally occurring and synthetic macrocyclic compounds with a highly conjugated π-electron system.[5] This structure is responsible for their intense absorption in the visible region (the Soret and Q bands) and their fluorescent properties.[1][5] The central cavity of the this compound macrocycle can coordinate with a variety of metal ions, leading to changes in its spectroscopic and electrochemical properties. This phenomenon is the basis for their application as chemosensors for heavy metal ions.[5]

The functionalization of the this compound periphery with specific recognition moieties can further enhance selectivity and sensitivity towards target metal ions.[1][2] this compound-based sensors can be designed to operate through various detection mechanisms, including colorimetric, fluorometric, and electrochemical methods.[6]

Signaling Pathways and Detection Mechanisms

The detection of heavy metal ions by this compound-based sensors involves distinct signaling pathways that translate the binding event into a measurable signal.

Colorimetric Detection

Colorimetric sensors rely on a change in the absorption spectrum of the this compound upon interaction with a metal ion, resulting in a visible color change. This is often due to the metal ion coordinating with the this compound core, which alters the electronic transitions within the macrocycle.

Colorimetric_Sensing This compound This compound Sensor (Initial Color) Complex This compound-Metal Complex (New Color) This compound->Complex Binding Metal_Ion Heavy Metal Ion (e.g., Hg²⁺) Metal_Ion->Complex Signal Color Change (Visible Detection) Complex->Signal Spectral Shift Fluorometric_Sensing cluster_0 Turn-Off Sensing cluster_1 Turn-On Sensing Porphyrin_On Fluorescent this compound Quenched_Complex Non-Fluorescent Complex Porphyrin_On->Quenched_Complex Binding Metal_Quench Heavy Metal Ion (e.g., Pb²⁺) Metal_Quench->Quenched_Complex Signal_Off Fluorescence Quenched Quenched_Complex->Signal_Off PET/Heavy Atom Effect Porphyrin_Off Non-Fluorescent this compound Fluorescent_Complex Fluorescent Complex Porphyrin_Off->Fluorescent_Complex Binding Metal_Enhance Heavy Metal Ion (e.g., Zn²⁺) Metal_Enhance->Fluorescent_Complex Signal_On Fluorescence Enhanced Fluorescent_Complex->Signal_On CHEF/Inhibition of PET Electrochemical_Sensing Electrode This compound-Modified Electrode Binding_Event Binding at Electrode Surface Electrode->Binding_Event Metal_Ion Heavy Metal Ion (e.g., Cd²⁺) Metal_Ion->Binding_Event Signal_Change Change in Electrochemical Signal (Current, Potential, Impedance) Binding_Event->Signal_Change Altered Electron Transfer Synthesis_Workflow Start Start Materials: p-methoxycarbonylbenzaldehyde Pyrrole Step1 Step 1: Condensation Reaction (Formation of Ester-Functionalized this compound) Start->Step1 Intermediate Intermediate: 5,10,15,20-tetrakis(4-(methoxycarbonyl)phenyl)this compound Step1->Intermediate Step2 Step 2: Hydrolysis (Conversion of Ester to Carboxylic Acid) Intermediate->Step2 Product Final Product: 5,10,15,20-tetrakis(4-carboxyphenyl)this compound (TCPP) Step2->Product

References

Development of Porphyrin-Sensitized Solar Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the development of porphyrin-sensitized solar cells (PSSCs), including key molecular design strategies, comprehensive experimental protocols for their fabrication and characterization, and a summary of their performance data.

Introduction to this compound-Sensitized Solar Cells

This compound-sensitized solar cells are a subclass of dye-sensitized solar cells (DSSCs) that utilize this compound derivatives as the light-harvesting molecules. Porphyrins are attractive sensitizers due to their strong absorption in the visible region of the solar spectrum, mimicking the function of chlorophyll in natural photosynthesis.[1][2] The power conversion efficiencies (PCEs) of PSSCs have seen a significant increase over the past decades, with values now exceeding 13%, making them a promising alternative to traditional silicon-based solar cells.[1][3][4]

The performance of PSSCs is intrinsically linked to the molecular structure of the this compound sensitizer. A key design principle that has led to high-efficiency devices is the "push-pull" architecture.[5][6] This design incorporates an electron-donating group (donor) and an electron-withdrawing group (acceptor) linked through the this compound's π-conjugated macrocycle. This arrangement facilitates intramolecular charge transfer upon photoexcitation, promoting efficient electron injection into the semiconductor's conduction band.[6]

Molecular Design of this compound Sensitizers

The rational design of this compound dyes is crucial for optimizing the performance of PSSCs. The primary components of a high-performance "push-pull" this compound sensitizer are:

  • This compound Core: Typically a zinc this compound, which has been shown to exhibit better performance than free-base porphyrins.[6]

  • Donor Group: An electron-rich moiety, such as a diarylamino group, that pushes electron density into the this compound core upon excitation.[7]

  • π-Conjugated Bridge: A linker, often an ethynyl group, that extends the π-conjugation of the molecule, leading to red-shifted absorption and improved light-harvesting.

  • Acceptor/Anchoring Group: An electron-withdrawing group, commonly a carboxylic acid or cyanoacrylic acid, which also serves to anchor the dye to the TiO₂ surface and facilitate electron injection.[8]

A schematic representation of the push-pull design is illustrated below.

Donor Electron Donor (e.g., Diarylamino) Pi_Bridge π-Conjugated Bridge Donor->Pi_Bridge Electron Donation This compound This compound Core (e.g., Zinc this compound) Pi_Bridge->this compound Acceptor Electron Acceptor/ Anchoring Group (e.g., Carboxylic Acid) This compound->Acceptor Intramolecular Charge Transfer

Figure 1: "Push-Pull" architecture of a this compound sensitizer.

Performance of this compound Sensitizers

The following table summarizes the photovoltaic performance of several representative this compound sensitizers under standard AM 1.5G illumination.

SensitizerVoc (V)Jsc (mA/cm²)FFPCE (%)Redox ShuttleReference
SM315 0.9118.10.7813.0Co(II/III)[9]
YD2-o-C8 0.8515.10.7711.9Co(II/III)[6]
GY50 ---12.75Co(II/III)[10]
YD2 0.7113.40.696.6I⁻/I₃⁻[7]
LD31/AN-4 (co-sensitized) 0.7020.30.7210.3I⁻/I₃⁻
FW-1/WS-5 (co-sensitized) ---10.42Co(II/III)
FNE59/FNE46 (co-sensitized) ---8.14Gel
LD12/CD5 (co-sensitized) 0.7416.70.739.0I⁻/I₃⁻

Experimental Protocols

This section provides detailed protocols for the fabrication and characterization of this compound-sensitized solar cells.

Synthesis of a Representative Push-Pull this compound Dye (YD2-o-C8)

The synthesis of the high-performance YD2-o-C8 this compound sensitizer is a multi-step process. A general synthetic strategy for trans-A₂BC-type push-pull porphyrins is outlined below.[11]

cluster_synthesis Synthesis of YD2-o-C8 start Meso-substituted this compound Precursor step1 Bromination start->step1 intermediate1 Brominated this compound step1->intermediate1 step2 Buchwald-Hartwig Amination (Introduction of Donor Group) intermediate1->step2 intermediate2 Donor-Substituted this compound step2->intermediate2 step3 Deprotection of Ethynyl Group intermediate2->step3 intermediate3 Terminal Alkyne this compound step3->intermediate3 step4 Sonogashira Coupling (Introduction of Acceptor Group) intermediate3->step4 end YD2-o-C8 step4->end

Figure 2: General synthetic workflow for a push-pull this compound.

A detailed experimental procedure can be adapted from the literature.[11][12]

Fabrication of the TiO₂ Photoanode
  • Cleaning of FTO Glass: Clean fluorine-doped tin oxide (FTO) coated glass substrates (2 cm x 2 cm) by sonicating in a sequence of detergent, deionized water, and ethanol for 15 minutes each. Dry the substrates with a stream of nitrogen.

  • Application of TiO₂ Paste: Apply a layer of commercial TiO₂ paste (e.g., Solaronix) onto the conductive side of the FTO glass using the doctor-blade technique. The thickness of the layer can be controlled by using adhesive tape as a spacer.

  • Sintering: Sinter the TiO₂-coated FTO glass in a muffle furnace. The temperature program typically involves a gradual increase to 500°C, holding at this temperature for 30 minutes, and then allowing it to cool down naturally.[13]

  • Post-treatment with TiCl₄: Immerse the sintered TiO₂ electrodes in a 40 mM aqueous solution of TiCl₄ at 70°C for 30 minutes. Rinse with deionized water and ethanol, and then anneal again at 500°C for 30 minutes.[14]

  • Dye Loading: Immerse the cooled TiO₂ photoanodes in a 0.3 mM solution of the this compound dye in a suitable solvent (e.g., a mixture of ethanol and toluene) for a specific duration (typically 2-12 hours) at room temperature in the dark.[15] After dye loading, rinse the photoanodes with the same solvent to remove non-adsorbed dye molecules and dry them. The amount of dye loaded can be quantified by desorbing the dye in a basic solution and measuring its UV-Vis absorption.[8][16][17]

Preparation of the Counter Electrode
  • Cleaning of FTO Glass: Clean FTO glass substrates as described in section 4.2.1.

  • Platinum Deposition: Deposit a thin layer of platinum on the conductive side of the FTO glass. This can be achieved by various methods, including sputtering or thermal decomposition of a chloroplatinic acid solution.[18][19][20] For the latter, a few drops of a 5 mM H₂PtCl₆ solution in isopropanol are spread on the FTO glass, which is then heated to 400°C for 30 minutes.[21]

Preparation of the Cobalt-Based Electrolyte

A common cobalt-based electrolyte is composed of cobalt(II) and cobalt(III) tris(2,2'-bipyridyl) complexes.[14]

  • Synthesis of Co(bpy)₃(PF₆)₂: Dissolve 2,2'-bipyridyl in methanol and add CoCl₂. Reflux the mixture, reduce the solvent volume, and precipitate the complex by adding an aqueous solution of NH₄PF₆.[15]

  • Synthesis of Co(bpy)₃(PF₆)₃: Dissolve the Co(II) complex in acetonitrile and oxidize it using NOBF₄. Precipitate the Co(III) complex by adding an aqueous solution of NH₄PF₆.[15]

  • Electrolyte Formulation: A typical electrolyte solution consists of 0.22 M [Co(bpy)₃(PF₆)₂], 0.033 M [Co(bpy)₃(PF₆)₃], 0.2 M tert-butylpyridine (TBP), and 0.1 M LiClO₄ in acetonitrile.[9][15][22]

Assembly of the PSSC
  • Sealing: Place a 25-60 µm thick Surlyn spacer on the dye-adsorbed TiO₂ photoanode and heat it to create a seal.

  • Electrolyte Injection: Inject the electrolyte into the space between the photoanode and the counter electrode through pre-drilled holes in the counter electrode.

  • Final Sealing: Seal the holes with a small piece of Surlyn and a cover glass by heating.

The overall fabrication workflow is depicted below.

cluster_fabrication PSSC Fabrication Workflow A Clean FTO Glass (for Photoanode) B Deposit and Sinter TiO₂ A->B C TiCl₄ Treatment B->C D Dye Loading C->D H Assemble Cell (Photoanode, Spacer, Counter Electrode) D->H E Clean FTO Glass (for Counter Electrode) F Deposit Platinum E->F F->H G Prepare Electrolyte I Inject Electrolyte G->I H->I J Seal Cell I->J

Figure 3: Workflow for the fabrication of a PSSC.

Characterization Protocols

Photovoltaic Performance Measurement
  • Current-Voltage (I-V) Characteristics: Measure the I-V curve of the assembled PSSC under simulated AM 1.5G solar irradiation (100 mW/cm²) using a solar simulator.

  • Data Extraction: From the I-V curve, determine the short-circuit current density (Jsc), the open-circuit voltage (Voc), and the fill factor (FF).

  • Power Conversion Efficiency (PCE) Calculation: Calculate the PCE using the following formula: PCE (%) = (Jsc × Voc × FF) / Pin × 100 where Pin is the power of the incident light (100 mW/cm²).

Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement
  • Setup: Use a setup consisting of a light source (e.g., Xenon lamp), a monochromator, an optical chopper, a lock-in amplifier, and a calibrated photodetector.[23][24]

  • Calibration: Calibrate the incident light intensity at each wavelength using the photodetector.[24]

  • Measurement: Illuminate the PSSC with monochromatic light of varying wavelengths and measure the resulting short-circuit current.[23]

  • IPCE Calculation: Calculate the IPCE at each wavelength using the formula: IPCE (%) = (1240 × Jsc(λ)) / (λ × Pin(λ)) × 100 where Jsc(λ) is the short-circuit current density at a specific wavelength λ, and Pin(λ) is the incident power density at that wavelength.[25]

Electrochemical Impedance Spectroscopy (EIS)
  • Setup: Use a potentiostat with a frequency response analyzer. The PSSC is typically measured in a two-electrode configuration.

  • Measurement: Apply a small AC voltage perturbation (typically 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz) at a specific DC bias (e.g., the Voc of the cell).[26][27]

  • Data Analysis: Plot the impedance data as a Nyquist plot (imaginary vs. real impedance). The resulting semicircles correspond to different charge transfer processes within the cell.[4][28]

    • High-frequency semicircle: Charge transfer at the counter electrode/electrolyte interface.

    • Mid-frequency semicircle: Electron transfer at the TiO₂/dye/electrolyte interface.

    • Low-frequency feature: Nernstian diffusion of the redox species in the electrolyte.

By fitting the impedance spectra to an equivalent circuit model, quantitative information about the internal resistances and capacitances of the PSSC can be obtained.[26]

References

Troubleshooting & Optimization

Technical Support Center: Preventing Porphyrin Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of porphyrin aggregation in aqueous solutions.

Troubleshooting Guide

This compound aggregation can manifest in various ways, from visible precipitation to subtle spectral changes. This guide provides a systematic approach to identifying and resolving these issues.

Q1: My this compound solution is cloudy, or I see visible precipitate. What should I do?

Visible precipitation or turbidity is a clear indication of significant aggregation.[1] Follow this workflow to diagnose and resolve the issue:

Troubleshooting_Workflow start Precipitation/Turbidity Observed concentration Is the this compound concentration too high? start->concentration solvent Is the solvent system appropriate? concentration->solvent No reduce_conc Action: Lower this compound Concentration concentration->reduce_conc Yes ph Is the pH of the solution optimal? solvent->ph Yes change_solvent Action: Modify Solvent System (e.g., add co-solvent, change buffer) solvent->change_solvent No additives Have you considered using additives? ph->additives Yes adjust_ph Action: Adjust pH ph->adjust_ph No use_additives Action: Introduce Additives (e.g., surfactants, cyclodextrins, polymers) additives->use_additives No end_bad Problem Persists: Further Investigation Needed (e.g., this compound modification) additives->end_bad Yes end_good Problem Resolved reduce_conc->end_good change_solvent->end_good adjust_ph->end_good use_additives->end_good

Figure 1. Troubleshooting workflow for visible this compound aggregation.
Q2: My UV-vis spectrum shows unexpected changes (e.g., peak broadening, shifts, deviation from Beer's Law). Is this aggregation?

Yes, these spectral changes are classic indicators of this compound aggregation. Specifically, a blue-shift in the Soret band suggests the formation of "H-aggregates" (face-to-face stacking), while a red-shift indicates "J-aggregates" (edge-to-edge stacking).[2][3] A deviation from Beer's Law, where absorbance is no longer linearly proportional to concentration, is also a strong sign of aggregation.[2]

Aggregation_Types cluster_H H-Aggregates (Face-to-Face) cluster_J J-Aggregates (Edge-to-Edge) H_Monomer Monomer H_Dimer Dimer H_Monomer->H_Dimer H_Aggregate Aggregate H_Dimer->H_Aggregate H_Spectrum UV-vis: Blue-shift (Hypsochromic) of Soret Band H_Aggregate->H_Spectrum J_Monomer Monomer J_Dimer Dimer J_Monomer->J_Dimer J_Aggregate Aggregate J_Dimer->J_Aggregate J_Spectrum UV-vis: Red-shift (Bathochromic) of Soret Band J_Aggregate->J_Spectrum

Figure 2. H- and J-aggregation of porphyrins and their UV-vis spectral signatures.

To address this, consider the following:

  • Dilution: Lowering the this compound concentration can often shift the equilibrium back towards the monomeric form.

  • Solvent Modification: The dielectric constant of the solvent can influence aggregation.[1] Experiment with different buffer systems or the addition of organic co-solvents.

  • pH Adjustment: The protonation state of peripheral groups on the this compound can affect its solubility and aggregation tendency.[1]

  • Temperature Control: In some cases, temperature can influence the aggregation process.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of this compound aggregation in aqueous solutions?

This compound aggregation is primarily driven by non-covalent interactions, most notably π-π stacking between the large, aromatic macrocycles.[1] Several factors can promote this phenomenon:

  • High Concentration: Increased proximity of this compound molecules enhances the likelihood of intermolecular interactions.[1]

  • Solvent Properties: The choice of solvent is critical. Polar aprotic solvents can sometimes promote aggregation.[1]

  • pH and Ionic Strength: Changes in pH can alter the charge of the this compound, influencing electrostatic interactions. Similarly, the ionic strength of the solution can modulate these interactions.[1]

  • This compound Structure: The presence or absence of bulky substituents can sterically hinder or facilitate aggregation.[1]

Q2: What are some effective methods to prevent this compound aggregation?

Several strategies can be employed to mitigate this compound aggregation:

  • Structural Modification: Introducing bulky substituents onto the this compound ring can create steric hindrance, preventing close association of the macrocycles.[2]

  • Use of Additives: Surfactants, polymers, and cyclodextrins can be used to encapsulate or interact with this compound molecules, preventing self-aggregation.

  • Control of Experimental Conditions: Careful control of concentration, pH, and ionic strength is crucial.

Q3: How do surfactants prevent this compound aggregation?

Surfactants can prevent this compound aggregation by forming micelles that encapsulate the hydrophobic this compound molecules, isolating them from one another.[5][6] The choice of surfactant (anionic, cationic, or non-ionic) and its concentration relative to the critical micelle concentration (CMC) are important factors.[5][7]

Q4: How can cyclodextrins improve this compound solubility and reduce aggregation?

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with porphyrins, where the hydrophobic this compound molecule is encapsulated within the cyclodextrin cavity.[8] This encapsulation increases the overall water solubility of the this compound and prevents π-π stacking.[9][10]

Data Presentation: Efficacy of Aggregation Prevention Methods

The following tables summarize quantitative data on the effectiveness of various methods for preventing this compound aggregation.

Table 1: Comparison of Additives for Preventing this compound Aggregation

Additive TypeSpecific AgentThis compoundConcentration of AgentObserved EffectReference(s)
Surfactant Cetyltrimethylammonium Bromide (CTAB)Tetrakis-(4-sulfonatophenyl)porphine (H4TPPS2-)Varies relative to this compoundFormation of 1:2 and 1:4 this compound:surfactant aggregates, leading to dissociation into micelle-encapsulated monomers near CMC.[5]
Surfactant Sodium Alkylsulfates (C14, C16, C18)meso-tetrakis(4-N-methylpyridinium)this compound (H2TMPyP)Stoichiometric (1:4 this compound:surfactant)Formation of large, hollow spherical aggregates (60-160 nm).[11]
Polymer Polyvinylpyrrolidone (PVP)PorphyrazineNot specifiedCarrier for self-assembled porphyrazine nanoparticles, maintaining stability.
Small Molecule PyreneIron Tetraphenylthis compound (FeTetraPP)0-2 molar equivalentsActs as a disaggregating agent by competitively engaging in π-π stacking.[3][12]

Table 2: Effect of Cyclodextrins on this compound Properties

Cyclodextrin TypeThis compound DerivativeEffect on SolubilityEffect on AggregationQuantitative ImprovementReference(s)
Permethyl-β-cyclodextrin Combretastatin A-4-appended this compoundEnhancedReduced~60-fold increase in singlet oxygen production upon encapsulation.[13][14]
Hydroxypropyl-β-cyclodextrin (HPβCD) IgG-Antibody (as a model)IncreasedPrevents agitation-induced aggregationStabilizing effect attributed to protein-cyclodextrin interactions.[10]
β-cyclodextrin conjugate This compound-βCD conjugate-Modulates amyloid beta peptide aggregationPromotes clearance of amyloid beta aggregates.[15]
Amphiphilic Chlorin-β-cyclodextrin Chlorin-βCD conjugatesSoluble in PBS with 4% DMSOForms J- and H-aggregates at 2 µM-[16]

Experimental Protocols

Accurate characterization of this compound aggregation is essential for understanding and controlling the process. Below are detailed protocols for key analytical techniques.

Experimental Workflow for Aggregation Characterization

Experimental_Workflow prep Sample Preparation uv_vis UV-vis Spectroscopy prep->uv_vis dls Dynamic Light Scattering (DLS) prep->dls analysis Data Analysis uv_vis->analysis dls->analysis interpretation Interpretation analysis->interpretation

Figure 3. General workflow for characterizing this compound aggregation.
Protocol 1: UV-vis Spectroscopy for this compound Aggregation Analysis

UV-vis spectroscopy is a primary tool for detecting and characterizing this compound aggregation by monitoring changes in the Soret and Q-bands.[2][3]

1. Materials and Equipment:

  • Dual-beam UV-vis spectrophotometer

  • Quartz cuvettes (e.g., 1 cm path length)

  • This compound stock solution of known concentration

  • High-purity solvent (e.g., deionized water, buffer)

  • Micropipettes

2. Procedure:

  • Prepare a series of this compound dilutions from the stock solution in the desired aqueous medium. Concentrations should span the range of interest for your experiment.

  • Record the UV-vis spectrum of the solvent (or buffer) alone to obtain a baseline.

  • For each this compound dilution, record the UV-vis spectrum over the appropriate wavelength range (typically 350-700 nm to cover the Soret and Q-bands).

  • Analyze the spectra:

    • Note any shifts in the Soret band maximum (λmax). A blue-shift indicates H-aggregation, while a red-shift suggests J-aggregation.[2][3]

    • Observe any changes in the shape of the Soret and Q-bands (e.g., broadening, appearance of new shoulders).

    • Plot the absorbance at the Soret band maximum against concentration. A non-linear relationship (deviation from Beer's Law) is indicative of aggregation.[2]

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Size Determination

DLS measures the size distribution of particles in a solution, providing direct evidence of aggregate formation and their hydrodynamic radii.[17]

1. Materials and Equipment:

  • DLS instrument

  • Low-volume disposable or quartz cuvettes

  • This compound solution

  • High-purity, filtered solvent (pore size typically 0.1-0.2 µm)

2. Procedure:

  • Ensure the solvent is free of dust and other particulates by filtering it directly into a clean cuvette.

  • Prepare the this compound sample in the filtered solvent. If the sample is a dry powder, ensure complete dissolution.[18] For aqueous measurements, it is advisable to use a buffer with a small amount of salt (e.g., 0.1-10 mM) to screen charge interactions.[18][19]

  • Gently mix the sample to ensure homogeneity. Avoid vigorous shaking that can introduce air bubbles. Sonication can be used for robust samples.[19]

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.

  • Perform the DLS measurement according to the instrument's software instructions. It is recommended to perform multiple measurements for each sample to ensure reproducibility.[17]

  • Analyze the data to obtain the size distribution by intensity and/or volume. The presence of particles with a larger hydrodynamic radius than the expected monomeric this compound indicates aggregation.

References

"optimizing the quantum yield of porphyrin-based photosensitizers"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to address common challenges encountered when optimizing the quantum yield of porphyrin-based photosensitizers.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the quantum yield of a this compound-based photosensitizer?

A1: The quantum yield, particularly the singlet oxygen quantum yield (ΦΔ) which is crucial for Photodynamic Therapy (PDT), is influenced by several factors. These include the intrinsic molecular structure of the this compound, the presence and nature of a central metal ion (the heavy-atom effect), the solvent environment, and the aggregation state of the photosensitizer molecules.[1][2][3] Structural modifications, such as the introduction of halogen atoms, can increase the intersystem crossing quantum yield, leading to higher reactive oxygen species (ROS) generation.[2]

Q2: How does aggregation affect the photosensitizing efficiency and how can it be controlled?

A2: Aggregation is a primary cause for decreased photosensitizing efficiency.[1] When this compound molecules aggregate, it often leads to the quenching of the excited triplet state, which is essential for generating singlet oxygen. This limits ROS production and can also reduce cellular uptake.[1][4] To control aggregation, you can modify the solvent, for example by using surfactants like Tween 80, or alter the ionic strength of the medium.[4] Additionally, designing molecules with bulky substituents or encapsulating them in delivery systems like nanoparticles can prevent close proximity and reduce aggregation.[5]

Q3: What is the "heavy-atom effect" and how can it be used to optimize singlet oxygen yield?

A3: The heavy-atom effect describes the introduction of an atom with a large atomic number (like a halogen or a metal) into the photosensitizer's structure to enhance the rate of intersystem crossing (ISC).[3][6] ISC is the spin-forbidden transition from the excited singlet state (S₁) to the excited triplet state (T₁). A more efficient ISC process leads to a higher population of the triplet state, which is responsible for transferring energy to molecular oxygen to create cytotoxic singlet oxygen (¹O₂).[3][6] Incorporating heavy atoms like bromine, or metals like zinc, gallium, or palladium, can therefore significantly increase the singlet oxygen quantum yield.[2][3]

Q4: My photosensitizer is degrading quickly upon illumination (photobleaching). What causes this and how can I improve its photostability?

A4: Photobleaching is the light-induced degradation of the photosensitizer, often caused by the very ROS (like singlet oxygen) it generates.[7][8] This reduces the effective concentration of the photosensitizer during treatment, limiting the therapeutic dose.[9] To improve photostability, you can:

  • Structural Modification: Introducing electron-withdrawing groups, such as fluorine atoms, can increase the oxidation potential of the this compound, making it more resistant to oxidation by ROS.[7][9]

  • Encapsulation: Protecting the photosensitizer within a nanoparticle or liposomal matrix can shield it from bulk exposure to ROS, thereby increasing its stability.[7][10]

  • Reduce Oxygen Concentration: While counterintuitive for PDT, in preliminary experiments, deoxygenating the solvent can help assess the intrinsic photostability of the molecule itself, separate from self-inflicted ROS damage.

Q5: How does the choice of solvent impact the measured quantum yield?

A5: The solvent plays a critical role by influencing both the aggregation state and the photophysical properties of the photosensitizer. Polar solvents can interact differently with the photosensitizer compared to non-polar solvents, affecting the energy levels of the excited states and potentially altering the rates of radiative (fluorescence) and non-radiative decay pathways.[1] It is crucial to use high-purity solvents and to report the solvent used when presenting quantum yield data, as values can vary significantly between different media.

Troubleshooting Guide

Issue: Observed Singlet Oxygen Quantum Yield (ΦΔ) is Unexpectedly Low

Possible Cause Diagnostic Check Suggested Solution
Aggregation Measure the UV-Vis absorption spectrum. The Soret band may be broadened, flattened, or blue/red-shifted compared to the monomeric species.Dilute the sample. Use a less polar solvent or add a surfactant (e.g., Tween 80). Modify the this compound structure with bulky groups to sterically hinder aggregation.[4][5]
Inefficient Intersystem Crossing (ISC) Measure the fluorescence quantum yield (ΦF). A very high ΦF suggests that the excited singlet state is decaying via fluorescence rather than converting to the triplet state.Introduce a heavy atom (e.g., Br, I) onto the this compound ring or chelate a suitable metal ion (e.g., Zn, Pd).[3] This enhances spin-orbit coupling and promotes ISC.
Solvent Quenching Review the properties of the solvent used. Solvents with C-H bonds can quench the excited state.Use deuterated solvents (e.g., D₂O, CDCl₃) to minimize quenching by solvent vibrations, which can increase the triplet state lifetime.
Presence of Quenchers Ensure high purity of the sample and solvent. Contaminants, including residual oxygen (for fluorescence measurements) or impurities from synthesis, can act as quenchers.Purify the photosensitizer meticulously (e.g., via chromatography, recrystallization). Use freshly distilled or HPLC-grade solvents.
Incorrect Molecular Structure The intended structural modifications may not favor a high triplet yield.Consider computational modeling (DFT/TDDFT) to predict the energies of the singlet and triplet states and the spin-orbit coupling matrix elements to guide rational design.[11]

Quantitative Data Summary

The following table summarizes reported quantum yield values for various this compound-based photosensitizers. Note that values are highly dependent on the specific experimental conditions (e.g., solvent, concentration).

PhotosensitizerSolventFluorescence QY (ΦF)Singlet Oxygen QY (ΦΔ)Reference
Hematothis compound Derivative (HpD)Various-0.44 - 0.85[12]
Hematothis compound IX (Hp9)Various-0.44 - 0.85[12]
Boronated Protothis compound (BOPP)Various-0.44 - 0.85[12]
HiPorfinDMF-0.61 ± 0.03[13]
HMMEDMF-0.60 ± 0.02[13]
PsD-007DMF-0.59 ± 0.03[13]
meso-Tetraphenylthis compound (TPP)DMF0.11-[1]
Por1 (A₄-type)DMF0.01-[1]
Por2 (A₃B-type)DMF0.06-[1]
Chl1 (Chlorin derivative of Por1)DMF0.15-[1]
Chl2 (Chlorin derivative of Por2)DMF0.16-[1]
Iso2 (Isobacteriochlorin of Por2)DMF0.21-[1]

Visualized Workflows and Pathways

PDT_Mechanism Figure 1: Simplified Jablonski Diagram for PDT cluster_pathways PDT Pathways S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Light Absorption (hν) S1->S0 Fluorescence T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence O2_singlet ¹O₂ (Singlet Oxygen) T1->O2_singlet Type II Energy Transfer ROS Other ROS (O₂⁻, •OH) T1->ROS Type I Electron Transfer O2_ground ³O₂ (Ground State Oxygen) Damage Cellular Damage O2_singlet->Damage ROS->Damage

Figure 1: Simplified Jablonski Diagram for PDT

Optimization_Workflow Figure 2: General Workflow for Optimizing Photosensitizer Quantum Yield cluster_design Design & Synthesis cluster_characterization Photophysical Characterization cluster_evaluation Biological Evaluation arrow arrow start Define Target Properties (e.g., High ΦΔ, Red Absorption) design Molecular Design (e.g., Heavy Atoms, Substituents) start->design synthesis Synthesis & Purification design->synthesis uv_vis UV-Vis Spectroscopy (Check for Aggregation) synthesis->uv_vis Characterize fluorescence Measure Fluorescence QY (ΦF) uv_vis->fluorescence singlet_oxygen Measure Singlet Oxygen QY (ΦΔ) fluorescence->singlet_oxygen photostability Assess Photostability singlet_oxygen->photostability photostability->design Iterate/Redesign uptake Cellular Uptake & Localization photostability->uptake Proceed if stable pdt_assay In Vitro PDT Assay (Cell Viability) uptake->pdt_assay final Optimized Photosensitizer pdt_assay->final Successful Outcome

Figure 2: General Workflow for Photosensitizer Optimization

Troubleshooting_Low_QY Figure 3: Troubleshooting Flowchart for Low Quantum Yield decision decision solution solution start Low Quantum Yield (ΦΔ) Observed check_agg Check UV-Vis Spectrum for Aggregation Soret band broad/shifted? start->check_agg solve_agg Decrease Concentration Change Solvent Add Surfactant check_agg->solve_agg Yes check_fluor Measure Fluorescence QY (ΦF) Is ΦF very high? check_agg->check_fluor No agg_yes Yes agg_no No solve_agg->check_fluor Re-measure solve_isc Inefficient ISC Incorporate Heavy Atoms (Halogens, Metal Ions) check_fluor->solve_isc Yes check_stability Assess Photostability Does PS degrade rapidly? check_fluor->check_stability No fluor_yes Yes fluor_no No solve_isc->check_stability Re-measure solve_stability Photobleaching is an issue Improve structural stability (e.g., fluorination) check_stability->solve_stability Yes stability_yes Yes

Figure 3: Troubleshooting Flowchart for Low Quantum Yield

Experimental Protocols

Protocol 1: Measurement of Relative Fluorescence Quantum Yield (ΦF)

This protocol describes the comparative method, which measures the fluorescence intensity of an unknown sample relative to a standard with a known quantum yield.[14][15]

Materials:

  • Spectrofluorometer and UV-Vis Spectrophotometer.

  • 1 cm path length quartz cuvettes.

  • Volumetric flasks and high-purity solvent (e.g., toluene, ethanol).

  • Quantum yield standard (e.g., meso-tetraphenylthis compound in toluene, ΦF = 0.11; Rhodamine 6G in ethanol, ΦF = 0.94).[14]

  • Your purified this compound sample.

Methodology:

  • Prepare Stock Solutions: Prepare stock solutions of both the standard and your test sample in the same high-purity solvent.

  • Prepare Dilutions: Prepare a series of five dilutions for both the standard and the test sample. The dilutions should be prepared to have absorbances between 0.01 and 0.1 at the chosen excitation wavelength to minimize inner filter effects.[14][15]

  • Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each of the ten solutions at the excitation wavelength. Ensure the excitation wavelength is identical for both the standard and the sample.

  • Measure Fluorescence Spectra:

    • Set the excitation wavelength on the spectrofluorometer.

    • For each solution, record the fluorescence emission spectrum. It is critical that all instrument settings (e.g., excitation/emission slit widths, detector voltage) are kept identical for all ten measurements.[14]

    • Record a spectrum for a solvent blank as well.

  • Data Analysis:

    • Subtract the integrated intensity of the solvent blank from the integrated fluorescence intensity of each sample spectrum.

    • For both the standard and the test sample, plot the integrated fluorescence intensity (Y-axis) versus the absorbance at the excitation wavelength (X-axis).

    • Perform a linear regression for both datasets. The plots should be linear with an R² value > 0.99. The gradient (slope) of each line is determined.

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of your test sample (Φₓ):

    Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

    Where:

    • Φₛₜ is the quantum yield of the standard.

    • Gradₓ and Gradₛₜ are the gradients from the plots for the test sample and standard, respectively.

    • ηₓ and ηₛₜ are the refractive indices of the solvents used for the sample and standard (if they are different; if the same solvent is used, this term is 1).[15]

Protocol 2: Measurement of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol outlines the direct measurement of singlet oxygen via its near-infrared (NIR) phosphorescence.

Materials:

  • Spectrofluorometer equipped with a NIR detector sensitive around 1270 nm.

  • Light source (laser or filtered lamp) for excitation.

  • Appropriate optical filters to remove scattered excitation light.

  • Reference photosensitizer with a known ΦΔ in the chosen solvent (e.g., Zinc Phthalocyanine (ZnPc)).[1]

  • Your purified this compound sample.

  • High-purity, air-saturated solvent (e.g., DMF, Toluene).

Methodology:

  • Sample Preparation: Prepare optically matched solutions of the reference and your test sample in the same air-saturated solvent. "Optically matched" means they should have the same absorbance value at the excitation wavelength.

  • Instrument Setup:

    • Configure the instrument to detect emission in the NIR region. The peak for singlet oxygen phosphorescence is at approximately 1270-1280 nm.[13]

    • Position the excitation source and filters to illuminate the sample while minimizing stray light reaching the detector.

  • Measurement:

    • Place the reference sample in the holder and irradiate at the chosen excitation wavelength.

    • Record the singlet oxygen phosphorescence spectrum, focusing on the peak around 1270 nm.

    • Without changing any instrument settings, replace the reference sample with your test sample.

    • Record the phosphorescence spectrum for your sample under identical conditions.

  • Data Analysis:

    • Integrate the area under the phosphorescence peak for both the reference (Iₛₜ) and the test sample (Iₓ).

    • The singlet oxygen quantum yield of your sample (ΦΔₓ) can be calculated using the simple ratio, assuming the number of photons absorbed is the same (due to matched absorbance):

    ΦΔₓ = ΦΔₛₜ * (Iₓ / Iₛₜ)

    Where:

    • ΦΔₛₜ is the known singlet oxygen quantum yield of the reference standard in that solvent.

    • Iₓ and Iₛₜ are the integrated phosphorescence intensities for the test sample and standard, respectively.

Note: An alternative indirect method involves using a chemical trap (e.g., 1,3-diphenylisobenzofuran, DPBF) that reacts with singlet oxygen, leading to a measurable change in its absorption or fluorescence. However, the direct detection method is generally preferred for its accuracy when the necessary equipment is available.[1]

References

Technical Support Center: Purification of Functionalized Porphyrins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common challenges encountered during the purification of functionalized porphyrins. It is intended for researchers, scientists, and drug development professionals working with these complex molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Chromatography Issues

Q1: My porphyrin is streaking on the silica gel column and I'm getting poor separation. What can I do?

A1: Streaking on silica gel columns is a common issue with porphyrins, often due to their polarity and tendency to aggregate. Here are several troubleshooting steps:

  • Solvent Polarity: The polarity of your eluent is critical. If the solvent is not polar enough, the this compound will not move from the origin. If it's too polar, it will move with the solvent front, leading to no separation.

    • Solution: Start with a non-polar solvent like hexane or toluene and gradually increase the polarity by adding small amounts of a more polar solvent like dichloromethane, ethyl acetate, or methanol.[1] A common starting point for many meso-tetraphenylthis compound (TPP) derivatives is a mixture of dichloromethane and petroleum ether.[2]

  • Sample Loading: How you load your sample onto the column is crucial for achieving sharp bands.

    • Solution: Dissolve your crude this compound in a minimal amount of the eluent or a slightly more polar solvent.[3] Ensure the sample is fully dissolved before loading.[3] Adsorbing the crude product onto a small amount of silica gel and then dry-loading it onto the column can also improve resolution.

  • Stationary Phase: Standard silica gel can sometimes be too acidic for sensitive porphyrins, leading to degradation or irreversible adsorption.

    • Solution: Consider using neutral alumina as the stationary phase, especially if you are working with metal complexes or acid-sensitive functional groups.[4] Alternatively, you can deactivate the silica gel by adding a small percentage of a base like triethylamine (e.g., 0.1-1%) to your eluent system.

Q2: I'm having trouble visualizing the bands of my this compound on the column because the entire column is deeply colored. How can I effectively collect the correct fractions?

A2: The intense color of porphyrins can indeed make it difficult to distinguish between different components on a column.[5]

  • Solution:

    • Monitor with TLC: Before and during your column chromatography, run thin-layer chromatography (TLC) of your crude mixture and the fractions you collect.[6][7] This will allow you to identify the retention factor (Rf) of your target compound and any impurities.

    • Collect Small Fractions: Especially when you see the colored band approaching the column outlet, start collecting smaller fractions.[3]

    • Use a UV Lamp: Many porphyrins are fluorescent. Shining a UV lamp on your column (if it's a glass column) and your collected fractions can help you distinguish between different this compound species that may have different fluorescence properties.

Specific Purification Challenges

Q3: How can I remove residual palladium catalyst from my this compound reaction mixture after a cross-coupling reaction (e.g., Suzuki, Sonogashira)?

A3: Palladium catalysts can be persistent impurities. Here are a few effective methods for their removal:

  • Filtration through Celite: This is often the first and simplest step. Dilute your reaction mixture with a suitable solvent and filter it through a pad of Celite.[8][9] This will remove the bulk of the heterogeneous catalyst (e.g., Pd/C).[10]

  • Specialized Scavengers: For removing dissolved palladium species, thiol-based silica scavengers can be very effective.[9] These can be stirred with the reaction mixture and then filtered off.

  • Chromatography: In many cases, standard silica gel or alumina column chromatography will effectively separate the polar palladium complexes from the less polar this compound product.[8]

  • Activated Carbon: Stirring the solution of your crude product with activated carbon can help adsorb residual palladium.[11] However, be aware that this may also lead to some loss of your product.

Q4: My functionalized this compound is aggregating in solution, making purification by chromatography very difficult. What strategies can I use to overcome this?

A4: this compound aggregation is driven by π-π stacking and is a significant challenge, especially in polar solvents.[12]

  • Solvent Choice: Try to use less polar solvents where the this compound is still soluble but less likely to aggregate. Chloroform and dichloromethane are often good choices for non-polar porphyrins.[13]

  • Additives: In some cases, adding a small amount of a coordinating solvent or a bulky, non-polar co-solvent can disrupt the π-π stacking.

  • Temperature: Heating the solution can sometimes break up aggregates, but be cautious of potential degradation of your compound.

  • pH Adjustment: For porphyrins with ionizable functional groups (e.g., carboxylic acids or amines), adjusting the pH of the solution can significantly impact aggregation. Protonation or deprotonation can introduce electrostatic repulsion that prevents stacking.

Q5: I have synthesized a water-soluble this compound (e.g., sulfonated or carboxylated), and I can't use standard silica gel chromatography. What are my purification options?

A5: Water-soluble porphyrins require different purification strategies.[12]

  • Reverse-Phase Chromatography (HPLC): This is a powerful technique for purifying water-soluble compounds. A C18 or C4 column with a water/methanol or water/acetonitrile gradient is commonly used.[14]

  • Dialysis: For larger water-soluble porphyrins or their conjugates, dialysis can be an effective way to remove small molecule impurities and salts.[15]

  • Solid-Phase Extraction (SPE): C18 SPE cartridges can be used to desalt and purify sulfonated porphyrins. The this compound is retained on the cartridge while inorganic salts are washed away.[14]

  • Precipitation/Crystallization: For some water-soluble porphyrins, careful adjustment of pH or the addition of a counter-ion can induce precipitation or crystallization, leading to purification.

Q6: I have a mixture of this compound isomers (e.g., type I and III). How can I separate them?

A6: The separation of this compound isomers is challenging due to their similar physical properties but can be achieved with high-performance liquid chromatography (HPLC).

  • Solution: Reversed-phase HPLC (RP-HPLC) is the most effective method. Using a C18 column with a gradient elution of methanol and an ammonium acetate buffer has been shown to successfully separate urothis compound and coprothis compound isomers.[16] The specific gradient and buffer conditions may need to be optimized for your particular set of isomers.

Data Presentation

Table 1: Common Solvent Systems for this compound Column Chromatography

This compound TypeStationary PhaseEluent SystemReference(s)
meso-Tetraphenylthis compound (TPP)Silica GelDichloromethane/Petroleum Ether (3:1)[2]
General non-polar porphyrinsSilica GelEthyl Acetate/Hexane (gradient)[1]
Polar porphyrinsSilica GelMethanol/Dichloromethane (e.g., 5% MeOH)[1]
Porphyrins with amine functionalitiesSilica Gel10% Ammonia in Methanol/Dichloromethane[1]
MetalloporphyrinsAluminaDichloromethane or Chloroform[4]

Table 2: Extraction Recovery of Porphyrins from Plasma

This compound TypeExtraction Recovery (%)
Uroporphyrins97
Heptacarboxylporphyrins94
Hexacarboxylporphyrins87
Pentacarboxylporphyrins74
Coproporphyrins50
(Data from a one-step liquid-liquid extraction method followed by HPLC.)[17]

Experimental Protocols

Protocol 1: General Purpose Column Chromatography for this compound Purification

This protocol is a general guideline for the purification of a moderately polar, functionalized this compound using silica gel column chromatography.

Materials:

  • Crude this compound sample

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Cotton wool or fritted glass disc

  • Eluent (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol mixture)

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Determine an appropriate solvent system using TLC. The ideal eluent should give your target this compound an Rf value of approximately 0.3.[6]

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing. Do not let the silica run dry.[3]

    • Add another thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in the minimum amount of the eluent.[3]

    • Carefully pipette the dissolved sample onto the top of the silica gel.

    • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level reaches the top of the sand.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • Gradually increase the polarity of the eluent as needed to move your compound down the column.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Removal of Palladium on Carbon (Pd/C) Catalyst

This protocol describes a simple filtration method to remove heterogeneous palladium catalysts.

Materials:

  • Reaction mixture containing Pd/C

  • Celite

  • Sintered glass funnel or Büchner funnel

  • Filter paper

  • An appropriate solvent to dissolve the this compound (e.g., dichloromethane, THF)

  • Filter flask

Procedure:

  • Place a piece of filter paper in the funnel and add a 1-2 cm thick pad of Celite.

  • Wet the Celite pad with the solvent you will use for filtration.

  • Dilute the reaction mixture with the solvent.

  • Carefully pour the diluted reaction mixture onto the Celite pad and apply gentle vacuum.

  • Wash the Celite pad with additional solvent to ensure all of the product is collected.[8]

  • The filtrate, which should be free of the black Pd/C particles, can then be further purified or the solvent can be removed.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture filtration Filtration (e.g., through Celite to remove catalyst) start->filtration tlc TLC Monitoring start->tlc extraction Liquid-Liquid Extraction (optional, for salt removal) filtration->extraction chromatography Column Chromatography (Silica or Alumina) extraction->chromatography final_product Pure Functionalized this compound chromatography->final_product chromatography->tlc spectroscopy Spectroscopic Characterization (UV-Vis, NMR, MS) final_product->spectroscopy

Caption: General workflow for the purification of functionalized porphyrins.

troubleshooting_streaking cluster_solutions Potential Solutions problem Problem: this compound Streaking on Column Poor Separation solution1 Adjust Solvent Polarity Start with non-polar eluent and create a gradient. problem->solution1 Check Eluent solution2 Improve Sample Loading Use minimal solvent for dissolution or try dry loading. problem->solution2 Check Loading Technique solution3 Change Stationary Phase Use neutral alumina or add a base (e.g., triethylamine) to the eluent. problem->solution3 Check Stationary Phase

Caption: Troubleshooting guide for this compound streaking in column chromatography.

References

Technical Support Center: Addressing Solubility Issues of Synthetic Porphyrins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during their experiments with synthetic porphyrins. Find troubleshooting guidance and answers to frequently asked questions below.

Frequently Asked Questions (FAQs)

Q1: Why are many synthetic porphyrins poorly soluble in common solvents?

Synthetic porphyrins often exhibit poor solubility due to their large, hydrophobic, and rigid aromatic macrostructure. This structure promotes strong intermolecular π-π stacking interactions, leading to aggregation and precipitation from solution.[1][2] Most synthetic porphyrins are not natively water-soluble and also show low solubility in many organic solvents.[3][4][5]

Q2: What is porphyrin aggregation and why is it problematic?

This compound aggregation is a phenomenon where individual this compound molecules associate to form larger clusters.[1] This is primarily driven by non-covalent forces, especially π-π stacking between the aromatic rings.[1] Aggregation is a major cause of solubility issues and can lead to:

  • Precipitation: Formation of solid material out of the solution.[1]

  • Altered Spectroscopic Properties: Changes in UV-vis absorption spectra, including peak broadening and shifts, and fluorescence quenching.[1]

  • Reduced Reactivity: Decreased catalytic activity or therapeutic efficacy.[1]

Q3: How can I improve the aqueous solubility of my synthetic this compound?

Improving aqueous solubility typically involves chemical modification of the this compound core. Common strategies include:

  • Introduction of Ionic Substituents: Attaching charged functional groups is a primary method to enhance water solubility.[6][7]

    • Anionic Groups: Sulfonate (-SO₃⁻) and carboxylate (-COO⁻) groups are frequently added to the meso-phenyl positions.[6][8][9] The solubility of porphyrins with carboxylate groups increases with the number of these side chains, especially at basic pH.[9]

    • Cationic Groups: Quaternized meso-pyridyl or amino groups can render the this compound water-soluble.[6][9]

  • PEGylation: Attaching polyethylene glycol (PEG) chains is a strategy to create neutral, water-soluble porphyrins.[9]

  • Introduction of Bulky Substituents: Adding sterically demanding groups can physically hinder π-π stacking and reduce aggregation, thereby improving solubility.[1]

Q4: What are the best organic solvents for dissolving hydrophobic porphyrins?

For non-polar, unfunctionalized porphyrins like tetraphenylthis compound (TPP), nonpolar organic solvents are generally the most effective.

  • Commonly Used Solvents: Chloroform (CHCl₃) and dichloromethane (CH₂Cl₂) are often the best choices for dissolving porphyrins.[10] Benzene and toluene are also effective.[5][8]

  • Other Organic Solvents: Porphyrins may also be soluble in polar aprotic solvents like dimethylformamide (DMF), although DMF can sometimes promote aggregation at high concentrations.[1][10] Tetrahydrofuran (THF) and acetone are other possibilities, though solubility may be limited.[10]

Q5: How does pH affect the solubility of my this compound?

The pH of the solution is a critical factor, especially for porphyrins with ionizable functional groups.[1][11]

  • For porphyrins with acidic groups (e.g., -COOH): Solubility increases at higher (basic) pH as the groups deprotonate to form more soluble carboxylates.[9]

  • For porphyrins with basic groups (e.g., -NH₂): Solubility increases at lower (acidic) pH as the groups protonate to form more soluble ammonium salts.[9]

  • Aggregation: Low pH can induce aggregation in some water-soluble porphyrins, such as tetrakis(4-sulfonatophenyl)this compound (TPPS₄).[11][12]

Troubleshooting Guides

Issue 1: My synthetic this compound won't dissolve in the chosen solvent.

If you are observing that your this compound is not dissolving, follow this troubleshooting workflow.

cluster_solvent_options Solvent Selection Guide cluster_energy_options Energy Application Methods Start This compound Insoluble CheckSolvent Is the solvent appropriate for the this compound's structure? Start->CheckSolvent CheckPurity Is the this compound pure? CheckSolvent->CheckPurity Yes ChangeSolvent Select a new solvent. CheckSolvent->ChangeSolvent No ApplyEnergy Have you tried applying energy? CheckPurity->ApplyEnergy Yes ModifyStructure Consider derivatization to improve solubility. ApplyEnergy->ModifyStructure Still Insoluble Sonication Sonication ApplyEnergy->Sonication Heating Gentle Heating ApplyEnergy->Heating Hydrophobic For Hydrophobic Porphyrins: Try CHCl₃, CH₂Cl₂, Toluene ChangeSolvent->Hydrophobic Hydrophobic this compound Hydrophilic For Hydrophilic Porphyrins: Try Water (check pH), DMF, DMSO ChangeSolvent->Hydrophilic Hydrophilic this compound

Caption: Troubleshooting workflow for an insoluble this compound.

Detailed Steps:

  • Verify Solvent Choice: The first step is to ensure you are using an appropriate solvent. Unmodified, hydrophobic porphyrins like tetraphenylthis compound are insoluble in water but dissolve in nonpolar organic solvents like chloroform and benzene.[8] Conversely, porphyrins functionalized with polar groups will require more polar solvents.

  • Assess Purity: Impurities from the synthesis can significantly impact solubility. Consider re-purifying your compound.

  • Apply Energy:

    • Sonication: Using an ultrasonic bath can help break up solid aggregates and promote dissolution.

    • Heating: Gently warming the solution can increase the solubility of many compounds. Be cautious, as some porphyrins may decompose at elevated temperatures.[10]

  • Change the Solvent System: If the this compound remains insoluble, you may need to try a different solvent or a solvent mixture. For particularly difficult compounds, supercritical fluids like toluene have been shown to be effective.[13]

  • Chemical Modification: If solubility remains a persistent issue for your application, derivatization of the this compound to include solubilizing groups may be necessary.[3][6]

Issue 2: My this compound precipitates out of solution during the experiment.

Precipitation during an experiment is often a sign of aggregation.[1] This can be triggered by changes in concentration, temperature, or the chemical environment.

Start Precipitation Observed CheckConc Is the concentration too high? Start->CheckConc CheckpH Is the solution pH optimal? CheckConc->CheckpH No ActionConc Lower the concentration. CheckConc->ActionConc Yes CheckSolventComp Has the solvent composition changed? CheckpH->CheckSolventComp No ActionpH Adjust pH. CheckpH->ActionpH Yes CheckTemp Has the temperature changed? CheckSolventComp->CheckTemp No ActionSolvent Use a co-solvent or different solvent. CheckSolventComp->ActionSolvent Yes ActionTemp Control the temperature. CheckTemp->ActionTemp Yes

Caption: Logic diagram for troubleshooting this compound precipitation.

Detailed Steps:

  • Evaluate Concentration: Higher concentrations increase the likelihood of intermolecular interactions and aggregation.[1] If you observe precipitation, the simplest first step is to try working with a more dilute solution.

  • Control the pH: For ionizable porphyrins, a shift in pH can dramatically alter solubility. Ensure the pH of your solution is buffered and maintained in a range that keeps your this compound charged and soluble. For example, porphyrins with carboxylic acid groups are more soluble at basic pH.[9]

  • Maintain Solvent Composition: If your experiment involves adding reagents dissolved in a different solvent, this can change the overall solvent polarity and cause your this compound to crash out. Consider using a co-solvent that is miscible with all components and maintains the this compound's solubility.

  • Monitor Temperature: A decrease in temperature can lower solubility and cause precipitation. If your experiment is sensitive to temperature, ensure it is properly controlled.

Quantitative Data & Protocols

Table 1: Solubility of Selected Porphyrins in Various Solvents
This compoundSolventSolubilityNotes
Tetraphenylthis compound (TPP)WaterInsoluble[8][14]A classic hydrophobic this compound.
Tetraphenylthis compound (TPP)DichloromethaneSoluble (2 mg/mL)[14]Requires sonication and warming to 60°C for this concentration.
Tetraphenylthis compound (TPP)Chloroform, BenzeneSoluble[8]Generally good solvents for non-polar porphyrins.
Tetraphenylthis compound (TPP)DMSOInsoluble or slightly soluble (<1 mg/mL)[14]
Tetrakis(4-sulfonatophenyl)porphine (TPPS₄)WaterSoluble[8][15]Anionic modification provides water solubility.
trans-AB-porphyrins with tris(carboxymethoxy)phenyl groupAqueous Buffer (pH ≥ 7)>1 mM[16]A single bulky, polar substituent can impart water solubility.
Experimental Protocol: Sulfonation of Tetraphenylthis compound (TPP) to Improve Water Solubility

This protocol describes a common method to render the highly hydrophobic TPP water-soluble by introducing sulfonate groups to the para-positions of the meso-phenyl rings.

Objective: To synthesize water-soluble tetrakis(4-sulfonatophenyl)this compound (TPPS₄).

Materials:

  • meso-Tetraphenylthis compound (TPP)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Saturated Sodium Acetate solution

  • Stir plate and stir bar

  • Heating mantle or oil bath

  • Round bottom flask

  • Beakers, graduated cylinders

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Reaction Setup: Carefully add meso-Tetraphenylthis compound (TPP) to a round bottom flask containing concentrated sulfuric acid at room temperature. The mixture should be stirred continuously.

  • Heating: Heat the reaction mixture to 100°C and maintain this temperature for approximately 5-6 hours with continuous stirring. The color of the solution will change, indicating the progress of the sulfonation reaction.

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a significant volume of crushed ice/ice-water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and must be done with caution in a fume hood.

  • Precipitation and Neutralization: The sulfonated this compound will precipitate out of the acidic solution. Slowly neutralize the mixture by adding a saturated solution of sodium acetate until the pH is approximately neutral (pH 6-7). This converts the sulfonic acid groups to their more soluble sodium salt form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: The crude product can be further purified by recrystallization or chromatography to yield the final water-soluble TPPS₄.

(Disclaimer: This is a generalized protocol. Researchers should consult specific literature for detailed reaction conditions and safety precautions.)

References

Technical Support Center: Minimizing Side Reactions in Palladium-Catalyzed Porphyrin Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed porphyrin functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common side reactions encountered during the synthesis and modification of this compound-based compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in palladium-catalyzed this compound functionalization?

A1: The most prevalent side reactions depend on the specific cross-coupling reaction being employed. For Suzuki-Miyaura couplings, homocoupling of the this compound-boronic acid or arylboronic acid is a frequent issue, leading to the formation of this compound dimers or biaryls, respectively. Another common side reaction is protodeboronation , where the boronic acid group is replaced by a hydrogen atom. In Sonogashira couplings, the primary side reaction is the Glaser coupling , which is the oxidative homocoupling of the terminal alkyne. For Buchwald-Hartwig aminations, hydrodehalogenation of the halothis compound starting material is a common side reaction, where the halogen is replaced by a hydrogen atom.

Q2: How can I minimize homocoupling in the Suzuki-Miyaura functionalization of my this compound?

A2: Minimizing homocoupling requires careful control of the reaction conditions. Key strategies include:

  • Rigorous Degassing: Oxygen is a major promoter of homocoupling. Ensure all solvents and the reaction mixture are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[1][2]

  • Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts.[1][2]

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.

  • Base and Solvent Optimization: The choice of base and solvent system is crucial. Screening different combinations, such as various carbonates or phosphates with solvents like dioxane/water or toluene/water, can help identify conditions that suppress homocoupling.[1]

Q3: My Sonogashira coupling on a this compound substrate is giving low yields and a lot of alkyne dimerization. What should I do?

A3: The dimerization of the alkyne is likely due to Glaser coupling, which is often promoted by the copper co-catalyst traditionally used in Sonogashira reactions. To address this:

  • Employ Copper-Free Conditions: The most effective way to prevent Glaser coupling is to perform the reaction in the absence of a copper co-catalyst.[3][4] Several copper-free protocols have been developed that are highly effective.

  • Use an Amine Base: An amine base is still required in copper-free conditions to facilitate the deprotonation of the terminal alkyne.

  • Ensure an Inert Atmosphere: While copper is the primary culprit for Glaser coupling, oxygen can still play a role in other decomposition pathways. Maintaining a strictly inert atmosphere is always recommended.

Q4: I am observing significant hydrodehalogenation of my bromothis compound in a Buchwald-Hartwig amination. How can I prevent this?

A4: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations. To minimize it:

  • Ligand Choice: The use of bulky, electron-rich ligands can accelerate the rate of C-N bond formation, which can outcompete the hydrodehalogenation pathway.

  • Base Selection: The choice of base can influence the extent of hydrodehalogenation. Experimenting with different bases may help to minimize this side product.[5]

  • Lower Reaction Temperature: In some cases, lowering the reaction temperature can disfavor the side reaction.[5]

  • Substrate Reactivity: If possible, using a more reactive halo-porphyrin (e.g., iodo-porphyrin instead of bromo-porphyrin) can sometimes favor the desired coupling over reduction.

Troubleshooting Guides

Suzuki-Miyaura Coupling: Low Yield and/or Presence of Homocoupling Products
Observed Issue Potential Cause Troubleshooting Steps
Low to no conversion of starting materials Inactive catalyst- Use a fresh batch of palladium catalyst and ligand.- Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1).[2]- If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0).
Poorly soluble this compound starting materials- Screen different solvents or solvent mixtures to improve solubility.- Increase the reaction temperature cautiously, as excessive heat can cause catalyst decomposition.
Ineffective base- The base may not be strong enough or may be impure. Use a fresh, finely powdered base.- Screen alternative bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.
Significant homocoupling of boronic acid Presence of oxygen- Rigorously degas all solvents and the reaction mixture before adding the catalyst.[1]- Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction.
Use of a Pd(II) precatalyst- Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1][2]- If using a Pd(II) source, consider adding a mild reducing agent like potassium formate.[1]
Protodeboronation of this compound-boronic acid Presence of excess water or protic sources- Minimize the amount of water in the reaction. If using an aqueous base, use the minimum required amount.[2]- Use anhydrous solvents and bases.
Instability of the boronic acid- Use a more stable boronic acid derivative, such as a pinacol ester or MIDA boronate, which can slowly release the boronic acid under the reaction conditions.[1]
Sonogashira Coupling: Low Yield and/or Presence of Alkyne Dimer
Observed Issue Potential Cause Troubleshooting Steps
Significant formation of alkyne homocoupling product (Glaser coupling) Presence of copper co-catalyst and oxygen- Switch to a copper-free Sonogashira protocol.[3][4]- Ensure the reaction is performed under a strictly inert atmosphere.
Low yield of the desired cross-coupled this compound Ineffective catalyst system- Screen different palladium catalysts and phosphine ligands.- Optimize the amount of amine base used.
This compound metalation- If using a free-base this compound with a copper-containing catalyst, the this compound core can become metalated. Using copper-free conditions is the best solution.
Low reactivity of the halothis compound- Consider using a more reactive halothis compound (I > Br > Cl).- Increase the reaction temperature, but monitor for decomposition.
Buchwald-Hartwig Amination: Low Yield and/or Presence of Hydrodehalogenation Product
Observed Issue Potential Cause Troubleshooting Steps
Low to no conversion of starting materials Catalyst inhibition by the this compound or amine- The nitrogen atoms of the this compound or the amine substrate can coordinate to the palladium center and inhibit catalysis.- Screen different bulky, electron-rich phosphine ligands that can promote the desired reductive elimination.
Inappropriate base- The base may be too weak or sterically hindered. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.- If the this compound substrate is base-sensitive, screen weaker inorganic bases like Cs₂CO₃ or K₃PO₄.[5]
Significant hydrodehalogenation of the halothis compound Slow C-N bond formation- Employ bulkier and more electron-donating ligands to accelerate the rate of reductive elimination.[5]- Optimize the reaction temperature; sometimes a lower temperature can disfavor this side reaction.[5]
Presence of a hydride source- Ensure solvents and reagents are free from hydride impurities.

Quantitative Data Summary

The following tables provide representative data on how different reaction parameters can influence the outcome of palladium-catalyzed this compound functionalization. Note: These are illustrative examples, and optimal conditions will vary depending on the specific this compound substrate and coupling partner.

Table 1: Effect of Catalyst and Base on Suzuki-Miyaura Coupling of a Bromothis compound

EntryPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield of Cross-Coupled Product (%)Yield of Homocoupled this compound Dimer (%)
1Pd(OAc)₂ (5)SPhos (10)K₂CO₃ (3)Toluene/H₂O1006520
2Pd(PPh₃)₄ (5)-K₂CO₃ (3)Toluene/H₂O100855
3Pd(PPh₃)₄ (5)-Cs₂CO₃ (3)Dioxane/H₂O10092<2
4Pd(PPh₃)₄ (5)-K₃PO₄ (3)Dioxane/H₂O10095<2

Table 2: Comparison of Copper-Catalyzed vs. Copper-Free Sonogashira Coupling of an Iodothis compound

EntryCatalyst SystemSolventBaseTemp (°C)Yield of Cross-Coupled Product (%)Yield of Alkyne Dimer (%)
1Pd(PPh₃)₂Cl₂ / CuITHFEt₃N607025
2Pd(PPh₃)₄THFEt₃N6088<5
3Pd₂(dba)₃ / P(t-Bu)₃DioxaneCs₂CO₃8093<2

Table 3: Influence of Ligand on Buchwald-Hartwig Amination of a Bromothis compound

EntryPd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield of Aminated this compound (%)Yield of Hydrodehalogenated this compound (%)
1Pd₂(dba)₃ (2)PPh₃ (8)NaOtBuToluene1104530
2Pd₂(dba)₃ (2)BINAP (4)NaOtBuToluene1107510
3Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene11091<5

Experimental Protocols

Detailed Protocol for Minimizing Homocoupling in a this compound Suzuki-Miyaura Coupling

This protocol is designed to minimize homocoupling for the Suzuki-Miyaura reaction between a bromothis compound and an arylboronic acid.

  • Reagent Preparation:

    • Bromothis compound (1.0 eq.)

    • Arylboronic acid (1.5 eq.)

    • Pd(PPh₃)₄ (5 mol%)

    • K₃PO₄ (3.0 eq., finely powdered and dried)

    • Solvent: 1,4-Dioxane/Water (5:1 v/v)

  • Reaction Setup and Deoxygenation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromothis compound and K₃PO₄.

    • Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

    • Add the deoxygenated 1,4-Dioxane and water via syringe.

    • Sparge the resulting suspension with a subsurface stream of argon or nitrogen for at least 30 minutes while stirring to ensure complete removal of dissolved oxygen.

  • Catalyst Addition and Reaction:

    • In a separate vial under a positive flow of inert gas, quickly weigh the arylboronic acid and Pd(PPh₃)₄ and dissolve them in a minimal amount of degassed dioxane.

    • Add the catalyst/boronic acid solution to the reaction flask via syringe.

    • Reseal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography to isolate the desired product.

Step-by-Step Guide to Copper-Free Sonogashira Coupling of a Halothis compound

This protocol outlines a general procedure for the copper-free Sonogashira coupling of a halothis compound with a terminal alkyne.

  • Reagents and Materials:

    • Halothis compound (1.0 eq., preferably iodothis compound)

    • Terminal alkyne (1.2 eq.)

    • Pd(PPh₃)₄ (5 mol%)

    • Triethylamine (Et₃N, 3.0 eq., distilled)

    • Anhydrous, degassed THF

  • Procedure:

    • In a flame-dried Schlenk tube under an argon atmosphere, dissolve the halothis compound, terminal alkyne, and Pd(PPh₃)₄ in anhydrous, degassed THF.

    • Add the triethylamine via syringe.

    • Stir the reaction mixture at 60 °C.

    • Monitor the reaction by TLC until the starting halothis compound is consumed.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water to remove triethylammonium salts.

    • Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.

    • Purify the product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow_Suzuki_Miyaura start Low Yield or Side Products in This compound Suzuki Coupling check_catalyst Is the Catalyst Active? start->check_catalyst check_atmosphere Is the Atmosphere Inert? check_catalyst->check_atmosphere Yes action_catalyst Use fresh Pd(0) precatalyst and appropriate ligand. check_catalyst->action_catalyst No check_reagents Are Reagents Pure and Soluble? check_atmosphere->check_reagents Yes action_atmosphere Rigorously degas solvents and maintain inert atmosphere. check_atmosphere->action_atmosphere No action_reagents Purify starting materials. Screen solvents for solubility. check_reagents->action_reagents No outcome Improved Yield and Minimized Side Reactions check_reagents->outcome Yes action_catalyst->check_atmosphere action_atmosphere->check_reagents action_reagents->outcome

Caption: Troubleshooting workflow for Suzuki-Miyaura functionalization of porphyrins.

Side_Reaction_Mechanisms cluster_suzuki Suzuki-Miyaura Side Reactions cluster_sonogashira Sonogashira Side Reaction cluster_buchwald Buchwald-Hartwig Side Reaction suzuki_start This compound-B(OH)₂ homocoupling Homocoupling (O₂, Pd(II)) suzuki_start->homocoupling protodeboronation Protodeboronation (H₂O) suzuki_start->protodeboronation porphyrin_dimer This compound-Porphyrin homocoupling->porphyrin_dimer porphyrin_H This compound-H protodeboronation->porphyrin_H sonogashira_start R-C≡C-H glaser Glaser Coupling (Cu(I), O₂) sonogashira_start->glaser alkyne_dimer R-C≡C-C≡C-R glaser->alkyne_dimer buchwald_start This compound-Br hydrodehalogenation Hydrodehalogenation buchwald_start->hydrodehalogenation porphyrin_H2 This compound-H hydrodehalogenation->porphyrin_H2

References

Technical Support Center: Optimization of Large-Scale Porphyrin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for large-scale porphyrin synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the efficient synthesis of porphyrins.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during large-scale this compound synthesis experiments.

Issue 1: Low this compound Yields in Adler-Longo Synthesis

Q: My large-scale Adler-Longo synthesis is resulting in very low yields (10-20%) and a significant amount of tar-like byproducts. How can I improve this?

A: This is a common issue with the Adler-Longo method, which involves refluxing pyrrole and an aldehyde in propionic or acetic acid.[1][2] The high temperatures and aerobic conditions can lead to the formation of undesired aldehyde-pyrrole oligocondensates, which lowers the yield and complicates purification.[1][2]

  • Troubleshooting Steps:

    • Consider a Two-Step Approach: A recently developed greener methodology separates the condensation and oxidation steps.[2][3][4] First, condense the pyrrole and aldehyde in a water-methanol mixture with an HCl catalyst at room temperature to form the tetrapyrrane intermediate.[1][2] This intermediate can then be isolated by filtration.

    • Optimize the Oxidation Step: Dissolve the filtered precipitate in dimethylformamide (DMF) and reflux for 1-2 hours, followed by stirring overnight in the air at room temperature.[1][2] This method avoids the harsh conditions of the one-pot Adler-Longo synthesis and can produce reproducible yields of 10-40% with higher purity.[1][2][4]

    • Solvent Purity in Oxidation: The purity of the DMF used in the oxidation step does not significantly impact the yield. Reagent-grade DMF is sufficient.[2]

Issue 2: Difficult Purification of Crude this compound Product

Q: I am struggling to purify my crude this compound product. Column chromatography is time-consuming and inefficient for the large quantities I am producing, and I'm still left with significant impurities.

A: Purification is a major bottleneck in large-scale this compound synthesis, especially with methods that produce tar-like byproducts.[1][2]

  • Troubleshooting Steps:

    • Improved Synthesis Protocol: Adopting the two-step synthesis method mentioned above can significantly reduce the formation of impurities, making purification easier.[1][2] In some cases, simple crystallization may be sufficient to obtain a pure product without the need for column chromatography.[1][3][4]

    • Alternative Purification Method: A method for large-scale purification involves adding a poor solvent for the this compound to the reaction solution and then evaporating to dryness. The resulting solid can then be washed with a sequence of solvents. First, use a strong polar solvent to elute some impurities. Then, use a weak polar or non-polar solvent mixture (e.g., dichloromethane and petroleum ether) to wash away more impurities. Finally, the desired this compound can be eluted with a good solvent.[5] This method can simplify the operation and reduce the amount of organic solvent required.[5]

Issue 3: Scalability Issues with the Lindsey this compound Synthesis

Q: I want to scale up my this compound synthesis using the Lindsey method, but the requirement for very low reactant concentrations and large volumes of chlorinated solvents makes it impractical. Are there any alternatives?

A: The Lindsey method, while offering higher yields (10-60%) and milder conditions than the Adler-Longo method, is indeed challenging to scale up due to the high dilution required (around 10 mM).[1][2][6] This method also often requires expensive oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[1][2]

  • Recommended Alternative for Scale-Up:

    • The two-step, greener protocol described in Issue 1 is well-suited for gram-scale production.[1][2][3] This method avoids large volumes of chlorinated solvents and expensive oxidizers, making it a more cost-effective and environmentally friendly option for large-scale synthesis.[1][2][4] For example, a 10.0 mmol scale synthesis using this method has been demonstrated to produce good yields.[1][2]

Data Presentation: Comparison of this compound Synthesis Methods

The following table summarizes the key quantitative parameters of common large-scale this compound synthesis methods.

Synthesis MethodTypical YieldReaction ConditionsSolventsKey AdvantagesKey Disadvantages for Scale-Up
Rothemund ~5% for meso-tetraphenylthis compoundSealed tube, 220°CPyridineHistorical significanceVery low yields, harsh conditions[1][2][6]
Adler-Longo 10-30%Refluxing acid (e.g., propionic acid, ~141°C), aerobicAcetic or Propionic AcidSimple one-step procedureLow yields, formation of tar-like byproducts, difficult purification[1][2][6]
Lindsey 10-60%Two-step: Room temperature condensation, then oxidationChlorinated Solvents (e.g., DCM)Higher yields, milder conditionsRequires very high dilution (~10 mM), large solvent volumes, expensive oxidizers (e.g., DDQ)[1][2][6]
Green Two-Step 10-40%Step 1: Room temp condensation. Step 2: Reflux in DMF (1-2h), then stir in air.Water-Methanol, DMFGood for gram-scale, avoids chlorinated solvents and expensive oxidizers, easier purification[1][2][3][4]Two-step process

Experimental Protocols

Protocol 1: Green Two-Step Synthesis of Meso-Substituted Symmetric A4-Porphyrins (Gram-Scale)

This protocol is adapted from a greener, scalable methodology.[1][2]

Step 1: Condensation to form Tetrapyrrane

  • In a suitable reaction vessel, add 10.0 mmol of the desired aldehyde and 10.0 mmol of pyrrole to a solvent mixture of 500 mL of methanol and 250 mL of water.

  • To this mixture, add 20 mL of concentrated HCl.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Collect the resulting precipitate by filtration.

Step 2: Oxidation to this compound

  • Dissolve the precipitate from Step 1 in 100 mL of reagent-grade dimethylformamide (DMF).

  • Reflux the solution for 1.5 hours.

  • After cooling, transfer the reaction mixture to a beaker and stir overnight, open to the air.

  • The crude this compound can then be purified. For many A4-porphyrins, crystallization may be sufficient. If necessary, purify by column chromatography using silica gel.

Visualizations

The following diagrams illustrate key workflows and logical relationships in this compound synthesis.

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Oxidation reactants Pyrrole + Aldehyde (1:1 molar ratio) solvent_mixture H2O-MeOH Solvent reactants->solvent_mixture dissolve in catalyst HCl Catalyst solvent_mixture->catalyst add stirring Stir at Room Temp (2 hours) catalyst->stirring filtration Filter to collect precipitate (Tetrapyrrane) stirring->filtration dissolve Dissolve precipitate in DMF filtration->dissolve Transfer precipitate reflux Reflux (1.5 hours) dissolve->reflux stir_air Cool and stir overnight in air reflux->stir_air purification Purification (Crystallization or Column Chromatography) stir_air->purification final_product Pure this compound purification->final_product

Caption: Workflow for the Green Two-Step this compound Synthesis.

troubleshooting_workflow start Low this compound Yield? check_method Which synthesis method are you using? start->check_method Yes purification_issue Purification Difficulty? start->purification_issue No, but... adler_longo Adler-Longo check_method->adler_longo Adler-Longo lindsey Lindsey check_method->lindsey Lindsey other Other check_method->other Other adler_issue Issue: High temp & aerobic conditions cause side reactions and tar formation. adler_longo->adler_issue lindsey_issue Issue: High dilution & solvent volume make scale-up difficult. lindsey->lindsey_issue adler_solution Solution: Switch to two-step method (separate condensation and oxidation). adler_issue->adler_solution lindsey_solution Solution: Use the greener, more concentrated two-step method for gram-scale synthesis. lindsey_issue->lindsey_solution purification_solution Solution: Use two-step synthesis to reduce impurities. Attempt crystallization before chromatography. purification_issue->purification_solution Yes

References

"troubleshooting interference in porphyrin-based fluorescence assays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during porphyrin-based fluorescence assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of interference in this compound-based fluorescence assays?

The most common sources of interference include:

  • Autofluorescence: Endogenous molecules in biological samples can fluoresce at similar wavelengths to the this compound of interest, leading to high background signals.[1]

  • Photobleaching: Porphyrins can be sensitive to light and may degrade upon exposure to excitation light, resulting in a loss of signal over time.[2][3]

  • Fluorescence Quenching: The fluorescence signal can be diminished by various processes, including self-quenching at high this compound concentrations and quenching by other molecules in the sample.[4]

  • Inner Filter Effect (IFE): High concentrations of the this compound or other absorbing species in the sample can absorb the excitation light or the emitted fluorescence, leading to an underestimation of the true fluorescence intensity.[5][6]

  • Spectral Overlap: The fluorescence spectra of the this compound may overlap with that of other fluorescent molecules in the sample, making it difficult to isolate the signal of interest.[4]

  • Solvent and pH Effects: The fluorescence properties of porphyrins can be significantly influenced by the polarity of the solvent and the pH of the solution.[7][8][9][10][11][12][13][14]

Q2: How can I identify the type of interference affecting my assay?

Identifying the source of interference often involves a series of diagnostic experiments. The troubleshooting guides below provide detailed workflows for pinpointing the specific issue. Key indicators include:

  • High background in control samples: Suggests autofluorescence or reagent contamination.[1][15]

  • Signal decreases with repeated measurements: A classic sign of photobleaching.[3]

  • Non-linear relationship between concentration and fluorescence: Can indicate the inner filter effect or concentration quenching.[5]

  • Unexpected spectral shapes: May point to the presence of interfering fluorophores or environmental effects on the this compound's fluorescence.

Q3: What are the optimal handling and storage conditions for this compound samples?

To ensure the integrity of your this compound samples, it is crucial to protect them from light and store them at appropriate temperatures. Work in a dark or low-light environment and use light-protected tubes and plates for sample preparation and measurement.[3] For long-term storage, consult the manufacturer's recommendations, but typically, freezing at -20°C or -80°C is advised.

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background fluorescence can mask the specific signal from your this compound, leading to poor signal-to-noise ratios and inaccurate quantification.

Troubleshooting Workflow:

high_background start High Background Detected check_blank Measure Fluorescence of Buffer/Solvent Blank start->check_blank check_unstained Measure Fluorescence of Unstained/Vehicle Control Samples check_blank->check_unstained Blank is Clean reagent_issue Potential Reagent Contamination check_blank->reagent_issue Blank is Fluorescent autofluorescence_issue Sample Autofluorescence check_unstained->autofluorescence_issue Unstained Control is Fluorescent source_identified Identify Source of Autofluorescence (e.g., media, cells, compounds) mitigate_autofluorescence 1. Use Red-Shifted Porphyrins 2. Implement Background Subtraction 3. Use Phenol-Red Free Media (for cell assays) source_identified->mitigate_autofluorescence mitigate_reagent Use High-Purity Solvents and Freshly Prepared Reagents reagent_issue->mitigate_reagent autofluorescence_issue->source_identified end Background Reduced mitigate_reagent->end mitigate_autofluorescence->end

Caption: Troubleshooting workflow for high background fluorescence.

Detailed Steps:

  • Analyze a blank sample: Measure the fluorescence of your assay buffer or solvent alone. A high signal indicates contamination of your reagents.

  • Use high-purity reagents: Switch to high-purity solvents and freshly prepared buffers to minimize contamination.[16]

  • Evaluate unstained controls: For biological assays, measure the fluorescence of cells or tissues that have not been treated with the this compound. This will reveal the level of endogenous autofluorescence.[1]

  • Implement background subtraction: If autofluorescence is present, subtract the average fluorescence of the unstained control from your experimental samples.[3]

  • Optimize spectral settings: If possible, adjust your excitation and emission wavelengths to minimize the contribution of autofluorescence while maximizing the this compound signal.

  • Consider red-shifted fluorophores: If autofluorescence is a persistent issue, especially in biological samples which tend to have high autofluorescence in the blue-green region, consider using a this compound that excites and emits at longer wavelengths (red or near-infrared).[1]

Issue 2: Low or Decreasing Fluorescence Signal

A weak or unstable signal can be due to several factors, including photobleaching, quenching, or issues with the experimental setup.

Troubleshooting Workflow:

low_signal start Low or Decreasing Signal check_instrument Verify Instrument Settings (Excitation/Emission Wavelengths, Gain) start->check_instrument check_photobleaching Perform Time-Lapse Measurement on a Single Sample check_instrument->check_photobleaching photobleaching_suspected Signal Decreases Over Time check_photobleaching->photobleaching_suspected Yes stable_signal Signal is Stable but Low check_photobleaching->stable_signal No mitigate_photobleaching 1. Reduce Excitation Intensity/Exposure Time 2. Use Antifade Reagents 3. Work in Low-Light Conditions photobleaching_suspected->mitigate_photobleaching check_concentration Review this compound Concentration and Sample Preparation stable_signal->check_concentration end Signal Improved mitigate_photobleaching->end optimize_assay Optimize Assay Conditions (pH, Solvent, Temperature) check_concentration->optimize_assay optimize_assay->end

Caption: Troubleshooting workflow for low or decreasing fluorescence signal.

Detailed Steps:

  • Verify instrument settings: Ensure that the excitation and emission wavelengths are set correctly for your specific this compound and that the detector gain is optimized.[15]

  • Assess photobleaching: Perform repeated measurements on the same sample over time. A continuous decrease in fluorescence intensity is a strong indicator of photobleaching.[3][17]

  • Mitigate photobleaching:

    • Reduce the intensity and duration of the excitation light.[2][17]

    • For microscopy, use antifade mounting media.[2][18]

    • Conduct all sample preparation and handling steps under dim or red light.[3]

  • Evaluate this compound concentration: An unexpectedly low signal may be due to a lower-than-expected concentration of the this compound in your samples. Verify your dilutions and sample preparation protocol.

  • Check for fluorescence quenching: If the signal is low even at appropriate concentrations, consider the possibility of quenching by other components in your sample. This may require further investigation into the sample matrix.

  • Optimize environmental conditions: The fluorescence of porphyrins can be highly sensitive to their environment.[7][8][9][10][11][12][13][14] Consider optimizing the pH and solvent composition of your assay buffer.

Issue 3: Non-Linearity of Fluorescence Signal with Concentration

A non-linear relationship between the fluorescence intensity and the concentration of your this compound is often caused by the inner filter effect.

Troubleshooting Workflow:

inner_filter_effect start Non-Linear Concentration Curve measure_absorbance Measure Absorbance Spectrum of the Most Concentrated Sample start->measure_absorbance high_absorbance Absorbance > 0.1 AU at Excitation or Emission Wavelength measure_absorbance->high_absorbance Yes low_absorbance Absorbance < 0.1 AU measure_absorbance->low_absorbance No mitigate_ife 1. Dilute Samples 2. Use Shorter Pathlength Cuvettes 3. Apply a Correction Factor high_absorbance->mitigate_ife other_issue Consider Other Issues (e.g., Aggregation, Quenching) low_absorbance->other_issue end Linearity Achieved mitigate_ife->end

Caption: Troubleshooting workflow for the inner filter effect.

Detailed Steps:

  • Measure the absorbance spectrum: Acquire the absorbance spectrum of your most concentrated sample. A general rule of thumb is that if the absorbance at the excitation or emission wavelength is greater than 0.1, the inner filter effect is likely to be significant.[5]

  • Dilute your samples: The simplest way to mitigate the inner filter effect is to dilute your samples to a concentration range where the absorbance is below 0.1.[5]

  • Use a shorter pathlength: If dilution is not possible, using a cuvette with a shorter pathlength will reduce the absorbance and thus the inner filter effect.[5]

  • Apply a correction factor: For more accurate quantification at higher concentrations, a correction factor can be experimentally determined and applied to your data. A detailed protocol for this is provided in the "Experimental Protocols" section.[6][19][20]

Data Presentation

Table 1: Spectral Properties of Common Porphyrins

This compoundSolventExcitation Max (nm)Emission Max (nm)Reference
Protothis compound IX (PPIX)Dichloromethane~407~633, ~700[21]
Zinc Protothis compound (ZnPP)DMSO~410Not specified[21]
Urothis compound I1 M HCl~406~595, ~653[22]
Coprothis compound III1 M HCl~401~593, ~648[22]
Tetraphenylthis compound (TPP)Toluene~419, 515, 549, 592, 649~652, ~717[10]
Zinc Tetraphenylthis compound (ZnTPP)Ethanol~424, ~555~605, ~655[23]

Note: Spectral properties are highly dependent on the solvent and pH. The values presented here are approximate and should be confirmed experimentally under your specific assay conditions.

Experimental Protocols

Protocol 1: Determining and Correcting for the Inner Filter Effect

This protocol describes an empirical method to generate a correction curve for the inner filter effect.[19][20]

Materials:

  • Your this compound sample

  • A non-fluorescent, absorbing compound (e.g., a dye like potassium dichromate) that absorbs at the excitation and/or emission wavelengths of your this compound but does not interact with it.

  • Assay buffer

  • Spectrofluorometer

  • Spectrophotometer

Methodology:

  • Prepare a constant concentration of your this compound: Prepare a solution of your this compound at a concentration that gives a good fluorescence signal but has a low absorbance (e.g., < 0.05).

  • Initial fluorescence measurement: Measure the fluorescence intensity of the this compound solution. This is your uncorrected fluorescence (F_uncorrected).

  • Titrate with the absorbing compound: Make small, sequential additions of a concentrated stock of the non-fluorescent absorbing compound to the this compound solution.

  • Measure fluorescence and absorbance after each addition: After each addition, mix thoroughly and measure both the fluorescence intensity (F_measured) and the absorbance at the excitation (A_ex) and emission (A_em) wavelengths.

  • Calculate the correction factor: The correction factor (CF) for each addition can be calculated using the following formula: CF = 10^((A_ex + A_em) / 2)

  • Calculate the corrected fluorescence: The corrected fluorescence (F_corrected) is calculated by multiplying the measured fluorescence by the correction factor: F_corrected = F_measured * CF

  • Generate a correction curve: Plot the measured fluorescence (F_measured) as a function of the absorbance of the added compound. This curve can then be used to correct the fluorescence readings of your experimental samples by measuring their absorbance and finding the corresponding correction factor from the curve.

Protocol 2: Assessing Photostability

This protocol helps to determine the rate of photobleaching for your this compound under your specific experimental conditions.

Materials:

  • Your this compound sample

  • Spectrofluorometer or fluorescence microscope

Methodology:

  • Prepare your sample: Prepare your this compound sample as you would for a typical experiment.

  • Continuous measurement: Place the sample in the instrument and continuously measure the fluorescence intensity over an extended period (e.g., 5-10 minutes) using the same illumination settings as your experiment.

  • Plot intensity vs. time: Plot the fluorescence intensity as a function of time.

  • Analyze the decay: The rate of decrease in fluorescence intensity indicates the photostability of your this compound under those conditions. A rapid decay suggests significant photobleaching.

  • Optimize conditions: If significant photobleaching is observed, repeat the experiment with reduced excitation intensity, shorter exposure times, or in the presence of an antifade reagent to find conditions that minimize signal loss.[2][17][18]

References

Validation & Comparative

Porphyrins vs. Phthalocyanines in Photodynamic Therapy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of photodynamic therapy (PDT), a non-invasive treatment modality for various cancers and other diseases, the choice of photosensitizer is paramount to therapeutic success. Among the plethora of photosensitizing agents, porphyrins and phthalocyanines have emerged as two of the most extensively studied and promising classes. This guide provides a comprehensive comparative analysis of their performance in PDT, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Executive Summary

Porphyrins, the first generation of photosensitizers, and their derivatives have a long-standing history in PDT. However, second-generation photosensitizers, predominantly featuring phthalocyanines, often exhibit superior photophysical and photochemical properties. Phthalocyanines generally possess stronger absorption in the red and near-infrared (NIR) regions of the electromagnetic spectrum (670-780 nm), allowing for deeper tissue penetration of light compared to the characteristic absorption of many porphyrins at shorter wavelengths.[1] This enhanced absorption at longer wavelengths, coupled with typically high singlet oxygen quantum yields, often translates to greater photodynamic efficacy.[2][3] While both classes of compounds can be functionalized to modulate their solubility and targeting capabilities, phthalocyanines are often considered more efficient for PDT of solid tumors.[2][3]

Data Presentation: A Quantitative Comparison

The following tables summarize the key photophysical, photochemical, and biological performance indicators of representative porphyrin and phthalocyanine photosensitizers.

Table 1: Photophysical and Photochemical Properties

PropertyThis compound Derivative (e.g., TPP)Phthalocyanine Derivative (e.g., ZnPc)Key Advantage
Absorption Maxima (Q-band) in nm ~650~670-700Phthalocyanine : Deeper tissue penetration of light.
Molar Extinction Coefficient (ε) at Q-band (M⁻¹cm⁻¹) ~10⁴~10⁵Phthalocyanine : More efficient light absorption.
Fluorescence Quantum Yield (Φf) 0.11 (in DMF)Lower than porphyrinsThis compound : Better for fluorescence-based imaging and diagnostics.
Triplet State Quantum Yield (ΦT) 0.62 (in Methanol)[1]Generally highBoth are efficient at forming triplet states.
Singlet Oxygen Quantum Yield (ΦΔ) ~0.5-0.7~0.4-0.9Phthalocyanine : Often higher, leading to greater ROS production.

Table 2: In Vitro Efficacy - A Comparative Example

The following data is a representative comparison of the photodynamic efficacy of a this compound and a phthalocyanine on a human melanoma cell line (WM35).

PhotosensitizerConcentration for significant viability decrease (µg/mL)Dark ToxicityPhotodynamic Efficacy
Tetraphenylthis compound (TPP) 0.1Slight cytotoxicity at high dosesDose-dependent photokilling
Indium (III) Phthalocyanine chloride (Pc1) < 0.1No dark toxicity observedHigher phototoxic efficacy compared to TPP

Data adapted from a comparative study on WM35 melanoma cells.[2]

Experimental Protocols

A standardized protocol for the comparative in vitro evaluation of photosensitizers is crucial for obtaining reliable and reproducible data.

Cell Culture and Photosensitizer Incubation
  • Cell Line: A relevant cancer cell line (e.g., human melanoma WM35, human breast adenocarcinoma MCF-7, or human glioblastoma 8-MG-Ba) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2][4]

  • Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Photosensitizer Treatment: Stock solutions of the this compound and phthalocyanine are prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are incubated with the photosensitizer-containing medium for a predetermined period (typically 4 to 24 hours) in the dark.[2]

Irradiation
  • Light Source: A light source with a wavelength corresponding to the absorption maximum of the photosensitizer is used. For porphyrins, a light source around 630-650 nm is common, while for phthalocyanines, a wavelength of 670-690 nm is typically employed.[2]

  • Light Dose: The light dose (fluence), measured in J/cm², is carefully controlled. A typical light dose for in vitro experiments ranges from 1 to 20 J/cm².[4]

  • Procedure: After incubation, the photosensitizer-containing medium is replaced with fresh medium, and the cells are exposed to the light source. Control groups include cells with no photosensitizer, cells with the photosensitizer but no light, and cells with light exposure but no photosensitizer.

Assessment of Cytotoxicity (Viability Assay)
  • MTT Assay: 24 hours post-irradiation, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm), and the cell viability is expressed as a percentage of the untreated control.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the photosensitizer that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

Detection of Reactive Oxygen Species (ROS)
  • Singlet Oxygen Detection: The production of singlet oxygen can be directly measured by its phosphorescence at 1270 nm or indirectly using fluorescent probes like Singlet Oxygen Sensor Green (SOSG).[5]

  • General ROS Detection: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a common probe used to detect intracellular ROS.

Analysis of Cell Death Mechanism
  • Apoptosis vs. Necrosis: The mode of cell death can be determined using techniques such as flow cytometry with Annexin V and propidium iodide (PI) staining. Annexin V-positive/PI-negative cells are considered apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Mandatory Visualization

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Cell Seeding (e.g., 96-well plate) B 24h Incubation (Adherence) A->B C Photosensitizer Incubation (this compound vs. Phthalocyanine) (4-24h in dark) B->C D Wash & Replace Medium C->D E Irradiation (Wavelength-specific light) D->E F 24h Post-Irradiation Incubation E->F G Cell Viability Assay (e.g., MTT) F->G H ROS Detection (e.g., SOSG, DCFH-DA) F->H I Cell Death Analysis (e.g., Annexin V/PI) F->I

Caption: Experimental workflow for comparing photosensitizers.

Signaling Pathways in PDT-Induced Apoptosis

Photodynamic therapy can induce cell death through various mechanisms, with apoptosis being a predominant pathway for many photosensitizers, including both porphyrins and phthalocyanines. The process is primarily initiated by the generation of reactive oxygen species (ROS), which cause damage to cellular components, particularly mitochondria.

G cluster_stimulus PDT Stimulus PS Photosensitizer (this compound or Phthalocyanine) Light Light ROS Reactive Oxygen Species (ROS) (¹O₂, O₂⁻, •OH) Oxygen O₂ Mito Mitochondrial Damage ROS->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic pathway of PDT-induced apoptosis.

While the general apoptotic pathway is similar for both porphyrins and phthalocyanines, the specific subcellular localization of the photosensitizer can influence the primary site of ROS generation and the subsequent signaling cascade. For instance, cationic derivatives of both porphyrins and phthalocyanines can preferentially accumulate in the mitochondria, leading to a more direct and efficient induction of the intrinsic apoptotic pathway.[1] Phthalocyanine-mediated PDT has been shown to induce apoptosis through the activation of caspase-3, a key executioner caspase.[6] Some studies also suggest that phthalocyanine-based PDT can trigger autophagy, which can either promote cell survival or contribute to cell death, depending on the cellular context.[7]

References

A Researcher's Guide to Porphyrin Quantification: Validating a New HPLC Method Against Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and clinicians in drug development and diagnostics, accurate quantification of porphyrins is critical for understanding heme biosynthesis and diagnosing porphyrias. High-Performance Liquid Chromatography (HPLC) with fluorescence detection remains a gold standard for its robustness and sensitivity. This guide provides a comprehensive comparison of a newly validated HPLC method with alternative techniques, supported by experimental data and detailed protocols.

Performance Comparison of Quantification Methods

The choice of analytical method for porphyrin quantification depends on the specific requirements for sensitivity, specificity, and throughput. Below is a comparative summary of a new HPLC method with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and Spectrophotometry.

ParameterNew Validated HPLC-Fluorescence Method UHPLC-MS/MS Spectrophotometry (Screening)
Linearity (R²)
>0.99>0.99N/A
Limit of Detection (LOD) 0.2 - 3 nM[1][2]0.1 µmol/L for PBG[3]N/A
Limit of Quantification (LOQ) 0.1 nmol/L for various porphyrins[4]0.1 µmol/L for PBG[3]Lower Limit of Quantification: 0.2 µmol/L[5]
Accuracy (% Recovery) 84 - 108%[1][2]Mean recovery of 99.7% for PBG[3]73% - 116% compared to HPLC
Precision (% CV) Intra-day: 4.0 - 9.7%Inter-day: 5.5 - 15%[1][2]<16%[3]2% - 10%
Specificity High, differentiates isomersVery High, mass-based detectionLow, measures total porphyrins
Throughput Moderate (run times ~25 min)[6]High (run times ~5.5 min)[3]High

Experimental Workflow for HPLC Method Validation

The validation of a new HPLC method for this compound quantification follows a structured workflow to ensure the reliability and accuracy of the results. This process involves several key stages from sample preparation to data analysis and performance verification.

HPLC Method Validation Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation Sample Urine Sample Collection (light-protected) Spiked Spiked Urine Samples (for accuracy/recovery) Sample->Spiked Standard This compound Standard Preparation (known concentrations) Standard->Spiked Injection Direct Injection of Acidified Supernatant Spiked->Injection Separation Reversed-Phase C18 Column Gradient Elution Injection->Separation Detection Fluorescence Detection (Ex: ~405 nm, Em: ~620 nm) Separation->Detection Data Data Acquisition & Peak Integration Detection->Data Linearity Linearity & Range Report Validation Report Linearity->Report LOD_LOQ LOD & LOQ Determination LOD_LOQ->Report Accuracy Accuracy (Recovery) Accuracy->Report Precision Precision (Intra & Inter-day) Precision->Report Specificity Specificity (Isomer Separation) Specificity->Report Data->Linearity Data->LOD_LOQ Data->Accuracy Data->Precision Data->Specificity

Caption: Workflow for validating a new HPLC method for this compound quantification.

Detailed Experimental Protocols

Validated HPLC Method for Urinary this compound Quantification

This method is designed for the quantitative analysis of various porphyrins in human urine.

a. Sample Preparation:

  • Collect urine samples and protect them from light immediately. Samples can be stored at 2-8°C for up to one week or at -20°C for longer periods.[6]

  • Prior to analysis, thaw frozen samples completely and bring them to room temperature.

  • Centrifuge the urine sample to remove any particulate matter.

  • Acidify the clear supernatant by adding a small volume of concentrated HCl to achieve a pH below 2.5.[6]

  • Centrifuge the acidified sample again, and the resulting supernatant is ready for injection into the HPLC system.[6]

b. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and fluorescence detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase A: 1.0 M ammonium acetate buffer with 10% acetonitrile, pH adjusted to 5.16.

  • Mobile Phase B: Methanol:acetonitrile (9:1, v/v).[7]

  • Gradient Elution: A linear gradient is typically employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the more hydrophobic porphyrins. A common run time is around 25 minutes.[6]

  • Flow Rate: Approximately 1.0 mL/min.

  • Column Temperature: 30°C.[6]

  • Injection Volume: 100 µL.[6]

  • Fluorescence Detection: Excitation wavelength around 405 nm and emission wavelength around 620 nm.

c. Method Validation Parameters:

  • Linearity: Assessed by preparing calibration curves from a series of this compound standards of known concentrations.

  • Accuracy: Determined by spiking known amounts of this compound standards into urine samples and calculating the percent recovery.[2]

  • Precision: Evaluated by analyzing replicate samples on the same day (intra-day precision) and on different days (inter-day precision) to determine the coefficient of variation (%CV).[1][2]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by analyzing serially diluted standards and establishing the lowest concentration that can be reliably detected and quantified, respectively.[1][2]

Alternative Method 1: UHPLC-MS/MS

This method offers higher sensitivity and specificity, making it suitable for low-level quantification and complex matrices.

a. Sample Preparation:

  • Urine samples are typically subjected to a simple one-step extraction.[8]

  • 75 µL of urine is mixed with 30 µL of 6.0 M formic acid and vortexed.[8]

  • The mixture is then centrifuged at high speed (e.g., 13,000 rpm) for 10 minutes.[8]

  • The supernatant is transferred for injection.

b. UHPLC-MS/MS Conditions:

  • System: A UHPLC system coupled to a tandem mass spectrometer.

  • Column: A suitable reversed-phase column (e.g., Shim-pack GIST C18).[8]

  • Mobile Phase A: Ultrapure water with 0.1% formic acid.[9]

  • Mobile Phase B: Methanol with 0.1% formic acid.[9]

  • Gradient Elution: A rapid gradient is used to separate the porphyrins.

  • Mass Spectrometry: Operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for specific this compound transitions.[8]

Alternative Method 2: Spectrophotometry

This method is primarily used as a screening tool for total urinary porphyrins.

a. Sample Preparation:

  • Urine samples are acidified.

  • Porphyrins are extracted into an organic solvent.

b. Analysis:

  • The absorbance of the extract is measured at the Soret band maximum (around 400-410 nm).

  • The total this compound concentration is calculated based on the absorbance. A study determined that a threshold of 18.8 nmol/mmol creatinine provides a sensitivity of 100% and a specificity of 93.2% for screening.[10]

Conclusion

The validation of a new HPLC method with fluorescence detection demonstrates its suitability for the accurate and reliable quantification of urinary porphyrins. It offers a balance of sensitivity, specificity, and throughput, making it a robust choice for both research and clinical laboratories. While UHPLC-MS/MS provides superior sensitivity and specificity, its complexity and cost may not be necessary for all applications. Spectrophotometry remains a valuable, simple, and rapid screening tool for total this compound levels, effectively identifying samples that require further investigation by more specific methods like HPLC. The choice of method should be guided by the specific analytical needs, available resources, and the required level of detail in this compound profiling.

References

A Comparative Guide to the Photostability of Novel Porphyrin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficacy of photosensitive compounds is paramount. A critical determinant of this efficacy is photostability—the ability of a molecule to withstand light exposure without degrading. This guide provides a comparative analysis of the photostability of novel porphyrin derivatives against other common photosensitizers, supported by experimental data and detailed protocols for evaluation.

Quantitative Comparison of Photosensitizer Photostability

The photostability of a photosensitizer is often quantified by its quantum yield of photodegradation (Φp). A lower Φp value indicates higher photostability, as it signifies that fewer molecules are degraded per absorbed photon. The following table summarizes the photostability of several this compound derivatives and compares them with other classes of photosensitizers.

Disclaimer: The data presented below is compiled from various sources. Direct comparison should be approached with caution as experimental conditions such as solvent, light source, and irradiance can influence photostability measurements.

Photosensitizer ClassSpecific CompoundQuantum Yield of Photodegradation (Φp)Key Structural Features Influencing StabilityCommon Applications
Porphyrins Hematothis compound (HP)4.7 x 10⁻⁵[1]Large aromatic macrocycle, metal coordinationPhotodynamic Therapy (PDT), Catalysis
Photofrin II®5.4 x 10⁻⁵[1]Mixture of this compound oligomersPDT
Tetra(4-sulfonatophenyl)porphine (TSPP)9.8 x 10⁻⁶[1]Sulfonated phenyl groups enhancing solubilityPDT, Sensing
Urothis compound I (URO)2.8 x 10⁻⁵[1]Carboxylic acid side chainsPDT
Phthalocyanines Zinc Phthalocyanine (ZnPc)Generally low (high photostability)Structurally similar to porphyrins with nitrogen atoms at meso-positions, central metal ionPDT, Organic Electronics
BODIPY Dyes BODIPY-FLGenerally low (high photostability)Rigid pyrromethene core, substitution at the boron center and pyrrole ringsBioimaging, PDT

Experimental Protocols for Photostability Assessment

Accurate and reproducible assessment of photostability is crucial for the development of new photosensitizers. Below are detailed methodologies for two key experiments: determining the quantum yield of photodegradation and the photobleaching half-life.

Protocol 1: Determination of the Quantum Yield of Photodegradation (Φp)

Objective: To quantify the photostability of a photosensitizer by measuring the quantum yield of its degradation upon irradiation.

Materials:

  • Photosensitizer of interest

  • Spectrophotometrically pure solvent (e.g., Dimethyl sulfoxide (DMSO), ethanol)

  • Calibrated light source with a monochromator or narrow-bandpass filter

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Chemical actinometer (e.g., ferrioxalate solution)

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas for deoxygenation (optional)

Procedure:

  • Actinometry (Light Source Calibration):

    • Prepare a solution of the chemical actinometer (e.g., 0.006 M potassium ferrioxalate in 0.1 N H₂SO₄).

    • Fill a quartz cuvette with the actinometer solution and irradiate it with the light source at the desired wavelength for a specific time, ensuring the solution is stirred.

    • Measure the change in absorbance of the actinometer solution at the appropriate wavelength using a UV-Vis spectrophotometer.

    • Calculate the photon flux (I₀) of the light source using the known quantum yield of the actinometer.

  • Sample Preparation:

    • Prepare a dilute solution of the novel this compound derivative in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the irradiation wavelength to ensure uniform light absorption.

  • Irradiation:

    • Fill a quartz cuvette with the photosensitizer solution and place it in the irradiation setup.

    • If studying the effect of oxygen, bubble the solution with argon or nitrogen gas for 15-20 minutes prior to and during irradiation.

    • Irradiate the solution for fixed time intervals. Ensure the solution is continuously stirred.

  • Spectroscopic Monitoring:

    • At the end of each irradiation interval, record the full UV-Vis absorption spectrum of the sample.

    • Pay close attention to the decrease in the absorbance of the main absorption band (Q-band for porphyrins).

  • Data Analysis:

    • Plot the absorbance at the maximum wavelength (λ_max) of the main absorption band against the irradiation time.

    • The initial rate of photodegradation can be determined from the initial slope of this plot.

    • The quantum yield of photodegradation (Φp) is calculated using the following equation: Φp = (dC/dt) / I₀ where:

      • dC/dt is the initial rate of change of the photosensitizer concentration (mol L⁻¹ s⁻¹).

      • I₀ is the photon flux determined from actinometry (mol of photons s⁻¹).

Protocol 2: Determination of Photobleaching Half-Life (t₁/₂)

Objective: To determine the time required for the initial fluorescence intensity of a photosensitizer to decrease by 50% under continuous irradiation.

Materials:

  • Photosensitizer of interest

  • Appropriate solvent or cell culture medium

  • Fluorescence microscope or a spectrofluorometer with a time-scan mode

  • Light source for excitation (e.g., laser, LED)

  • Sample holder (e.g., microscope slide, cuvette)

  • Data acquisition and analysis software

Procedure:

  • Sample Preparation:

    • Prepare a solution of the photosensitizer at a concentration suitable for fluorescence measurements.

    • Alternatively, for in vitro studies, cells can be incubated with the photosensitizer and then mounted on a microscope slide.

  • Instrumentation Setup:

    • Set the excitation and emission wavelengths on the spectrofluorometer or select the appropriate filters on the fluorescence microscope.

    • Adjust the light source intensity to a level relevant to the intended application. It is crucial to keep the light intensity constant throughout the experiment.

  • Data Acquisition:

    • Place the sample in the instrument.

    • Start continuous irradiation of the sample with the excitation light.

    • Simultaneously, begin recording the fluorescence intensity as a function of time. The acquisition should continue until the fluorescence intensity has decreased significantly (e.g., to less than 20% of the initial intensity).

  • Data Analysis:

    • Plot the normalized fluorescence intensity (I/I₀) against the irradiation time.

    • The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity is 50% of its initial value (I/I₀ = 0.5).

    • The photobleaching kinetics can often be fitted to an exponential decay model to determine the decay constant.

Visualizing Experimental and Mechanistic Pathways

To better understand the processes involved in evaluating photostability and the application of these molecules, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway for photodynamic therapy.

experimental_workflow prep_ps Prepare Photosensitizer Solution irrad_ps Irradiate Photosensitizer (Time Intervals) prep_ps->irrad_ps prep_act Prepare Actinometer Solution irrad_act Irradiate Actinometer prep_act->irrad_act measure_act Measure Absorbance Change irrad_act->measure_act calc_flux Calculate Photon Flux (I₀) measure_act->calc_flux calc_qp Calculate Quantum Yield (Φp) calc_flux->calc_qp measure_ps Measure Absorbance/ Fluorescence Change irrad_ps->measure_ps plot_data Plot Absorbance/Fluorescence vs. Time measure_ps->plot_data plot_data->calc_qp calc_half_life Determine Half-Life (t₁/₂) plot_data->calc_half_life

Experimental workflow for photostability evaluation.

pdt_pathway cluster_ros Reactive Oxygen Species (ROS) Generation cluster_type1 Type I PS_ground Photosensitizer (Ground State S₀) PS_singlet Excited Singlet State (S₁) PS_ground->PS_singlet Light (hν) PS_triplet Excited Triplet State (T₁) PS_singlet->PS_triplet Intersystem Crossing (ISC) O2_singlet ¹O₂ (Singlet Oxygen) PS_triplet->O2_singlet Energy Transfer (Type II) Radicals Radicals (O₂⁻, OH·) PS_triplet->Radicals Electron Transfer (Type I) O2_ground ³O₂ (Ground State Oxygen) Cell_Damage Cellular Damage & Apoptosis O2_singlet->Cell_Damage Substrate Substrate Radicals->Cell_Damage

Simplified signaling pathway for Photodynamic Therapy (PDT).

References

A Comparative Guide to Porphyrin, Chlorin, and Bacteriochlorin Photosensitizers in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Key Photosensitizer Classes for Photodynamic Therapy (PDT)

Photodynamic therapy (PDT) has emerged as a promising non-invasive treatment modality for a variety of diseases, most notably cancer. The efficacy of PDT is critically dependent on the photosensitizer (PS), a molecule that, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that induce cellular damage and death. Among the most extensively studied and utilized photosensitizers are the tetrapyrrole macrocycles: porphyrins, chlorins, and bacteriochlorins. This guide provides a comprehensive, data-driven comparison of these three classes of photosensitizers to aid researchers in the selection and development of optimal PDT agents.

At a Glance: Key Differences and Performance Metrics

The fundamental difference between porphyrins, chlorins, and bacteriochlorins lies in the reduction of the double bonds in their macrocyclic structure. Porphyrins possess a fully conjugated aromatic system. Chlorins are dihydroporphyrins, with one reduced pyrrole ring, and bacteriochlorins are tetrahydroporphyrins, with two reduced pyrrole rings in opposite positions. These structural modifications lead to significant differences in their photophysical and photochemical properties, which in turn affect their therapeutic efficacy.

Generally, the trend from porphyrin to chlorin to bacteriochlorin is characterized by:

  • Red-shifted and intensified Q-bands: The longest-wavelength absorption peak (the Q-band) shifts to longer, more tissue-penetrating wavelengths and increases in intensity. This is a significant advantage for treating deeper or larger tumors.[1][2]

  • Increased phototoxicity: The structural changes often lead to higher singlet oxygen quantum yields, a key determinant of PDT efficacy.[1]

  • Altered stability: While offering photophysical advantages, the reduced structures of chlorins and especially bacteriochlorins can be less stable than the aromatic this compound core.[3]

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data for representative this compound, chlorin, and bacteriochlorin photosensitizers, compiled from various studies. It is important to note that these values can be influenced by the specific molecular substituents and the solvent used.

Table 1: Comparative Photophysical Properties

PropertyThis compound DerivativesChlorin DerivativesBacteriochlorin Derivatives
Longest Wavelength Absorption (λmax) ~630 nm[1][2]~644-690 nm[1][2]~736-790 nm[1][2]
Molar Extinction Coefficient (ε) at λmax ModerateHighVery High
Fluorescence Quantum Yield (Φf) 0.01 - 0.11[4]0.13 - 0.16[4]~0.21[4]
Singlet Oxygen Quantum Yield (ΦΔ) 0.4 - 0.70.5 - 0.80.5 - 0.9

Table 2: Comparative In Vitro & In Vivo Performance

ParameterThis compound DerivativesChlorin DerivativesBacteriochlorin Derivatives
In Vitro Phototoxicity (IC50) Micromolar rangeNanomolar to Micromolar range[5]Nanomolar to Micromolar range[1]
Tumor Accumulation Generally good, but can be slowRapid accumulation observed[6]Rapid accumulation observed[7]
In Vivo Efficacy (Tumor Growth Inhibition) Effective, but limited by light penetrationHigh efficacy, even in larger tumors[5]Very high efficacy, suitable for deep-seated tumors[1][8]
Skin Photosensitivity Can be prolongedGenerally lower than porphyrinsPotentially the lowest due to rapid clearance[7]

Experimental Protocols: Methodologies for Key Assays

To ensure reproducibility and facilitate comparative studies, detailed experimental protocols for the key assays cited in this guide are provided below.

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield is a measure of the efficiency of a photosensitizer in producing singlet oxygen upon photoexcitation. A common method involves the use of a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF), which is irreversibly consumed by singlet oxygen, leading to a decrease in its absorbance.

Materials:

  • Photosensitizer of interest

  • Reference photosensitizer with a known ΦΔ (e.g., Rose Bengal, Methylene Blue)

  • 1,3-diphenylisobenzofuran (DPBF)

  • Spectrophotometrically pure solvent (e.g., DMF, DMSO)

  • Light source with a specific wavelength (e.g., laser or LED)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare solutions of the sample and reference photosensitizers in the chosen solvent with an absorbance of approximately 0.1 at the irradiation wavelength.

  • Prepare a stock solution of DPBF in the same solvent.

  • In a quartz cuvette, mix the photosensitizer solution with the DPBF solution. The final concentration of DPBF should result in an absorbance of around 1.0 at its absorption maximum.

  • Irradiate the solution with the light source for specific time intervals.

  • Monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength after each irradiation interval.

  • The rate of DPBF decomposition is determined from the slope of the plot of ln(A₀/Aₜ) versus irradiation time, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

  • The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation:

    ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)

    where:

    • ΦΔ_ref is the singlet oxygen quantum yield of the reference.

    • k_sample and k_ref are the decomposition rate constants of DPBF for the sample and reference, respectively.

    • I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference, respectively.

In Vitro Phototoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Photosensitizer stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Light source for irradiation

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Incubate the cells with various concentrations of the photosensitizer for a specific duration (e.g., 4-24 hours) in the dark.

  • Wash the cells with PBS to remove the excess photosensitizer.

  • Add fresh culture medium and irradiate the cells with a specific light dose.

  • Incubate the cells for a further 24-48 hours in the dark.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration of photosensitizer that causes 50% cell death) can be calculated from the dose-response curve.

Photostability Assessment

Photostability is a crucial parameter as it determines the ability of a photosensitizer to withstand photodegradation during PDT, ensuring sustained ROS generation.

Materials:

  • Photosensitizer of interest

  • Spectrophotometrically pure solvent

  • Calibrated light source

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a solution of the photosensitizer in the chosen solvent with an absorbance of approximately 1.0 at its Q-band maximum.

  • Place the solution in a quartz cuvette and expose it to the light source for defined time intervals.

  • Record the UV-Vis absorption spectrum of the solution after each irradiation period.

  • Monitor the decrease in the absorbance at the Q-band maximum.

  • Photostability can be expressed as the percentage of the photosensitizer remaining after a specific light dose or as the time required for a certain percentage of degradation.

Visualizing the Mechanisms: Structures and Pathways

To better understand the fundamental aspects of these photosensitizers and their mode of action, the following diagrams have been generated.

G Chemical Structures of this compound, Chlorin, and Bacteriochlorin cluster_this compound This compound cluster_chlorin Chlorin cluster_bacteriochlorin Bacteriochlorin This compound This compound Chlorin Chlorin This compound->Chlorin Reduction Bacteriochlorin Bacteriochlorin Chlorin->Bacteriochlorin Reduction

Caption: Core structures of this compound, Chlorin, and Bacteriochlorin.

Jablonski Simplified Jablonski Diagram for Photosensitizer Activation cluster_ros ROS Generation S0 Ground State (S₀) S1 First Excited Singlet State (S₁) S0->S1 Light Absorption (hν) S1->S0 Fluorescence T1 First Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence O2 ³O₂ (Ground State Oxygen) T1->O2 Energy Transfer ROS ¹O₂ (Singlet Oxygen)

Caption: Photophysical processes leading to ROS generation.

PDT_Pathway General Cellular Signaling Pathways in PDT PS Photosensitizer Activation (Light + O₂) ROS Reactive Oxygen Species (ROS) (¹O₂, O₂⁻, •OH) PS->ROS Damage Oxidative Damage to Cellular Components (Lipids, Proteins, Nucleic Acids) ROS->Damage Mitochondria Mitochondrial Damage Damage->Mitochondria ER ER Stress Damage->ER Lysosomes Lysosomal Damage Damage->Lysosomes Apoptosis Apoptosis Mitochondria->Apoptosis Release of Cytochrome c ER->Apoptosis UPR Activation Necrosis Necrosis Lysosomes->Necrosis Release of Cathepsins CellDeath Cell Death Apoptosis->CellDeath Necrosis->CellDeath

Caption: Key cellular events following photosensitizer activation in PDT.

Conclusion

The choice of a photosensitizer for photodynamic therapy is a critical decision that significantly impacts treatment outcomes. While porphyrins have a long history and established clinical use, the development of chlorins and bacteriochlorins represents a significant advancement in the field. Their red-shifted absorption and enhanced phototoxicity offer the potential for more effective treatment of a wider range of tumors.[1][2] However, considerations such as stability and synthesis complexity must also be taken into account. This guide provides a foundational comparison to assist researchers in navigating the selection process and in designing the next generation of highly effective photosensitizers for photodynamic therapy.

References

"benchmarking the performance of different porphyrin-based solar cells"

Author: BenchChem Technical Support Team. Date: December 2025

Porphyrins, a class of naturally occurring pigments responsible for the vibrant colors of hemoglobin and chlorophyll, are now at the forefront of solar energy research. Their robust light-absorbing properties in the visible spectrum make them highly promising candidates for use as sensitizers in dye-sensitized solar cells (DSSCs).[1][[“]][3] This guide provides a comparative analysis of the performance of various porphyrin-based solar cells, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development.

Performance Benchmarking of this compound Sensitizers

The efficiency of a solar cell is primarily determined by four key parameters: the open-circuit voltage (Voc), the short-circuit current density (Jsc), the fill factor (FF), and the power conversion efficiency (PCE). The table below summarizes these performance metrics for a selection of notable this compound-based DSSCs, showcasing the impact of molecular engineering on their efficiency. The molecular structures of these sensitizers are often tailored with "push-pull" architectures, which facilitate charge separation and injection into the semiconductor's conduction band.[1][4]

This compound SensitizerJsc (mA/cm²)Voc (V)FFPCE (%)Redox ShuttleReference
YD2-o-C8 ---11.9-[5]
GY50 14.7370.8170.7649.20-[5]
TZ1 15.6750.8340.7589.90-[5][6]
FL1 -0.890-8.30Copper(I/II)[7]
FL1 + XY1B (Co-sensitized) -0.945-10.9Copper(I/II)[7]
SM315 ---13.0Cobalt-based[[“]][4][8]
Zn-por 12.40.720.706.25 (with co-sensitizer)-[9]
BF2 ---3.26-[9]
H2TFP ---0.11-[10]
ZnTFP ---0.08-[10]
Sensitizer 2 14.00.6800.747.1-[11]
XW43 --->12Iodine-based[12]
Double Fence this compound ---10.69Co(II/III)[13]
FW-1 + WS-5 (Co-sensitized) ---10.21Iodine-based[14]
FW-1 + WS-5 (Co-sensitized) ---10.42Cobalt-based[14]

The Working Principle of a Dye-Sensitized Solar Cell

A dye-sensitized solar cell is a photoelectrochemical system that converts solar energy into electrical energy. The process begins with the absorption of light by the this compound dye, which is anchored to a wide-bandgap semiconductor, typically titanium dioxide (TiO2).[15][16] Upon excitation, the dye injects an electron into the conduction band of the TiO2.[15] These electrons then travel through an external circuit to the counter electrode. The oxidized dye is subsequently regenerated by a redox shuttle, commonly an iodide/triiodide or cobalt(II/III) complex, in the electrolyte.[7][15] The oxidized redox shuttle is, in turn, reduced at the counter electrode, completing the circuit.[15]

DSSC_Principle cluster_cell Dye-Sensitized Solar Cell Sunlight Sunlight Porphyrin_Dye This compound Dye (S) Sunlight->Porphyrin_Dye 1. Light Absorption (S -> S*) Conduction_Band TiO2 Conduction Band Porphyrin_Dye->Conduction_Band 2. Electron Injection Electrolyte Electrolyte (Redox Shuttle) Porphyrin_Dye->Electrolyte 4. Dye Regeneration (S+ -> S) TiO2 TiO2 Nanoparticles External_Load External Load Conduction_Band->External_Load 3. Electron Transport Counter_Electrode Counter Electrode (e.g., Pt) Electrolyte->Counter_Electrode 5. Redox Shuttle Regeneration External_Load->Counter_Electrode

Caption: Working principle of a this compound-based dye-sensitized solar cell.

Experimental Protocols

The fabrication and characterization of this compound-based solar cells involve a series of well-defined steps. The following is a generalized protocol synthesized from common practices in the field.

Fabrication of the TiO2 Photoanode
  • Preparation of the TiO2 Paste: A nanocrystalline TiO2 paste is prepared by mixing TiO2 nanoparticles with a binder (e.g., ethyl cellulose) and a solvent (e.g., terpineol).

  • Deposition of the TiO2 Film: The paste is deposited onto a transparent conducting oxide (TCO) glass substrate (e.g., FTO glass) using a technique such as screen printing or doctor-blading to create a uniform mesoporous layer.[17]

  • Sintering: The TiO2-coated substrate is gradually heated to a high temperature (typically 450-500 °C) to remove organic binders and create a mechanically stable, porous film with good electrical contact between the nanoparticles.

  • Dye Sensitization: The sintered TiO2 film is immersed in a solution of the this compound dye for a specific duration to allow for the adsorption of the dye molecules onto the TiO2 surface.[9]

Assembly of the Solar Cell
  • Counter Electrode Preparation: A thin layer of a catalytic material, such as platinum, is deposited on another TCO glass substrate to serve as the counter electrode.

  • Cell Assembly: The dye-sensitized TiO2 photoanode and the counter electrode are assembled in a sandwich configuration, separated by a thin polymer sealant.

  • Electrolyte Injection: The electrolyte solution, containing the redox shuttle, is introduced into the space between the electrodes through pre-drilled holes in the counter electrode. The holes are then sealed.

Characterization of the Solar Cell
  • Current-Voltage (I-V) Measurement: The photovoltaic performance of the assembled cell is measured under simulated solar illumination (AM 1.5G, 100 mW/cm²).[18] The key parameters (Jsc, Voc, FF, and PCE) are determined from the resulting I-V curve.[18]

  • Incident Photon-to-Current Conversion Efficiency (IPCE): The IPCE spectrum is measured to determine the quantum efficiency of the cell at different wavelengths of light.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transport and recombination processes at the TiO2/dye/electrolyte interface.[9]

Experimental_Workflow cluster_workflow Generalized Experimental Workflow Start Start TiO2_Paste Prepare TiO2 Nanoparticle Paste Start->TiO2_Paste Film_Deposition Deposit TiO2 Film on TCO Glass TiO2_Paste->Film_Deposition Sintering Sinter TiO2 Film Film_Deposition->Sintering Dye_Sensitization Immerse in this compound Dye Solution Sintering->Dye_Sensitization Assembly Assemble Photoanode and Counter Electrode Dye_Sensitization->Assembly Counter_Electrode Prepare Counter Electrode Counter_Electrode->Assembly Electrolyte_Filling Inject Redox Electrolyte Assembly->Electrolyte_Filling Characterization Photovoltaic Characterization (I-V, IPCE, EIS) Electrolyte_Filling->Characterization End End Characterization->End

Caption: Generalized workflow for fabricating and characterizing this compound solar cells.

References

Unveiling the Electronic Landscape of Porphyrin Analogues: A Comparative DFT Study

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the electronic structures of modified porphyrins, leveraging Density Functional Theory (DFT) to elucidate the impact of structural modifications on their frontier molecular orbitals. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of key electronic properties, detailed computational methodologies, and a visual workflow for conducting similar studies.

Porphyrins and their analogues are a class of aromatic macrocycles that play a crucial role in a vast array of biological processes and technological applications, from photosynthesis and oxygen transport to photodynamic therapy and molecular electronics.[1][2][3] The remarkable versatility of these molecules stems from their extended π-conjugated system, which can be finely tuned by chemical modifications.[1] Density Functional Theory (DFT) has emerged as a powerful tool to investigate the electronic properties of these complex systems, providing valuable insights into their structure-property relationships.[1][4]

This guide presents a comparative analysis of the electronic structures of several porphyrin analogues, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, a critical parameter that governs the electronic and optical properties of molecules.

Comparative Analysis of Electronic Structures

The electronic properties of this compound analogues can be significantly altered by structural modifications, such as expanding the macrocycle, introducing heteroatoms, or adding substituent groups. These changes directly influence the energies of the frontier molecular orbitals (HOMO and LUMO), and consequently, the HOMO-LUMO gap. A smaller HOMO-LUMO gap is generally associated with increased reactivity and red-shifted absorption spectra.

Below is a summary of calculated HOMO-LUMO gaps for a selection of this compound analogues from recent DFT studies.

This compound AnalogueKey Structural FeatureHOMO-LUMO Gap (eV)
This compound (Parent)Unsubstituted macrocycle2.8885[5]
Fluorothis compoundMono-halogen substitution (Fluorine)5.5865[5]
Expanded this compound 1Terthiophene (TTH) unit2.29[6]
Expanded this compound 2Terthiophene (TTH) unit with inverted selenophene ring2.30[6]
Expanded this compound 7Dithienothiophene (DTT) unit1.60[6]
Expanded this compound 8Dithienothiophene (DTT) unit with inverted selenophene ring1.64[6]
NiDPPCNNickel center with cyano anchoring groupsLowest HOMO and LUMO energies in its series[7]
NiDPPNH2Nickel center with amino anchoring groupsHighest HOMO and LUMO energies in its series[7]

The data clearly demonstrates the tunability of the electronic properties of porphyrins. For instance, the substitution of a fluorine atom in fluorothis compound leads to a significant increase in the HOMO-LUMO gap compared to the parent this compound, suggesting greater stability.[5] In contrast, expanded porphyrins incorporating terthiophene (TTH) and dithienothiophene (DTT) moieties exhibit smaller HOMO-LUMO gaps, indicating their potential for applications requiring efficient charge transfer.[6] Specifically, the incorporation of a DTT moiety leads to a more significant reduction in the HOMO-LUMO gap compared to a TTH moiety.[6] Furthermore, the choice of anchoring groups in metalloporphyrins, such as in NiDPPCN and NiDPPNH2, also has a profound effect on the HOMO and LUMO energy levels.[7]

Experimental and Computational Protocols

The following provides a generalized protocol for performing a comparative DFT study of the electronic structures of this compound analogues, based on methodologies frequently reported in the literature.[8][9]

1. Molecular Structure Optimization:

  • The initial step involves the construction of the 3D molecular structures of the this compound analogues.

  • Geometry optimization is then performed using DFT. A commonly used functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[8][10]

  • A suitable basis set, such as 6-31G* or 6-311G(d,p), is chosen to describe the atomic orbitals.[8][9][11] The choice of basis set can influence the accuracy of the calculations.

  • The optimization calculations are typically performed in the gas phase or with a solvent model to account for environmental effects. The Polarizable Continuum Model (PCM) is a popular choice for solvation modeling.[12]

2. Electronic Structure Calculations:

  • Once the geometries are optimized, single-point energy calculations are performed to obtain the electronic properties.

  • The energies of the HOMO and LUMO are extracted from these calculations to determine the HOMO-LUMO gap.

  • Further analysis can include the calculation of other electronic descriptors such as ionization potential, electron affinity, and global reactivity indices.

3. Calculation of Excited States and UV-Vis Spectra:

  • To understand the optical properties, Time-Dependent DFT (TD-DFT) calculations are performed.[2][3]

  • TD-DFT calculations provide information about the vertical electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum of the molecules.[6] This allows for a direct comparison with experimental spectroscopic data.

Workflow for Comparative DFT Study

The following diagram illustrates the logical workflow of a comparative DFT study on this compound analogues.

DFT_Workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Analysis & Comparison cluster_output Output Porphyrin_Analogues Selection of this compound Analogues Geometry_Optimization Geometry Optimization Porphyrin_Analogues->Geometry_Optimization Computational_Parameters Definition of Computational Parameters (Functional, Basis Set) Computational_Parameters->Geometry_Optimization Electronic_Structure Electronic Structure Calculation Geometry_Optimization->Electronic_Structure TD_DFT TD-DFT for Excited States Electronic_Structure->TD_DFT HOMO_LUMO HOMO-LUMO Gap Analysis Electronic_Structure->HOMO_LUMO Electronic_Properties Other Electronic Properties (IP, EA, etc.) Electronic_Structure->Electronic_Properties UV_Vis Simulated UV-Vis Spectra TD_DFT->UV_Vis Comparison Comparative Analysis of Analogues HOMO_LUMO->Comparison Electronic_Properties->Comparison UV_Vis->Comparison Data_Table Quantitative Data Summary Comparison->Data_Table Publication Publication/Report Generation Data_Table->Publication

Caption: Workflow of a comparative DFT study on this compound analogues.

This guide provides a foundational understanding of how DFT can be employed to compare and contrast the electronic structures of this compound analogues. By systematically modifying the this compound core and analyzing the resulting electronic properties, researchers can design novel molecules with tailored functionalities for a wide range of applications in medicine and materials science.

References

Safety Operating Guide

Proper Disposal of Porphyrin Compounds: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of porphyrin compounds is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount to minimize risks and ensure regulatory compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound waste.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.

Recommended PPE:

  • Eye Protection: Wear safety glasses with side shields or chemical goggles.[1]

  • Hand Protection: Chemical-resistant gloves, such as PVC or rubber, are essential.[1]

  • Skin Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1]

  • Respiratory Protection: All handling of this compound waste should be conducted within a chemical fume hood to avoid inhalation of dust or aerosols.[1][2]

Safe Handling Practices:

  • Avoid all personal contact, including inhalation.[1]

  • Wash hands thoroughly with soap and water after handling.[1]

  • Work in a well-ventilated area, preferably a chemical fume hood.[1][2]

  • Keep waste containers securely sealed when not in use and protect them from physical damage.[1]

Step-by-Step Disposal Protocol

The standard and required operational procedure for the disposal of porphyrins is through collection and management by a licensed hazardous waste handler.[3] On-site neutralization is not recommended without specific, validated protocols and approval from your institution's Environmental Health and Safety (EHS) department.[1]

  • Waste Characterization: Treat all this compound compounds and materials contaminated with them as hazardous chemical waste.[1][4]

  • Segregation: It is critical to segregate this compound waste from other laboratory waste streams to prevent dangerous reactions.[3] Keep it separate from:

    • Incompatible materials such as strong oxidizing and reducing agents.[1][5]

    • Acids and bases.[6]

    • Flammable materials.[3]

    • Aqueous wastes if the this compound is in an organic solvent.[6]

  • Containment:

    • Solid Waste: Carefully collect all solid this compound waste, including contaminated items like gloves and weigh boats, into a designated, chemically compatible, and sealable container.[3]

    • Liquid Waste: For solutions containing porphyrins, use a tightly sealed, leak-proof container, such as a glass bottle.[3][7] The first rinse of any container that held porphyrins must also be collected as hazardous waste.[7]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste".[1][3] The label must include the full chemical name of the this compound(s) and their approximate concentrations.[1][3] Do not use abbreviations or acronyms.[6]

  • Storage:

    • Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA).[1][3]

    • Ensure the container has secondary containment to prevent spills.[3]

    • Do not store more than 10 gallons of hazardous waste in your lab at any one time.[7]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for pickup.[1][3] They will handle the final treatment, which typically involves controlled incineration in a facility equipped with afterburners and scrubbers.[3]

Quantitative Disposal Thresholds

While most porphyrins are disposed of as hazardous waste regardless of concentration, specific regulations apply to certain components, particularly heavy metals that may be complexed with the this compound. The primary example is silver.

ContaminantRegulatory ThresholdManagement Requirement
Silver (Ag)≥ 5.0 mg/L (ppm)Must be managed as hazardous waste.[3]

This threshold is based on the EPA's Toxicity Characteristic Leaching Procedure (TCLP) and determines if a waste is classified as hazardous due to the presence of silver.

Experimental Protocols

Specific experimental protocols for the laboratory neutralization or deactivation of this compound waste are not widely available or recommended. The standard and safest procedure is to transfer the chemical waste to a licensed and approved waste disposal facility.[1] Attempting to treat the waste in the lab without validated protocols can be dangerous and may violate regulations. Always consult with your institution's EHS department for guidance.[1]

This compound Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound waste in a laboratory setting.

Porphyrin_Disposal_Workflow This compound Disposal Workflow A 1. Characterize Waste (Treat as Hazardous) B 2. Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Safety First C 3. Segregate Waste (Separate from Incompatibles) B->C D 4. Contain Waste (Labeled, Sealed Container) C->D E 5. Store in SAA (Secondary Containment) D->E F 6. Contact EHS for Pickup E->F G 7. Final Disposal (Licensed Handler) F->G

Caption: Logical workflow for the safe disposal of this compound waste.

By following these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound compounds, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's EHS department when in doubt.

References

Safeguarding Your Research: Personal Protective Equipment Protocols for Porphyrin Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling porphyrin compounds. Adherence to these guidelines is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Porphyrins, while vital in various research applications, necessitate careful handling due to their potential health hazards. Depending on the specific compound, risks can include skin and eye irritation, respiratory tract irritation, and potential acute toxicity.[1] This guide outlines the necessary personal protective equipment (PPE), procedural workflows, and disposal plans to ensure your safety.

Recommended Personal Protective Equipment
PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or GlassesMust be equipped with side shields to protect against splashes and airborne particles.[2][3][4] A face shield may be required for procedures with a high risk of splashing.[6][7]
Hand Protection Chemical-Resistant GlovesDisposable nitrile or latex gloves are suitable for short-term protection against incidental contact.[1][2][6] For prolonged handling or when working with this compound solutions, consult the glove manufacturer’s resistance guide.
Skin and Body Protection Laboratory CoatA lab coat is mandatory to protect skin and personal clothing from contamination.[2][3][8] Impervious clothing may be necessary for larger-scale operations.[4]
Respiratory Protection Fume Hood or RespiratorAll work with powdered porphyrins or volatile this compound solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3] If a fume hood is not available, a NIOSH-approved respirator is required.[1][6]

Operational Plans and Procedural Guidance

To ensure safety and procedural consistency, the following workflows for PPE selection, donning, doffing, and disposal must be followed.

PPE Selection Workflow

Proper selection of PPE is the first line of defense. The decision-making process should be systematic and based on the specific hazards of the planned experiment.

PPE_Selection_Workflow start Start: Assess this compound Handling Task hazard_id Identify Hazards: - Physical form (solid/liquid) - Quantity - Potential for aerosol/dust generation - Solvent hazards start->hazard_id ppe_matrix Consult PPE Specification Table hazard_id->ppe_matrix select_eye Select Eye/Face Protection: - Goggles for liquids - Safety glasses for solids ppe_matrix->select_eye select_gloves Select Hand Protection: - Nitrile for incidental contact - Check compatibility for solvents ppe_matrix->select_gloves select_body Select Body Protection: - Lab coat (minimum) ppe_matrix->select_body select_resp Select Respiratory Protection: - Fume Hood (preferred) - Respirator if hood unavailable ppe_matrix->select_resp ppe_ready Assemble All Required PPE select_eye->ppe_ready select_gloves->ppe_ready select_body->ppe_ready select_resp->ppe_ready Donning_Doffing_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat don2 2. Respirator (if needed) don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Lab Coat doff1->doff2 doff3 3. Goggles / Face Shield doff2->doff3 doff4 4. Respirator (if used) doff3->doff4 end_doff Wash Hands Thoroughly doff4->end_doff start_don Enter Lab Area start_don->don1 Disposal_Plan start Contaminated PPE (Gloves, Coat, etc.) segregate Segregate from Non-Hazardous Trash start->segregate collect Place in Designated Hazardous Waste Container segregate->collect label_waste Label Container: 'Hazardous Waste - this compound' collect->label_waste store Store in Satellite Accumulation Area label_waste->store dispose Contact EHS for Professional Disposal store->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Porphyrin
Reactant of Route 2
Porphyrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.